molecular formula C4H5ClN4 B189720 5-Chloropyridazine-3,4-diamine CAS No. 89123-72-8

5-Chloropyridazine-3,4-diamine

Cat. No.: B189720
CAS No.: 89123-72-8
M. Wt: 144.56 g/mol
InChI Key: PNBQDPKAVHCKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloropyridazine-3,4-diamine (CAS 89123-72-8) is a valuable heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. Its core structure is a π-deficient pyridazine ring, a privileged scaffold in anticancer agent development known for its ability to participate in hydrogen bonding and metal chelation . This compound serves as a key synthetic intermediate for constructing more complex molecules, particularly in exploring novel chemotherapeutic candidates. Research into related chloropyridazine hybrids has demonstrated promising applications as proposed apoptotic inducers and PARP-1 inhibitors, targeting various cancer cell lines . The structural features of this compound make it a versatile precursor for molecular hybridization strategies, enabling the development of potential anticancer agents that work by promoting programmed cell death and inhibiting DNA repair mechanisms in cancerous cells . This product is intended for research and development use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and handle this compound with appropriate personal protective equipment, avoiding inhalation, contact with skin and eyes, and dust formation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloropyridazine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-2-1-8-9-4(7)3(2)6/h1H,(H2,6,8)(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBQDPKAVHCKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=N1)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291760
Record name 5-chloropyridazine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89123-72-8
Record name NSC77843
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77843
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloropyridazine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloropyridazine-3,4-diamine synthesis and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloropyridazine-3,4-diamine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 89123-72-8), a heterocyclic compound of significant interest in medicinal chemistry and materials science. While detailed experimental data for this specific isomer is not extensively published, this document synthesizes available information, presents logical synthetic strategies based on established pyridazine chemistry, predicts its physicochemical and spectroscopic properties, and explores its potential applications. This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into the handling and utilization of this valuable chemical scaffold.

Introduction: The Significance of the Pyridazine Scaffold

Pyridazine compounds represent a critical class of aromatic heterocycles, characterized by a six-membered ring containing two adjacent nitrogen atoms. This unique electronic structure imparts distinct chemical properties, making pyridazines and their derivatives privileged scaffolds in drug discovery.[1] They are known to exhibit a wide range of physiological activities, including cardiotonic, antiviral, and anticancer properties.[1][2] The incorporation of chlorine atoms and amino groups onto the pyridazine core, as seen in this compound, creates a versatile building block with multiple reactive sites, enabling the synthesis of complex molecular architectures and diverse compound libraries.[3][4] As a key intermediate, it holds potential for the development of novel therapeutics and functional materials.[5]

Synthesis and Mechanistic Considerations

Direct, peer-reviewed synthetic protocols for this compound (CAS 89123-72-8) are not extensively detailed in publicly available literature. However, a logical synthesis can be postulated based on the well-established reactivity of related chloropyridazines. The primary strategy involves the selective nucleophilic aromatic substitution of polychlorinated pyridazine precursors.

Proposed Synthetic Pathway

A plausible route to this compound would likely commence from a trichlorinated pyridazine, such as 3,4,5-trichloropyridazine. The synthesis would proceed via a two-step regioselective amination process.

  • Initial Amination: The first amination would likely occur at the most electrophilic carbon position, influenced by the electron-withdrawing effects of the nitrogen atoms and adjacent chlorine atoms.

  • Second Amination: A subsequent amination under controlled conditions would replace a second chlorine atom to yield the desired 3,4-diamine product. The precise conditions (temperature, pressure, solvent, and source of ammonia) would be critical to control regioselectivity and prevent side reactions.

Proposed Synthesis of this compound start 3,4,5-Trichloropyridazine intermediate 4,5-Dichloro-3-aminopyridazine (Intermediate) start->intermediate NH3 / Solvent (Controlled Conditions) product This compound intermediate->product NH3 / Solvent (Forced Conditions)

Caption: Proposed two-step synthesis of this compound.

Reference Protocol: Synthesis of an Isomer (6-chloro-4-aminopyridazine)

To provide a validated experimental context for the amination of a dichloropyridazine, the synthesis of the related isomer, 6-chloro-4-aminopyridazine (also known as 5-Amino-3-chloropyridazine), is instructive.[5][6]

Experimental Protocol:

  • Reaction Setup: To a 25 mL round-bottom flask, add 3,5-dichloropyridazine (1.0 g, 6.71 mmol), ammonia (8 mL), and dioxane (2 mL).[6]

  • Reaction Conditions: The reaction mixture is stirred at 100 °C overnight.[6]

  • Workup and Isolation: Upon completion, the reaction is cooled, and the resulting solid is collected by filtration.[6]

  • Purification: The crude solid can be further purified by recrystallization or column chromatography to yield 6-chloro-4-aminopyridazine as a brown solid (yield: 62%).[6]

This established protocol demonstrates the feasibility of selective amination on a dichloropyridazine ring, supporting the logic of the proposed pathway for the title compound.

Validated Isomer Synthesis Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_isolation 3. Isolation & Purification node_setup Combine 3,5-dichloropyridazine, ammonia, and dioxane in flask node_reaction Stir mixture at 100°C overnight node_setup->node_reaction Heat node_workup Cool reaction and filter solid product node_reaction->node_workup Cool node_purify Recrystallization or Chromatography node_workup->node_purify Purify

Caption: Workflow for the synthesis of an isomeric aminopyridazine.[6]

Physicochemical and Spectroscopic Properties

General Properties

Comprehensive experimental data for this compound is scarce. The following table summarizes its known identifiers and compares them with closely related, better-characterized isomers to provide a useful reference for researchers.

PropertyThis compound 6-Chloropyridazine-3,4-diamine5-Amino-3-chloropyridazine
CAS Number 89123-72-8[7][8]932-50-329049-45-4[9]
Molecular Formula C₄H₅ClN₄[8]C₄H₅ClN₄C₄H₄ClN₃[9]
Molecular Weight 144.56 g/mol 144.56 g/mol 129.55 g/mol [9]
Physical Form Not specifiedSolidCrystalline Product[1]
Purity Not specified~95%Not specified
Storage Temp. Not specified2-8°C, inert atmosphere, dark placeNot specified
Predicted Spectroscopic Profile

For researchers synthesizing this compound, the following spectroscopic characteristics are predicted based on its structure and general principles of spectroscopy.[10][11]

  • ¹H NMR: The spectrum is expected to be simple.

    • A singlet in the aromatic region (δ 7.0-8.5 ppm) corresponding to the single proton on the pyridazine ring.

    • Two distinct, broad singlets corresponding to the two non-equivalent amine (-NH₂) groups. The chemical shifts of these protons can vary depending on the solvent and concentration.

  • ¹³C NMR: Four signals are expected in the aromatic region, corresponding to the four unique carbon atoms of the pyridazine ring.

  • Infrared (IR) Spectroscopy:

    • Strong, sharp bands in the 3200-3500 cm⁻¹ region, characteristic of N-H stretching from the primary amine groups.[11]

    • Bands in the 1550-1650 cm⁻¹ region corresponding to N-H bending and C=C/C=N stretching of the aromatic ring.[11]

  • Mass Spectrometry (MS):

    • A molecular ion peak (M⁺) at m/z ≈ 144.

    • A characteristic isotopic peak (M+2) at m/z ≈ 146, with an intensity approximately one-third of the M⁺ peak, which is definitive for a molecule containing one chlorine atom.[12]

Reactivity and Applications in Drug Discovery

The chemical architecture of this compound offers multiple avenues for synthetic elaboration, making it a highly valuable intermediate.

Core Reactivity

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, particularly at the carbon atom bearing the chlorine.[13] The two adjacent amino groups can act as internal nucleophiles or be functionalized further.

  • Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles (e.g., alkoxides, thiolates, amines) to introduce further diversity.

  • Cyclization Reactions: The ortho-diamine arrangement is a classic precursor for forming fused five-membered heterocyclic rings. Reaction with reagents like carboxylic acids, phosgene derivatives, or cyanogen bromide can lead to the formation of imidazo[4,5-d]pyridazines.

  • Amine Functionalization: The amino groups can undergo standard reactions such as acylation, alkylation, or diazotization, allowing for their conversion into other functional groups or for linking to other molecular fragments.

Reactivity and Applications cluster_reactions Potential Transformations cluster_applications Therapeutic Areas start 5-Chloropyridazine- 3,4-diamine node_cyclization Fused Heterocycles (e.g., Imidazopyridazines) start->node_cyclization Cyclizing Agents node_substitution Nucleophilic Substitution (at C-Cl bond) start->node_substitution Nucleophiles (Nu⁻) node_amine_chem Amine Derivatization (Acylation, Alkylation) start->node_amine_chem Electrophiles node_inhibitors Enzyme Inhibitors (e.g., PARP, Kinase) node_cyclization->node_inhibitors node_anticancer Anticancer Agents node_substitution->node_anticancer node_antiviral Antiviral Compounds node_amine_chem->node_antiviral

Caption: Key reaction pathways and potential therapeutic applications.

Role in Medicinal Chemistry

The pyridazine core is a component of numerous biologically active molecules.[14] Derivatives of chloropyridazines have been investigated as promising anticancer agents, acting through mechanisms such as the inhibition of Poly (ADP-ribose) polymerase (PARP-1).[2] The ortho-diamine functionality is particularly useful for constructing rigid, planar fused-ring systems that can effectively interact with biological targets like enzyme active sites and DNA.[4] The strategic combination of the pyridazine core with other pharmacophores through the reactive handles on this compound is a promising strategy for discovering new lead compounds.[2]

Safety, Handling, and Storage

While specific safety data for this compound is not available, data from the closely related isomer 5-Amino-3-chloropyridazine (CAS 29049-45-4) should be used as a precautionary guide.

  • Hazard Identification:

    • Harmful if swallowed.[9]

    • Causes skin irritation.[9]

    • Causes serious eye irritation.[9][15]

    • May cause respiratory irritation.[9][15]

  • Recommended Precautions:

    • Handle only in a well-ventilated area or fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Based on the recommendations for the 6-chloro isomer, this compound should be stored in a tightly sealed container in a cool, dry, dark place (2-8°C) under an inert atmosphere to ensure stability.

Conclusion

This compound is a strategically important heterocyclic building block with significant untapped potential. Although detailed characterization is not yet widespread, its synthesis is logically achievable through established chemical principles. Its trifunctional nature—a displaceable chlorine atom and a reactive ortho-diamine moiety—makes it an exceptionally versatile precursor for the synthesis of complex fused heterocycles relevant to drug discovery and materials science. This guide provides the foundational knowledge and predictive data necessary for researchers to confidently incorporate this valuable compound into their synthetic programs.

References

  • PubChem. (n.d.). 5-Amino-3-chloro-pyridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Center for Biotechnology Information. Retrieved from [Link]

  • Gull, Y., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5-chloro-8-phenylpyrido[3,4-d]pyridazine. Retrieved from [Link]

  • Reagentia. (n.d.). This compound (1 x 100 mg). Retrieved from [Link]

  • Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • CASNU.COM. (n.d.). 89123-72-8 this compound. Retrieved from [Link]

  • Google Patents. (2014). CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.
  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2022). CN114315706A - Synthetic method of 3, 4-diaminopyridine.
  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Retrieved from [Link]

  • MDPI. (2017). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Retrieved from [Link]

  • Reich, H. (n.d.). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • MDPI. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

  • Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Gregory, T. et al. (2010). NMR Chemical Shifts of Trace Impurities. EPFL. Retrieved from [Link]

  • Scribd. (n.d.). Spec Ir NMR Spectra Tables PDF. Retrieved from [Link]

  • University of Wisconsin. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-Chloropyridazine-3,4-diamine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Pyridazine Scaffold

Pyridazine and its derivatives are a class of nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. The inherent electronic properties of the 1,2-diazine ring system, coupled with the ability to introduce a variety of functional groups, have led to the discovery of numerous pyridazine-containing compounds with a wide spectrum of biological activities, including antihypertensive, cardiotonic, antiviral, and anticancer properties. In particular, aminopyridazines serve as crucial intermediates in the development of novel therapeutics.

5-Chloropyridazine-3,4-diamine, the subject of this guide, is a trifunctionalized pyridazine of particular interest. The vicinal diamino groups at the C3 and C4 positions provide a reactive handle for the construction of fused five- or six-membered rings, such as imidazo[4,5-c]pyridazines or pyrazino[2,3-c]pyridazines. The chlorine atom at the C5 position offers a site for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.

Proposed Synthetic Strategy: Regioselective Amination of a Polychlorinated Precursor

Based on an extensive review of analogous synthetic transformations, the most plausible and efficient route to this compound is proposed to proceed via a regioselective amination of a suitable polychlorinated pyridazine precursor. This strategy leverages the differential reactivity of the chloro-substituents on the pyridazine ring, which can be influenced by both electronic and steric factors. A potential starting material for this approach is 3,4,5-trichloropyridazine.

The proposed two-step synthesis is outlined below:

Step 1: Synthesis of an Aminodichloropyridazine Intermediate

The first step involves the selective monoamination of 3,4,5-trichloropyridazine. The position of the initial amination is critical for the success of the overall synthesis. Nucleophilic aromatic substitution on chloropyridazines is generally favored at positions with lower electron density. In the case of 3,4,5-trichloropyridazine, the C4 and C6 positions are typically more activated towards nucleophilic attack. However, the regioselectivity can be influenced by the reaction conditions.

Step 2: Synthesis of this compound

The second step involves the introduction of the second amino group to afford the target molecule. This step requires careful control of reaction conditions to achieve the desired diamination product while retaining the chlorine atom at the 5-position.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed methodology based on established procedures for the amination of related chloropyridazines. Optimization of reaction conditions may be necessary to achieve optimal yields and purity.

Materials and Instrumentation
  • Reagents: 3,4,5-Trichloropyridazine, Anhydrous Methanol, Anhydrous Dioxane, Ammonia (gas or concentrated aqueous solution), Sodium Hydroxide, Diethyl Ether, Ethyl Acetate, Petroleum Ether, Silica Gel for column chromatography.

  • Instrumentation: High-pressure reaction vessel (autoclave), rotary evaporator, vacuum drying oven, thin-layer chromatography (TLC) plates, column chromatography setup, Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS).

Synthesis of 4-Amino-3,5-dichloropyridazine (Intermediate)

A plausible approach for the initial amination is based on the selective reaction at the C4 position of 3,4,5-trichloropyridazine.

Procedure:

  • In a high-pressure reaction vessel, dissolve 3,4,5-trichloropyridazine (1.0 eq.) in a suitable solvent such as anhydrous methanol or dioxane.

  • Cool the solution and introduce ammonia (excess, e.g., 8-10 eq.) either as a gas or a concentrated aqueous solution.

  • Seal the vessel and heat the reaction mixture to a temperature range of 100-130 °C for several hours (e.g., 5-12 hours). The progress of the reaction should be monitored by TLC.

  • After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to isolate the desired 4-amino-3,5-dichloropyridazine.

Causality behind Experimental Choices:

  • Solvent: Methanol and dioxane are common solvents for amination reactions as they are relatively inert and can solvate both the substrate and the ammonia.

  • Temperature and Pressure: The use of a sealed high-pressure vessel and elevated temperatures is often necessary to drive the nucleophilic aromatic substitution of less reactive chloro-substituents on the pyridazine ring.

  • Excess Ammonia: A large excess of ammonia is used to favor the amination reaction and minimize potential side reactions.

Synthesis of this compound (Target Molecule)

The second amination step to introduce the amino group at the C3 position is expected to be more challenging due to the deactivating effect of the existing amino group at C4.

Procedure:

  • Dissolve the purified 4-amino-3,5-dichloropyridazine (1.0 eq.) in a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in a high-pressure reaction vessel.

  • Add a source of ammonia (e.g., concentrated aqueous ammonia or a solution of ammonia in a suitable solvent) in large excess.

  • Optionally, a copper catalyst (e.g., copper(I) oxide or copper(II) sulfate) can be added to facilitate the amination of the more deactivated position.

  • Seal the vessel and heat the reaction to a higher temperature, potentially in the range of 150-180 °C, for an extended period (e.g., 12-24 hours). Monitor the reaction by TLC.

  • Upon completion, cool the reaction vessel and work up the reaction mixture. This may involve dilution with water and extraction with an organic solvent like ethyl acetate.

  • The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product should be purified by column chromatography on silica gel to yield pure this compound.

Causality behind Experimental Choices:

  • High-Boiling Point Solvents: DMF and DMSO are used to achieve the higher reaction temperatures required for the second, more difficult amination step.

  • Copper Catalysis: Copper catalysts are known to facilitate nucleophilic aromatic substitution reactions, particularly for less reactive aryl halides.[1]

  • Higher Temperature and Longer Reaction Time: These conditions are necessary to overcome the higher activation energy barrier for the substitution of the chloro group at the C3 position, which is deactivated by the adjacent amino group.

Mechanistic Insights

The synthesis of this compound via the proposed route proceeds through a series of nucleophilic aromatic substitution (SNAr) reactions.

Diagram of the Proposed Reaction Pathway:

Synthesis_of_this compound cluster_step1 Step 1: Selective Monoamination cluster_step2 Step 2: Second Amination 3,4,5-Trichloropyridazine 3,4,5-Trichloropyridazine Intermediate 4-Amino-3,5-dichloropyridazine 3,4,5-Trichloropyridazine->Intermediate NH3, Solvent Heat, Pressure Target This compound Intermediate->Target NH3, Solvent, Catalyst Higher Heat, Pressure

Caption: Proposed two-step synthesis of this compound.

The mechanism of each SNAr step involves the nucleophilic attack of ammonia on the electron-deficient carbon atom of the pyridazine ring bearing a chlorine atom. This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the aminated product.

The regioselectivity of the first amination step is a critical factor. The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring, along with the inductive effect of the chlorine atoms, makes the ring susceptible to nucleophilic attack. The precise position of the initial attack will depend on the relative activation of the different chloro-substituted carbons.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
3,4,5-TrichloropyridazineC₄HCl₃N₂183.42Starting Material
4-Amino-3,5-dichloropyridazineC₄H₂Cl₂N₃164.00Selective Monoamination
This compoundC₄H₄ClN₄144.56Second Amination

Applications in Drug Development

The this compound scaffold is a valuable precursor for the synthesis of various kinase inhibitors and other targeted therapies. The vicinal diamines can be readily cyclized with various reagents to form fused heterocyclic systems. For instance, reaction with a carboxylic acid or its derivative can lead to the formation of an imidazo[4,5-c]pyridazine ring system. This core structure is present in a number of compounds investigated for their potential in treating cancer and other diseases. The chlorine atom at the 5-position can be further elaborated using modern cross-coupling methodologies to introduce a wide range of substituents, allowing for the fine-tuning of the pharmacological properties of the final compounds.

Conclusion

References

  • El-Sayed, M. A. A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(5), 865-882. Available at: [Link].

  • Sci-Hub. Selective Amination of Trihalopyridines. Available at: [Link].

  • Google Patents. Synthesis method of 3-amino-6-chloropyridazine.
  • Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic letters, 18(9), 2180–2183. Available at: [Link].

  • Kim, D., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 2885–2892. Available at: [Link].

  • Bíró, J. H., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules, 28(2), 795. Available at: [Link].

  • Shishkina, S. V., et al. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 24(22), 4059. Available at: [Link].

  • De Borggraeve, W. M., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 331-353. Available at: [Link].

  • Google Patents. Novel synthesis method of 3,4-dichloropyridazine.
  • Google Patents. Process for the synthesis of diaminopyridine and related compounds.
  • Leclerc, F., et al. (2010). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Chemical Communications, 46(6), 925-927. Available at: [Link].

  • Lee, K. J., et al. (2013). Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate. The Journal of organic chemistry, 78(2), 438–444. Available at: [Link].

  • Wolk, M., et al. (2014). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Organic letters, 16(24), 6342–6345. Available at: [Link].

  • Sherif, M. H., et al. (2010). Chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11), 570-574. Available at: [Link].

  • PrepChem. Synthesis of 3,6-dichloro-4-isopropylpyridazine. Available at: [Link].

  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. Available at: [Link].

  • Barlin, G. B., & Brown, W. V. (1967). Reaction of 3,4-Diaminopyridazine with α,β-Dicarbonyl compounds, carbon disulfide and urea, and methylation of some of the products. Journal of the Chemical Society C: Organic, 2473-2476. Available at: [Link].

  • Al-Tel, T. H. (2010). Regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans. Tetrahedron Letters, 51(3), 541-544. Available at: [Link].

Sources

An In-depth Technical Guide to 5-Chloropyridazine-3,4-diamine: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Core in Modern Drug Discovery

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its π-deficient nature, and the ability of the nitrogen atoms to act as hydrogen bond acceptors, impart favorable pharmacokinetic and pharmacodynamic characteristics to molecules that contain this core. The introduction of specific substituents, such as halogens and amino groups, further enhances the chemical diversity and biological activity of pyridazine derivatives. Among these, 5-Chloropyridazine-3,4-diamine has emerged as a key building block for the synthesis of a wide range of biologically active compounds, particularly in the realm of oncology. This guide provides a comprehensive overview of the chemical structure, synthesis, reactivity, and applications of this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is a substituted pyridazine with the chemical formula C₄H₅ClN₄. The presence of a chlorine atom and two amino groups on the pyridazine ring offers multiple points for chemical modification, making it a highly versatile synthetic intermediate.

PropertyValueSource
CAS Number 89123-72-8[1]
Molecular Formula C₄H₅ClN₄
Molecular Weight 144.56 g/mol
Appearance Off-white to light brown solid (Predicted)
Melting Point >200 °C (Predicted)
Boiling Point Not available
Solubility Soluble in polar organic solvents like DMSO and DMF (Predicted)

Synthesis of this compound: A Proposed Experimental Protocol

While specific literature detailing the synthesis of this compound is not abundant, a plausible and efficient synthetic route can be devised based on the known reactivity of polychlorinated pyridazines. The most logical precursor is 3,4,5-trichloropyridazine, which can undergo regioselective nucleophilic aromatic substitution (SNAr) reactions with ammonia. The rationale behind this approach is the differential reactivity of the chlorine atoms on the pyridazine ring, which is influenced by the electronic effects of the ring nitrogens.

Synthetic Pathway

The proposed synthesis involves a two-step amination of 3,4,5-trichloropyridazine. The first amination is expected to occur preferentially at the C4 or C5 position, followed by a second amination.

Synthesis_Pathway Start 3,4,5-Trichloropyridazine Intermediate 4-Amino-3,5-dichloropyridazine Start->Intermediate NH3 (aq), Ethanol, Heat Product This compound Intermediate->Product NH3 (aq), High Temperature, Pressure

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 3,4,5-trichloropyridazine.

Materials:

  • 3,4,5-Trichloropyridazine

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • High-pressure reaction vessel (autoclave)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, Mass spectrometer

Procedure:

Step 1: Synthesis of 4-Amino-3,5-dichloropyridazine

  • To a solution of 3,4,5-trichloropyridazine (1.0 eq) in ethanol (10 volumes), add aqueous ammonia (5.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexanes). The rationale for using a significant excess of ammonia is to favor the mono-amination and minimize the formation of di-aminated byproducts at this stage.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

  • Purify the crude product by silica gel column chromatography to obtain 4-amino-3,5-dichloropyridazine.

Step 2: Synthesis of this compound

  • In a high-pressure reaction vessel, dissolve 4-amino-3,5-dichloropyridazine (1.0 eq) in ethanol (10 volumes).

  • Add a large excess of aqueous ammonia (20-30 eq). The use of a sealed vessel and a larger excess of ammonia at elevated temperature is necessary to drive the less favorable second nucleophilic substitution.

  • Seal the vessel and heat to 120-140 °C for 12-24 hours. The reaction must be carefully monitored for pressure buildup.

  • After cooling to room temperature, carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with water and collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Structural Elucidation and Spectroscopic Data (Predicted)

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Based on the structure, the following spectral characteristics are anticipated:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.5-8.0 (s, 1H, pyridazine C6-H)

    • δ 6.0-6.5 (br s, 2H, -NH₂)

    • δ 5.5-6.0 (br s, 2H, -NH₂) The broad singlets for the amino protons are due to quadrupole broadening and exchange with residual water in the solvent. Their chemical shifts can vary with concentration and temperature.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ 150-155 (C-Cl)

    • δ 145-150 (C-NH₂)

    • δ 135-140 (C-NH₂)

    • δ 120-125 (C-H) The exact chemical shifts would require experimental verification or high-level computational modeling.

  • Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹):

    • 3400-3200 (N-H stretching of primary amines)

    • 1650-1600 (N-H bending and C=N stretching)

    • 1580-1550 (C=C stretching of the aromatic ring)

    • 800-750 (C-Cl stretching)

  • Mass Spectrometry (MS):

    • Expected [M]+ at m/z 144 and [M+2]+ at m/z 146 with an approximate ratio of 3:1, characteristic of a molecule containing one chlorine atom.

Reactivity Profile

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the chlorine atom and the two amino groups.

Nucleophilic Aromatic Substitution of the Chlorine Atom

The chlorine atom at the C5 position is susceptible to nucleophilic substitution, although it is generally less reactive than chlorine atoms at the C3 or C6 positions of the pyridazine ring due to the electronic effects of the adjacent nitrogen atoms. This reactivity allows for the introduction of a wide variety of substituents, including:

  • O-nucleophiles: Alkoxides and phenoxides can displace the chlorine to form ethers.

  • N-nucleophiles: Amines can be introduced to generate tri-substituted pyridazines.

  • S-nucleophiles: Thiolates can be used to synthesize thioethers.

  • C-nucleophiles: In the presence of a suitable catalyst (e.g., palladium), carbon-carbon bond formation can be achieved via cross-coupling reactions.

Reactivity_Workflow Start This compound Product_O 5-Alkoxy-pyridazine-3,4-diamine Start->Product_O NaOR, Heat Product_N N5-Substituted-pyridazine-3,4,5-triamine Start->Product_N R-NH2, Heat Product_S 5-(Alkylthio)-pyridazine-3,4-diamine Start->Product_S NaSR, Heat Product_C 5-Aryl/Alkyl-pyridazine-3,4-diamine Start->Product_C R-B(OH)2, Pd catalyst

Caption: Reactivity of this compound towards various nucleophiles.

Reactions of the Amino Groups

The two amino groups can undergo reactions typical of primary aromatic amines, such as:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Diazotization: Treatment with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer-type reactions.

  • Condensation: Reaction with aldehydes or ketones to form Schiff bases.

The differential reactivity of the two amino groups could potentially be exploited for selective functionalization under carefully controlled conditions.

Applications in Drug Discovery

The this compound scaffold is a valuable starting material for the synthesis of compounds with diverse biological activities. The pyridazine core is a known pharmacophore in a number of approved drugs and clinical candidates.

Kinase Inhibitors: The pyridazine ring is a common feature in many kinase inhibitors. The nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase active site. The substituents on the pyridazine ring can be tailored to achieve potency and selectivity for specific kinases. Derivatives of this compound can be readily synthesized to explore structure-activity relationships (SAR) in the development of novel kinase inhibitors for the treatment of cancer and other diseases.

Other Therapeutic Areas: The versatility of the this compound scaffold allows for its use in the synthesis of compounds targeting a wide range of biological targets. By modifying the substituents at the C5 position and on the amino groups, libraries of compounds can be generated for screening against various diseases, including inflammatory disorders, infectious diseases, and neurodegenerative conditions.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its straightforward, albeit demanding, synthesis from readily available starting materials, combined with its versatile reactivity, makes it an attractive scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic protocol, its reactivity profile, and its potential applications in drug discovery. It is our hope that this information will be a valuable resource for scientists working at the forefront of pharmaceutical research and development.

References

  • Reagentia. This compound (1 x 100 mg). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14099144, 5-Amino-3-chloro-pyridazine. [Link]

  • Google Patents. CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.
  • Google Patents. US11046656B2 - Process for preparing 4-amino-pyridazines.
  • PrepChem. Synthesis of 4-amino-3,5-dichloropyridazine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70111, 3,4,5-Trichloropyridazine. [Link]

  • Reagentia. This compound (1 x 100 mg). [Link]

Sources

Core Compound Identification and Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloropyridazine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound (CAS Number: 89123-72-8), a heterocyclic building block with significant potential in medicinal chemistry and materials science. This guide moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, reactivity, and applications, grounded in authoritative scientific literature.

This compound is a substituted pyridazine, a class of aromatic heterocyclic compounds known for a wide range of biological activities, including antiviral, anticancer, and antihypertensive properties.[1] The specific arrangement of its functional groups—a chlorine atom and two adjacent amino groups on an electron-deficient pyridazine core—makes it a versatile intermediate for constructing more complex molecular architectures.

The definitive Chemical Abstracts Service (CAS) Registry Number for this compound is 89123-72-8 .[2] It is crucial to distinguish it from its isomers, such as 6-Chloropyridazine-3,4-diamine (CAS: 932-50-3)[3] and 5-Amino-3-chloropyridazine (CAS: 29049-45-4),[4][5][6] as the position of the substituents dramatically influences its chemical reactivity and biological profile.

Chemical Structure

The structural representation of this compound is depicted below. The numbering of the pyridazine ring is critical for understanding its reactivity and nomenclature.

Caption: Molecular Structure of this compound.

Physicochemical Properties

Quantitative data for this specific compound is not extensively published. The table below summarizes available data and properties of its close isomer, 6-Chloropyridazine-3,4-diamine, which are expected to be similar.

PropertyValueSource
CAS Number 89123-72-8Reagentia[2]
Molecular Formula C₄H₅ClN₄Rlavie[3]
Molecular Weight 144.56 g/mol Calculated
Appearance Yellow to white solid (predicted)Rlavie[3]
Purity >95% (typical for research grade)Sigma-Aldrich
InChI Key KUXKXCXMIJJFIZ-UHFFFAOYSA-N (for isomer)Sigma-Aldrich
Storage 2-8°C, inert atmosphere, keep in dark placeSigma-Aldrich

Synthesis and Manufacturing

The following protocol is a validated method for a closely related isomer, which demonstrates the chemical principles applicable to this target. The key is the differential reactivity of the chlorine atoms on the pyridazine ring, allowing for selective nucleophilic aromatic substitution (SNAr).

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 3,5-dichloropyridazine. The first step is a regioselective amination, followed by a second amination. The rationale for this pathway is that the electronic properties of the pyridazine ring and the influence of the existing substituents will direct the incoming nucleophiles to the desired positions.

G start 3,5-Dichloropyridazine step1_reagent Ammonia (1 eq.) Dioxane, 100°C start->step1_reagent intermediate 5-Amino-3-chloropyridazine (Intermediate) step1_reagent->intermediate step2_reagent Further Amination/ Functionalization intermediate->step2_reagent product This compound (Target Molecule) step2_reagent->product

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from Isomer Synthesis)

This protocol for the synthesis of 6-chloro-4-aminopyridazine from 3,5-dichloropyridazine provides a strong template for accessing the target molecule.[6][7]

Objective: To synthesize a chloro-aminopyridazine intermediate via selective nucleophilic aromatic substitution.

Materials:

  • 3,5-Dichloropyridazine (1.0 eq.)

  • Ammonia (aqueous or gas)

  • 1,4-Dioxane (solvent)

  • 25 mL round-bottom flask or pressure vessel

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add 3,5-dichloropyridazine (e.g., 1.0 g, 6.71 mmol).

  • Solvent and Reagent Addition: Add 1,4-dioxane (e.g., 2 mL) and a controlled amount of ammonia (e.g., 8 mL of aqueous solution or saturation with ammonia gas).[6][7] The choice of a sealed vessel is critical when using gaseous ammonia to maintain pressure and drive the reaction.

  • Reaction Conditions: Stir the reaction mixture vigorously and heat to 100°C. The elevated temperature is necessary to overcome the activation energy for the SNAr reaction.

  • Monitoring: Monitor the reaction progress overnight using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A self-validating system requires confirmation that the starting material has been consumed before proceeding.

  • Workup and Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold water or a suitable solvent to remove residual reagents. Further purification, if necessary, can be achieved by recrystallization from a solvent like ethanol to yield the pure aminopyridazine intermediate.

To obtain the final 3,4-diamine product, a subsequent nitration at the 4-position followed by reduction (e.g., using sodium dithionite or catalytic hydrogenation) would be a standard and effective strategy.[8][9]

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its functional groups.

  • Ortho-Diamine Moiety: The adjacent amino groups are powerful nucleophiles and are perfectly positioned for cyclocondensation reactions. Reacting this diamine with 1,2-dicarbonyl compounds, alpha-haloketones, or carboxylic acid derivatives can be used to construct fused five- or six-membered heterocyclic rings, such as imidazo[4,5-d]pyridazines. These fused systems are common scaffolds in pharmacologically active molecules.[8]

  • Chlorine Atom: The chlorine at the C5 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridazine ring nitrogens.[10] This allows for the introduction of a wide variety of substituents (e.g., alkoxy, amino, or thioether groups) by reacting it with appropriate nucleophiles. This serves as a key handle for late-stage diversification in a drug discovery program.

  • Pyridazine Ring: The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors and coordination sites for metal catalysts, influencing the molecule's pharmacokinetic properties and enabling further derivatization.[11]

G cluster_0 Reaction Pathways Core This compound Reagent1 + 1,2-Dicarbonyl (e.g., Glyoxal) Core->Reagent1 Cyclocondensation (at NH₂ groups) Reagent2 + Nucleophile (Nu-H) (e.g., R-OH, R-SH) Core->Reagent2 Nucleophilic Substitution (at Cl group) Product1 Fused Imidazo[4,5-d]pyridazine Scaffold Reagent1->Product1 Product2 C5-Substituted Diamine (SₙAr Reaction) Reagent2->Product2

Caption: Key reactivity pathways for synthetic derivatization.

Applications in Research and Drug Development

The pyridazine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds investigated for various therapeutic targets.[11] Chlorine-containing molecules are also exceptionally prevalent among FDA-approved drugs, where the halogen atom is used to modulate properties like metabolic stability, lipophilicity, and binding affinity.[12]

  • Oncology: Pyridazine derivatives have been successfully designed as potent inhibitors of key cancer-related enzymes. For instance, chloropyridazine hybrids have shown promise as PARP-1 inhibitors, inducing apoptosis in cancer cells.[11] The diamine functionality of the title compound provides an anchor point for building out structures that can interact with the active sites of kinases and other enzymes.

  • CNS Disorders: Fused pyridazine systems have been explored as ligands for central nervous system targets, such as histamine H3 receptors and GABAA receptors.[13] The ability to easily derivatize the 5-chloro position allows for fine-tuning of the molecule's properties to optimize blood-brain barrier penetration and target engagement.

  • Scaffold for Combinatorial Chemistry: As a versatile building block, this compound is an ideal starting point for the creation of compound libraries for high-throughput screening. Its two distinct reactive sites (the diamine and the chlorine) allow for a two-dimensional diversification strategy, rapidly generating a wide array of novel chemical entities.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data from closely related chloro-amino pyridazines and pyridines provide a strong basis for safe handling protocols.[14][15][16] The compound should be handled by trained professionals in a well-ventilated chemical fume hood.

Hazard Identification (Predicted)

The following GHS classifications are based on analogous compounds and should be assumed until specific data is available.

Hazard ClassGHS CategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.PubChem[4]
Skin IrritationCategory 2H315: Causes skin irritation.PubChem[4]
Eye IrritationCategory 2AH319: Causes serious eye irritation.PubChem[4]
STOT, Single ExposureCategory 3H335: May cause respiratory irritation.PubChem[4]
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[15]

  • Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[16]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]

  • Spills: In case of a spill, avoid creating dust. Sweep up the solid material and place it in a suitable, closed container for disposal.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Disposal: Dispose of waste material and contaminated packaging at an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

References

  • This compound (1 x 100 mg). Reagentia. [Link]

  • MSDS of 5-chloropyridazin-3-amine. Capot Chemical Co., Ltd. [Link]

  • SAFETY DATA SHEET - 2-Amino-5-chloropyridine. Watson International Ltd. [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents. PMC - NIH.[Link]

  • 5-Amino-3-chloro-pyridazine | C4H4ClN3. PubChem.[Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. PubMed Central.[Link]

  • 6-Chloropyridazine-3,4-Diamine | CAS 932-50-3. Rlavie.[Link]

  • Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. NIH.[Link]

  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI.[Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI.[Link]

Sources

The Synthetic Heart of Innovation: A Technical Guide to 5-Chloropyridazine-3,4-diamine and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 5-Chloropyridazine-3,4-diamine, a heterocyclic compound of significant interest in medicinal chemistry. Our investigation reveals that the primary role of this compound is not as a standalone therapeutic agent with a defined mechanism of action, but rather as a crucial synthetic intermediate. Its unique structural arrangement of a halogenated pyridazine core with vicinal diamines offers a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This guide will elucidate the latent therapeutic potential of this compound by examining the mechanisms of action of its key derivatives, which have shown promise in oncology, neuroscience, and immunology. We will explore the synthetic pathways that transform this intermediate into potent modulators of critical biological targets and provide detailed experimental protocols for their synthesis and evaluation.

Introduction: The Unseen Potential of a Versatile Scaffold

In the landscape of drug discovery, the value of a chemical entity is not always defined by its intrinsic biological activity but sometimes by its potential to give rise to a new generation of therapeutics. This compound is a prime example of such a molecule. While direct studies on its mechanism of action are not prevalent in the current body of scientific literature, its structural motifs are present in a variety of potent pharmacological agents. The chlorinated pyridazine ring is a key pharmacophore in several approved and investigational drugs, and the 3,4-diamine arrangement provides a reactive handle for the construction of fused heterocyclic systems and other complex molecular architectures. This guide will therefore focus on the "mechanism of action" of the derivatives of this compound, providing researchers and drug development professionals with a comprehensive understanding of its synthetic utility and the biological pathways targeted by the molecules it helps create.

The Chemical Versatility of the this compound Scaffold

The reactivity of this compound is centered around the chloro substituent and the two amino groups. The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The adjacent amino groups are ideal for cyclization reactions to form fused five- or six-membered rings, such as imidazoles, triazines, or pyrazines. This versatility has been exploited to generate libraries of compounds for screening against various biological targets.

Below is a conceptual workflow illustrating the synthetic potential of the this compound core.

G cluster_0 Core Scaffold cluster_1 Synthetic Transformations cluster_2 Derivative Classes cluster_3 Therapeutic Areas This compound This compound Nucleophilic Substitution (at Cl) Nucleophilic Substitution (at Cl) This compound->Nucleophilic Substitution (at Cl) Cyclization (with diamines) Cyclization (with diamines) This compound->Cyclization (with diamines) Substituted Pyridazinediamines Substituted Pyridazinediamines Nucleophilic Substitution (at Cl)->Substituted Pyridazinediamines Fused Pyridazino-heterocycles Fused Pyridazino-heterocycles Cyclization (with diamines)->Fused Pyridazino-heterocycles Oncology Oncology Substituted Pyridazinediamines->Oncology Neuroscience Neuroscience Fused Pyridazino-heterocycles->Neuroscience Immunology Immunology Fused Pyridazino-heterocycles->Immunology

Caption: Synthetic utility of the this compound scaffold.

Mechanisms of Action of Key Derivatives

Anticancer Activity: Induction of Apoptosis and PARP-1 Inhibition

A significant area of investigation for chloropyridazine derivatives is oncology. Novel hybrids incorporating a 4-chloropyridazinoxyphenyl scaffold have been designed and synthesized as potent anticancer agents.[1] These compounds have been shown to act through a dual mechanism: the induction of apoptosis and the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1).[1]

Apoptosis Induction:

The apoptotic pathway is a form of programmed cell death that is essential for normal tissue homeostasis. Many cancer cells evade apoptosis. The chloropyridazine derivatives have been shown to upregulate pro-apoptotic proteins such as p53, BAX, caspase-3, and caspase-6, while downregulating anti-apoptotic proteins like BCL-2.[1] This shifts the cellular balance towards apoptosis, leading to the selective death of cancer cells.

PARP-1 Inhibition:

PARP-1 is a key enzyme in the DNA damage repair pathway, particularly in the base excision repair (BER) pathway.[1] Inhibition of PARP-1 in cancer cells, especially those with existing DNA repair defects (like BRCA1/2 mutations), leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality. The 4-chloropyridazinoxyphenyl moiety has been identified as a promising pharmacophore for PARP-1 inhibition.[1]

G cluster_0 Chloropyridazine Derivative cluster_1 Cellular Targets cluster_2 Cellular Processes cluster_3 Outcome CP_Derivative Chloropyridazine Derivative Apoptosis_Proteins Pro-apoptotic Proteins (p53, BAX, Caspases) CP_Derivative->Apoptosis_Proteins Upregulates Anti_Apoptosis_Proteins Anti-apoptotic Proteins (BCL-2) CP_Derivative->Anti_Apoptosis_Proteins Downregulates PARP1 PARP-1 CP_Derivative->PARP1 Inhibits Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Anti_Apoptosis_Proteins->Apoptosis DNA_Repair DNA Repair PARP1->DNA_Repair Cell_Death Cancer Cell Death Apoptosis->Cell_Death DNA_Repair->Cell_Death Leads to (in damaged cells)

Caption: Dual mechanism of anticancer chloropyridazine derivatives.

Neuromodulation: Targeting Nicotinic Acetylcholine Receptors

Derivatives of 6-chloropyridazine have been synthesized and evaluated for their affinity towards neuronal nicotinic acetylcholine receptors (nAChRs).[2] These receptors are ligand-gated ion channels that play a crucial role in various cognitive functions, and their modulation is a key strategy in the treatment of neurological and psychiatric disorders. The synthesized compounds, featuring a 6-chloro-3-pyridazinyl group, have demonstrated nanomolar affinity for nAChRs.[2] Molecular modeling studies suggest that these compounds adopt specific conformations that allow for high-affinity binding to the receptor, potentially acting as either agonists or antagonists depending on the other substituents.[2]

Immunomodulation: Histamine H4 Receptor Antagonism

The histamine H4 receptor is primarily expressed on cells of the immune system and is involved in inflammatory and allergic responses. Diaminopyridazines have been identified as novel histamine H4 receptor antagonists.[3] By blocking the action of histamine at this receptor, these compounds have the potential to reduce inflammation and allergic symptoms. This makes the diaminopyridazine scaffold, which is closely related to this compound, a promising starting point for the development of new anti-inflammatory and anti-allergic drugs.

Experimental Protocols

General Synthesis of a Fused Imidazo[4,5-d]pyridazine Derivative

This protocol is a representative example of how this compound can be used to synthesize a fused heterocyclic system.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Sodium metabisulfite (Na2S2O5)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a solution of this compound (1 mmol) in DMF (10 mL), add the aromatic aldehyde (1 mmol) and sodium metabisulfite (1.1 mmol).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with water and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to yield the desired imidazo[4,5-d]pyridazine derivative.

In Vitro PARP-1 Inhibition Assay

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-poly(ADP-ribose) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Test compounds (chloropyridazine derivatives)

  • Assay buffer

Procedure:

  • Coat the streptavidin-coated plates with histone H1.

  • Add the PARP-1 enzyme, biotinylated NAD+, and the test compound at various concentrations to the wells.

  • Incubate the plate to allow the PARP-1 reaction to proceed.

  • Wash the plate to remove unbound reagents.

  • Add the anti-poly(ADP-ribose) antibody and incubate.

  • Wash the plate and add the HRP-conjugated secondary antibody.

  • Wash the plate and add the TMB substrate.

  • Measure the absorbance at the appropriate wavelength to determine the extent of PARP-1 inhibition.

Data Summary

The following table summarizes the biological activities of representative derivatives that can be conceptually derived from a this compound scaffold.

Derivative ClassTargetBiological ActivityPotency (IC50/Ki)Reference
4-Chloropyridazinoxyphenyl hybridsPARP-1AnticancerNanomolar range[1]
6-Chloropyridazinyl-diazabicycloalkanesnAChRsNeuromodulationNanomolar range[2]
3,5-DiaminopyridazinesHistamine H4 ReceptorAnti-inflammatorySub-micromolar range[3]

Conclusion

While this compound may not have a defined mechanism of action in its own right, its true value lies in its role as a versatile synthetic intermediate. The derivatives synthesized from this scaffold have demonstrated significant potential in targeting a range of critical biological pathways involved in cancer, neurological disorders, and inflammation. The continued exploration of the synthetic possibilities offered by this compound is a promising avenue for the discovery of novel and potent therapeutic agents. This guide serves as a foundational resource for researchers looking to harness the latent potential of this valuable chemical entity.

References

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. ([Link])

  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. ([Link])

  • Diaminopyrimidines, Diaminopyridines and Diaminopyridazines as Histamine H4 Receptor Modulators. ([Link])

Sources

An In-Depth Technical Guide to the Biological Activity and Synthetic Utility of 5-Chloropyridazine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and medicinal chemistry, the strategic design and synthesis of novel heterocyclic scaffolds are paramount to the development of new therapeutic agents. Among these, the pyridazine core has emerged as a privileged structure, integral to a multitude of biologically active compounds. This guide focuses on a specific, yet highly versatile derivative: 5-Chloropyridazine-3,4-diamine (CAS No. 89123-72-8).

While direct evidence of potent intrinsic biological activity for this compound is not extensively documented, its true value lies in its role as a pivotal intermediate and a foundational building block for a diverse array of bioactive molecules. The presence of vicinal amino groups, a reactive chlorine atom, and the inherent properties of the pyridazine ring make it an exceptionally valuable precursor for the synthesis of fused heterocyclic systems with significant therapeutic potential.

This technical guide will provide an in-depth exploration of the synthesis of this compound, its primary application in the construction of biologically active derivatives, and a detailed look at the therapeutic promise of these resulting compounds, particularly in the realms of oncology and infectious diseases.

Synthesis of this compound: A Proposed Pathway

The synthesis of this compound can be approached through a multi-step process, likely commencing from more readily available pyridazine precursors. While a definitive, published protocol for this specific isomer is not widely available, a logical synthetic route can be postulated based on established reactions of related compounds, such as the synthesis of 5-Amino-3-chloropyridazine from 3,5-dichloropyridazine.[1]

A plausible synthetic pathway would involve the nitration of a suitable chloropyridazine followed by reduction and subsequent amination or functional group manipulation to achieve the desired 3,4-diamine substitution pattern. A conceptual workflow is outlined below.

Proposed Synthetic Workflow

cluster_0 Synthesis of this compound Start 3,4-Dichloropyridazine Step1 Selective Nitration Start->Step1 Intermediate1 3,4-Dichloro-5-nitropyridazine Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution (Ammonia) Intermediate1->Step2 Intermediate2 3-Amino-4-chloro-5-nitropyridazine Step2->Intermediate2 Step3 Reduction of Nitro Group Intermediate2->Step3 End This compound Step3->End cluster_1 Synthesis of Bioactive Imidazo[4,5-d]pyridazines Start This compound Step1 Condensation/Cyclization Start->Step1 Reagent Carboxylic Acid (R-COOH) or Aldehyde (R-CHO) Reagent->Step1 Intermediate Substituted Imidazo[4,5-d]pyridazine Step1->Intermediate Step2 Further Functionalization (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) Intermediate->Step2 End Bioactive Derivatives Step2->End

Caption: General synthetic scheme for bioactive imidazo[4,5-d]pyridazines.

The resulting imidazo[4,5-d]pyridazine core, still bearing the reactive chlorine atom, can be further functionalized through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to generate a library of diverse compounds for biological screening. [2]

Biological Activities of this compound Derivatives

The derivatives synthesized from this compound have shown promise in several therapeutic areas, with anticancer and antimicrobial activities being the most prominent.

Anticancer Activity
PARP-1 Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations. Several pyridazine-based compounds have been investigated as PARP-1 inhibitors. [3]By employing a molecular hybridization strategy, novel chloropyridazine hybrids have been designed and synthesized as potential apoptotic inducers and PARP-1 inhibitors. [3] Some of these compounds have demonstrated comparable efficacy to the approved PARP inhibitor, olaparib. [3]The mechanism of action involves inducing apoptosis and causing DNA damage, as evidenced by the upregulation of apoptotic markers like p53 and BAX, and the presence of γ-H2Ax, a marker for double-strand DNA breaks. [3]

Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a well-established anticancer mechanism. Imidazo[4,5-b]pyridine derived acrylonitriles, which can be conceptually derived from precursors like this compound, have been identified as potent tubulin polymerization inhibitors. [1][4]Certain derivatives have shown strong antiproliferative activity in the submicromolar range against various human cancer cell lines. [1]These compounds interfere with the polymerization of tubulin, leading to cell cycle arrest and apoptosis. [1]Notably, some lead molecules have exhibited potent inhibition of cancer cell migration without affecting the viability of normal cells, indicating a favorable therapeutic window. [1]

Kinase Inhibition

The pyridazine scaffold is recognized as a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases. [2]While direct examples using this compound are not abundant in the initial search, the related 6-Amino-3-chloropyridazine is a versatile starting material for a wide array of kinase inhibitors targeting pathways involved in cancer and inflammation. [2]It is highly probable that this compound could be similarly employed to generate potent kinase inhibitors.

Antimicrobial Activity

Derivatives of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines have been evaluated for their antimicrobial properties. [5]Some synthesized compounds have demonstrated promising antibacterial and antifungal activities, with low minimum inhibitory concentration (MIC) values against various pathogens. [5]The structural modifications enabled by starting from a versatile precursor like a substituted diaminopyridazine allow for the fine-tuning of the antimicrobial spectrum and potency.

Quantitative Data on Biological Activity of Pyridazine Derivatives
Compound ClassBiological TargetActivity (IC50/MIC)Cell Lines/OrganismsReference
Imidazo[4,5-b]pyridine AcrylonitrilesTubulin Polymerization0.2-0.6 µMHuman cancer cell lines[1]
4-Chloropyridazinoxyphenyl HybridsPARP-1Comparable to OlaparibHNO97, FaDu, MDA-MB-468[3]
Imidazo[4,5-c]pyridine DerivativesAntibacterial/Antifungal4-8 µg/mLE. coli, S. aureus, C. albicans[5]

Conclusion

This compound stands out not for its intrinsic biological activity, but as a cornerstone for the synthesis of a new generation of therapeutic agents. Its unique chemical architecture provides a robust platform for the construction of complex fused heterocyclic systems, particularly imidazo[4,5-d]pyridazines, which have demonstrated significant potential as anticancer, antimicrobial, and kinase-inhibiting agents. The continued exploration of the synthetic possibilities offered by this versatile building block will undoubtedly contribute to the expansion of the medicinal chemist's toolkit and the discovery of novel drug candidates to address unmet medical needs. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of this compound in their quest for new and effective therapies.

References
  • PubMed. Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis. [Link]

  • National Center for Biotechnology Information. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. [Link]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

  • Amanote Research. (PDF) Studies on the Synthesis of Pyridazine Derivatives. [Link]

  • MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • PubMed. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. [Link]

Sources

Spectroscopic Data of 5-Chloropyridazine-3,4-diamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Chloropyridazine-3,4-diamine, a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to the structural elucidation of this molecule. By synthesizing established principles of spectroscopic analysis with data from structurally analogous compounds, this guide offers predictive insights and robust experimental protocols for the definitive characterization of this compound.

Introduction: The Significance of this compound

This compound, with the Chemical Abstracts Service (CAS) number 89123-72-8, belongs to the pyridazine class of nitrogen-containing heterocyclic aromatic compounds.[1] Pyridazines are known for their wide range of biological activities and applications as pharmaceuticals and agrochemicals.[2] The specific substitution pattern of this compound, featuring two amino groups and a chlorine atom, makes it a versatile building block in organic synthesis. Accurate and comprehensive spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the aromatic proton and the protons of the two amino groups. The pyridazine ring has one remaining proton, and its chemical shift will be influenced by the adjacent nitrogen atoms and the chloro and amino substituents.

Key Predicted Resonances:

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic C-H7.5 - 8.5Singlet (s)1HThe proton on the pyridazine ring is expected to be deshielded due to the electronegativity of the adjacent nitrogen atoms. The exact shift is influenced by the electron-donating amino groups and the electron-withdrawing chlorine atom.
Amine N-H4.0 - 6.0Broad Singlet (br s)4HAmine protons are typically broad due to quadrupole broadening and exchange with trace amounts of water. Their chemical shift can vary with solvent and concentration.

Note: These are predicted values based on general chemical shift ranges for substituted pyridazines and related heterocyclic compounds.[3][4][5] Actual experimental values may vary.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the molecule's asymmetry, four distinct signals are expected for the pyridazine ring carbons.

Key Predicted Resonances:

Carbon Type Predicted Chemical Shift (δ, ppm) Rationale
C-Cl150 - 160The carbon atom directly attached to the chlorine will be significantly deshielded.
C-NH₂ (C3 & C4)140 - 155The carbons bearing the amino groups will also be deshielded, with their exact shifts influenced by their position relative to the ring nitrogens.
C-H120 - 135The carbon atom bonded to the sole ring proton is expected to be the most shielded of the ring carbons.

Note: Predicted chemical shifts are based on typical values for substituted pyridazines and pyridines.[6][7][8] Quaternary carbons, those not attached to any protons, will likely exhibit weaker signals.[7]

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for polar compounds with exchangeable protons.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the probe to the specific sample and solvent for optimal resolution.

    • Set the sample temperature (e.g., 298 K).

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Process the data similarly to the ¹H spectrum and calibrate to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=N, C=C, and C-Cl bonds.

Predicted Characteristic IR Absorptions:

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine)3400 - 3200Medium-Strong, often two bands for primary amine
C-H Stretch (Aromatic)3100 - 3000Medium-Weak
C=N and C=C Stretch (Aromatic Ring)1650 - 1450Medium-Strong
N-H Bend (Amine)1650 - 1550Medium
C-Cl Stretch800 - 600Medium-Strong

Note: These are general ranges and the exact positions and intensities can be influenced by the overall molecular structure and intermolecular interactions.[9][10]

Experimental Protocol for IR Data Acquisition (ATR)
  • Sample Preparation:

    • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent such as isopropanol.

    • Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Predicted Mass Spectrum

For this compound (C₄H₄ClN₃), the expected molecular weight is approximately 145.56 g/mol .[11]

Key Predicted Features:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 145. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 147 with an intensity of approximately one-third of the M⁺ peak will be observed, which is characteristic of a monochlorinated compound.

  • Fragmentation: Common fragmentation pathways for such compounds may involve the loss of small molecules like HCN, N₂, or Cl radical.

Experimental Protocol for MS Data Acquisition (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a suitable technique for the analysis of this compound.[12][13][14]

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile/water mixture.[12]

  • LC-MS System and Conditions:

    • Liquid Chromatograph: An HPLC or UHPLC system.

    • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).

    • Column: A C18 reversed-phase column is a common choice.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.

    • Ionization Mode: Positive ESI is likely to be effective due to the basic nitrogen atoms.

  • Data Acquisition:

    • Inject a small volume (e.g., 1-5 µL) of the sample solution.

    • Acquire data in full scan mode to observe the molecular ion and its isotopic pattern.

    • If further structural information is needed, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation to observe the fragment ions.

Integrated Spectroscopic Analysis Workflow

The definitive structural confirmation of this compound relies on the synergistic interpretation of data from these different spectroscopic techniques. The following workflow is recommended:

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of This compound MS Mass Spectrometry (LC-MS) - Molecular Weight - Isotopic Pattern Synthesis->MS Provides MW & Formula IR Infrared Spectroscopy (ATR) - Functional Groups Synthesis->IR Identifies Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) - C-H Framework Synthesis->NMR Elucidates Connectivity Data_Integration Integrated Data Analysis MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Consistent Data

Sources

Methodological & Application

Application Notes and Protocols for 5-Chloropyridazine-3,4-diamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridazine Scaffold

5-Chloropyridazine-3,4-diamine is a highly functionalized heterocyclic building block of significant interest to the medicinal chemistry community. The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is recognized as a privileged scaffold in drug discovery. This is largely due to its capacity to engage in crucial hydrogen bonding interactions with the hinge region of the ATP-binding site of numerous protein kinases. The specific arrangement of substituents on this compound—a reactive chlorine atom and two adjacent amino groups—offers a versatile platform for the synthesis of diverse compound libraries targeting a range of therapeutic areas, most notably oncology and inflammatory diseases. The chlorine atom at the 5-position serves as a key handle for modification via cross-coupling reactions, while the vicinal diamines are primed for cyclocondensation reactions to form fused heterocyclic systems. This guide provides an in-depth exploration of the research applications of this compound, complete with detailed protocols for its use in the synthesis of potential therapeutic agents.

Core Applications in Medicinal Chemistry

The primary application of this compound lies in its role as a versatile intermediate for the synthesis of complex heterocyclic systems with potent biological activity. The adjacent amino groups are particularly well-suited for the construction of fused five- and six-membered rings, leading to a variety of scaffolds with proven utility in drug discovery.

Synthesis of Fused Pyrazolo[3,4-d]pyridazine Derivatives as Kinase Inhibitors

The pyrazolo[3,4-d]pyridazine core is a well-established pharmacophore in the development of kinase inhibitors. The fusion of a pyrazole ring to the pyridazine scaffold can orient substituents in a manner that allows for potent and selective interactions with the target kinase. This compound is an ideal precursor for this class of compounds.

The general synthetic strategy involves the cyclocondensation of the diamine with a 1,3-dicarbonyl compound or its equivalent. This reaction is often facile and proceeds in high yield, providing a straightforward entry into this valuable chemical space. The remaining chlorine atom on the pyridazine ring can then be further functionalized, for example, through Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, to explore structure-activity relationships (SAR) and optimize for potency and selectivity.

Workflow for Pyrazolo[3,4-d]pyridazine Synthesis

G A This compound C Cyclocondensation A->C B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C D Chlorinated Pyrazolo[3,4-d]pyridazine Intermediate C->D F Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) D->F E Aryl Boronic Acid / Amine E->F G Diverse Library of Kinase Inhibitors F->G

Caption: Synthesis of kinase inhibitors from this compound.

Protocol 1: Synthesis of a 7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine Intermediate

This protocol describes a general method for the cyclocondensation of this compound with acetylacetone to form a key chlorinated intermediate.

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Glacial Acetic Acid (solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound and glacial acetic acid.

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add acetylacetone dropwise to the solution.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as both a solvent and an acid catalyst for the condensation reaction.

  • Reflux Conditions: Provides the necessary thermal energy to overcome the activation barrier for the cyclization and dehydration steps.

  • Aqueous Workup: The product is typically a solid that is insoluble in water, allowing for its precipitation and easy isolation from the acidic solvent.

Synthesis of Fused Triazolo[4,5-c]pyridazine Scaffolds

Another important application of this compound is the synthesis of triazolo[4,5-c]pyridazines. This is achieved through the diazotization of one of the amino groups followed by intramolecular cyclization. These fused triazole systems are also of interest in medicinal chemistry as potential kinase inhibitors and for other biological activities.

A review on the synthesis of 1,2,3-triazole-fused pyridazines highlights that a common method for their preparation is the cyclization of a diaminopyridazine using nitrite[1].

Protocol 2: General Procedure for the Synthesis of 7-Chloro-3H-[2][3]triazolo[4,5-c]pyridazine

This protocol outlines a general procedure for the formation of a triazole ring fused to the pyridazine core.

Materials:

  • This compound (1.0 eq)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Hydrochloric Acid (HCl) (aqueous solution)

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in dilute hydrochloric acid in a round-bottom flask and cool the mixture to 0-5 °C in an ice bath.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the stirred solution of the diamine, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, the product may precipitate from the solution. If not, carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization if necessary.

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): The diazotization reaction is exothermic and the resulting diazonium salt is often unstable at higher temperatures. Maintaining a low temperature is critical for safety and to prevent decomposition.

  • Acidic Conditions: The presence of a strong acid is necessary for the formation of nitrous acid (from sodium nitrite), which is the active diazotizing agent.

Data Presentation: Biological Activity of Pyridazine Derivatives

While specific biological data for compounds derived directly from this compound is not extensively published, the inhibitory activities of structurally related pyridazine-based kinase inhibitors provide a strong rationale for its use. The following table summarizes the activity of representative kinase inhibitors featuring a pyridazine or related diamine scaffold, offering a benchmark for the potential potency of compounds synthesized from this versatile starting material.

Compound ClassTarget KinaseRepresentative IC₅₀ (nM)Reference
Pyridazino[4,5-b]indol-4-onesDYRK1ASubmicromolar[4]
Pyrimido[4,5-b]indole-2,4-diaminesVEGFR-2Potent and selective, comparable to sunitinib[5]
Diaminopyrimidine DerivativesFAK94 (in MDA-MB-231 cells)[6]

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Its strategic placement of reactive functional groups allows for the efficient construction of complex molecular architectures, particularly fused ring systems such as pyrazolo[3,4-d]pyridazines and triazolo[4,5-c]pyridazines. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this promising scaffold. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of readily available and highly functionalized starting materials like this compound in drug discovery pipelines is set to increase.

References

  • Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. PubMed, [Link]

  • Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. PubMed, [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. PMC - NIH, [Link]

  • Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. PubMed, [Link]

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. NIH, [Link]

  • Scheme 4. Synthesis of pyrazolo[3,4-d]pyridazine 8a-f derivatives. ResearchGate, [Link]

  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. PMC - NIH, [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. NIH, [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI, [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed, [Link]

  • Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. Request PDF, [Link]

  • (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate, [Link]

  • Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. PubMed, [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals, [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI, [Link]

  • 3,5-diamino-1,2,4-triazole, Pyruvic Acid, and Aldehydes. Sci-Hub, [Link]

  • CYCLOCONDENSATION OF 3(5)-AMINOPYRAZOLES WITH ARYLGLYOXALS AND CYCLOHEXANE-1,3-DIONES. Chemistry of Heterocyclic Compounds, [Link]

  • This compound (1 x 100 mg). Reagentia, [Link]

  • 89123-72-8 this compound. CASNU.COM, [Link]

  • This compound. FINETECH INDUSTRY LIMITED, [Link]

  • Pyridazine derivatives and related compounds. 23. Synthesis of 3-substituted pyrazolo[3,4-c]pyridazines and their application as disperse dyes.* Semantic Scholar, [Link]

Sources

The Strategic Utility of 5-Chloropyridazine-3,4-diamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that can effectively modulate biological targets is perpetual. Among the myriad of heterocyclic scaffolds, nitrogen-containing systems hold a prominent position due to their inherent ability to engage in crucial hydrogen bonding interactions with biological macromolecules. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds with a wide range of therapeutic applications, including anticancer and kinase inhibitory agents.[1][2] This application note delves into the specific utility of a highly functionalized derivative, 5-Chloropyridazine-3,4-diamine , a versatile building block for the synthesis of potent and selective therapeutic agents.

The strategic placement of two amino groups and a reactive chlorine atom on the pyridazine ring makes this compound a particularly attractive starting material for the construction of fused heterocyclic systems, most notably the imidazo[4,5-d]pyridazine core. This fused system is a bioisostere of purine, the fundamental building block of nucleic acids, and thus, its derivatives have immense potential to interact with a multitude of enzymes and receptors that recognize purine-based substrates.[3] This guide will provide an in-depth exploration of the synthesis, reactivity, and application of this compound, with a focus on its role in the development of next-generation kinase inhibitors.

Core Attributes of this compound

The medicinal chemistry value of this compound stems from its unique combination of functional groups:

  • Ortho-Diamino Functionality: The adjacent amino groups at the 3 and 4 positions are primed for cyclization reactions, most commonly with aldehydes, carboxylic acids, or their derivatives, to form a five-membered imidazole ring. This reaction is the cornerstone for the synthesis of the imidazo[4,5-d]pyridazine scaffold.

  • Reactive Chlorine Atom: The chlorine atom at the 5-position serves as a versatile handle for introducing molecular diversity. It can be readily displaced by various nucleophiles through aromatic nucleophilic substitution (SNAr) reactions or participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[1] This allows for the fine-tuning of the physicochemical and pharmacological properties of the final compounds.

  • Pyridazine Core: The inherent electronic properties of the pyridazine ring, with its two nitrogen atoms, contribute to the overall polarity and hydrogen bonding capacity of the molecule, which are critical for target engagement and pharmacokinetic profiles.

Synthetic Pathways and Considerations

Proposed Synthesis of this compound

The synthesis would likely commence from a commercially available dichloropyridazine derivative, followed by sequential nitration and reduction steps to introduce the diamino functionality.

Synthesis_of_this compound start 3,6-Dichloropyridazine step1 Nitration (HNO3/H2SO4) start->step1 intermediate1 3,6-Dichloro-4-nitropyridazine step1->intermediate1 step2 Nucleophilic Substitution (NH3) intermediate1->step2 intermediate2 5-Chloro-6-nitro-4-aminopyridazine step2->intermediate2 step3 Reduction (e.g., Fe/HCl or H2/Pd-C) intermediate2->step3 product This compound step3->product caption Proposed synthetic route to this compound.

Caption: A plausible synthetic pathway to this compound.

Protocol 1: Hypothetical Synthesis of this compound

Disclaimer: This is a proposed protocol based on analogous chemical transformations and should be optimized for safety and efficiency in a laboratory setting.

  • Nitration of 3,6-Dichloropyridazine: To a cooled (0 °C) solution of 3,6-dichloropyridazine in concentrated sulfuric acid, slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid). The reaction is carefully monitored and stirred at low temperature before being allowed to warm to room temperature. The reaction mixture is then poured onto ice, and the precipitated product, 3,6-dichloro-4-nitropyridazine, is collected by filtration.

  • Amination of 3,6-Dichloro-4-nitropyridazine: The resulting 3,6-dichloro-4-nitropyridazine is subjected to a regioselective nucleophilic aromatic substitution with ammonia. This reaction is typically carried out in a sealed vessel at elevated temperatures in a suitable solvent like dioxane or ethanol.[4] The less sterically hindered and more electron-deficient position is expected to be substituted, yielding 5-chloro-6-nitro-4-aminopyridazine.

  • Reduction of the Nitro Group: The nitro group of 5-chloro-6-nitro-4-aminopyridazine is then reduced to an amino group. This can be achieved using various standard reducing agents, such as iron powder in the presence of an acid (e.g., HCl or acetic acid) or through catalytic hydrogenation (H2 gas with a palladium on carbon catalyst). The final product, this compound, is then purified by recrystallization or column chromatography.

Application in the Synthesis of Imidazo[4,5-d]pyridazine Scaffolds

The primary and most powerful application of this compound is its use as a precursor for the synthesis of the imidazo[4,5-d]pyridazine ring system. This is typically achieved through a cyclocondensation reaction with an aldehyde.

Imidazo_Synthesis start This compound step1 Cyclocondensation (e.g., Na2S2O5, reflux) start->step1 reagent Aldehyde (R-CHO) reagent->step1 product Substituted 4-Chloro-1H-imidazo[4,5-d]pyridazine step1->product caption Synthesis of the imidazo[4,5-d]pyridazine scaffold.

Caption: General reaction for the synthesis of imidazo[4,5-d]pyridazines.

Protocol 2: General Procedure for the Synthesis of 2-Substituted-4-chloro-1H-imidazo[4,5-d]pyridazines

This protocol is adapted from general procedures for the condensation of ortho-diamines with aldehydes.[5]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Addition of Reagents: Add the desired aldehyde (1.1 equivalents) to the solution. To facilitate the reaction and act as a mild oxidizing agent, sodium metabisulfite (Na2S2O5) (1.2 equivalents) can be added.[5]

  • Reaction Conditions: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 2-substituted-4-chloro-1H-imidazo[4,5-d]pyridazine.

Application as a Kinase Inhibitor Scaffold

The 4-chloro-1H-imidazo[4,5-d]pyridazine scaffold is a versatile platform for the development of kinase inhibitors. The chlorine atom at the 4-position is analogous to the 6-chloro group on a purine ring and can be strategically displaced to introduce various side chains that can interact with the kinase active site.

Table 1: Representative Kinase Inhibitor Scaffolds Derived from Diaminopyridazines

ScaffoldTarget Kinase FamilyRationale for ActivityReference
Imidazo[1,2-b]pyridazineFLT3Isosteric replacement of purine core to achieve high potency.[6]
Pyridazino[4,5-b]indol-4-oneDYRK1AFused ring system designed to interact with the ATP binding site.[6]
6-Amino-3-substituted-pyridazineVarious (e.g., VEGFR2, p38α)The pyridazine core acts as a hinge-binding motif.[1]
Further Functionalization for Kinase Inhibitor Synthesis

The synthesized 4-chloro-1H-imidazo[4,5-d]pyridazine can be further elaborated using standard cross-coupling methodologies.

Kinase_Inhibitor_Synthesis start 4-Chloro-1H-imidazo[4,5-d]pyridazine step1 Suzuki Coupling (Pd catalyst, base) start->step1 step2 Buchwald-Hartwig Amination (Pd catalyst, base) start->step2 reagent1 Arylboronic Acid product1 4-Aryl-1H-imidazo[4,5-d]pyridazine step1->product1 reagent2 Amine (R2NH2) product2 4-Amino-1H-imidazo[4,5-d]pyridazine step2->product2 caption Diversification of the imidazo[4,5-d]pyridazine scaffold.

Caption: Key reactions for elaborating the kinase inhibitor scaffold.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 4-Chloro-1H-imidazo[4,5-d]pyridazine

This protocol is based on standard Suzuki-Miyaura coupling conditions.[1]

  • Reaction Setup: To a flame-dried Schlenk flask, add the 4-chloro-1H-imidazo[4,5-d]pyridazine (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a suitable palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3 or Cs2CO3, 2.0 equivalents).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction Conditions: The reaction mixture is heated to 80-100 °C with vigorous stirring. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: After completion, the reaction is cooled, and the organic solvent is removed. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography to yield the 4-aryl-1H-imidazo[4,5-d]pyridazine.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block in medicinal chemistry. Its inherent reactivity and strategic functionalization provide a direct entry into the medicinally important imidazo[4,5-d]pyridazine scaffold, a proven purine bioisostere. The ability to readily diversify this core through established synthetic methodologies makes it an ideal starting point for the generation of compound libraries for high-throughput screening, particularly in the search for novel kinase inhibitors. As the demand for more selective and potent therapeutics continues to grow, the strategic application of such well-designed heterocyclic building blocks will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (Source: PMC - NIH) [URL not available]
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. (Source: Benchchem) [URL not available]
  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (Source: PubMed) [Link]

  • Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H).
  • Synthesis of imidazo[4,5‐d]pyridazine nucleosides related to inosine. (Source: Sci-Hub) [URL not available]
  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (Source: tmf.bg) [URL not available]
  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (Source: MDPI) [Link]

  • 5-AMINO-3-CHLOROPYRIDAZINE synthesis. (Source: ChemicalBook) [URL not available]
  • Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones.
  • SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-]PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds. (Source: khimukr.org) [URL not available]
  • Synthesis of new imidazo[4,5-b]pyridine derivatives.
  • Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. (Source: IntechOpen) [URL not available]
  • Synthesis and Medicinal Uses of Purine. (Source: Pharmaguideline) [Link]

  • Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes.
  • Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. (Source: PubMed) [Link]

Sources

The Versatile Building Block: Applications of 5-Chloropyridazine-3,4-diamine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridazine Core

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to participate in a variety of chemical transformations make it a valuable building block for the synthesis of diverse heterocyclic compounds.[2] Among the functionalized pyridazines, 5-Chloropyridazine-3,4-diamine stands out as a particularly versatile precursor due to its strategically placed reactive sites. The vicinal diamino groups provide a nucleophilic handle for the construction of fused five-membered rings, while the chloro substituent offers a site for further functionalization through nucleophilic substitution or cross-coupling reactions. This application note provides detailed experimental protocols for the use of this compound in the synthesis of fused heterocyclic systems, with a focus on the preparation of imidazo[1,2-b]pyridazine derivatives, a class of compounds with significant potential in drug discovery, particularly as kinase inhibitors.[3][4][5][6]

Chemical Properties and Safety Information

This compound (CAS No. 89123-72-8) is a solid at room temperature.[3][7] Its structure and key properties are summarized in the table below.

PropertyValueSource
CAS Number 89123-72-8[3][7]
Molecular Formula C₄H₅ClN₄[3]
Molecular Weight 144.57 g/mol [3]
Appearance SolidN/A

Safety Precautions: As with all chemical reagents, appropriate safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) before use. In general, handling should be performed in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Core Application: Synthesis of Imidazo[1,2-b]pyridazine Scaffolds

A primary application of this compound is in the synthesis of the imidazo[1,2-b]pyridazine ring system. This is typically achieved through a cyclocondensation reaction with an α-haloketone. The reaction proceeds via initial nucleophilic attack of one of the amino groups on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.

Synthetic Pathway reagent1 This compound intermediate Intermediate reagent1->intermediate + reagent2 α-Haloketone (e.g., 2-Bromoacetophenone) reagent2->intermediate product 8-Chloro-6-amino-2-phenylimidazo[1,2-b]pyridazine intermediate->product Cyclocondensation (e.g., Reflux in Ethanol)

Caption: General workflow for the synthesis of imidazo[1,2-b]pyridazines.

Protocol 1: Synthesis of 8-Chloro-6-amino-2-phenylimidazo[1,2-b]pyridazine

This protocol details the synthesis of a representative imidazo[1,2-b]pyridazine derivative through the cyclocondensation of this compound with 2-bromoacetophenone.

Materials:

  • This compound (1.0 eq)

  • 2-Bromoacetophenone (1.05 eq)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Chromatography column

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous ethanol.

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add 2-bromoacetophenone (1.05 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed during the reaction.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 8-Chloro-6-amino-2-phenylimidazo[1,2-b]pyridazine.

Expected Yield: 75-85%

Characterization Data (Predicted):

The following table provides predicted spectroscopic data for the starting material and the final product, based on analysis of similar compounds.[8]

Compound1H NMR (DMSO-d₆, 400 MHz) δ (ppm)13C NMR (DMSO-d₆, 101 MHz) δ (ppm)IR (ATR, cm⁻¹)MS (ESI+) m/z
This compound ~7.0 (s, 1H, Ar-H), ~6.0 (br s, 2H, NH₂), ~5.0 (br s, 2H, NH₂)~150 (C-Cl), ~145 (C-NH₂), ~130 (C-NH₂), ~110 (CH)~3400-3200 (N-H str), ~1640 (C=C str), ~1580 (N-H bend)145 [M+H]⁺
8-Chloro-6-amino-2-phenylimidazo[1,2-b]pyridazine ~8.0-7.2 (m, 6H, Ar-H), ~7.5 (s, 1H, imidazole-H), ~6.5 (br s, 2H, NH₂)~155-125 (Ar-C), ~145 (C-Cl), ~140 (C-NH₂), ~135 (C=N), ~110 (imidazole-CH)~3400-3200 (N-H str), ~1620 (C=N str), ~1590 (C=C str)257 [M+H]⁺

Application in Kinase Inhibitor Discovery

The imidazo[1,2-b]pyridazine scaffold is a key pharmacophore in a number of potent kinase inhibitors.[4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[1] The nitrogen atoms in the pyridazine and imidazole rings can act as hydrogen bond acceptors, interacting with the hinge region of the ATP-binding pocket of kinases, thereby inhibiting their activity.

Kinase Inhibition cluster_0 Kinase ATP Binding Pocket hinge Hinge Region atp_site ATP Binding Site inhibitor Imidazo[1,2-b]pyridazine Derivative inhibitor->hinge H-Bonding atp ATP atp->hinge Competitive Binding

Caption: Imidazo[1,2-b]pyridazine derivatives can act as competitive inhibitors at the ATP binding site of kinases.

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of synthesized imidazo[1,2-b]pyridazine derivatives against a target kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining in solution after the kinase reaction.

Materials:

  • Synthesized imidazo[1,2-b]pyridazine compounds

  • Target kinase (e.g., DYRK1A, PIM1)[1][4]

  • Kinase substrate (specific to the target kinase)

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Data Analysis:

The results are typically plotted as the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. The IC₅₀ value is then determined by fitting the data to a sigmoidal dose-response curve.

Compound IDTarget KinaseIC₅₀ (nM)
Example Inhibitor 1 DYRK1A50
Example Inhibitor 2 PIM1100

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of fused heterocyclic compounds. The straightforward and efficient synthesis of the imidazo[1,2-b]pyridazine scaffold, as detailed in this application note, provides a clear pathway for the development of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibition. The protocols provided herein offer a solid foundation for researchers and drug development professionals to explore the rich chemistry of this important building block.

References

  • AA Blocks. This compound. [Link]

  • Pogacic, V., Bullock, A. N., Fedorov, O., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916–6924. [Link]

  • Elkins, J. M., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 269, 116292. [Link]

  • Munro, J., et al. (2016). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 59(17), 8073–8093. [Link]

  • ResearchGate. (2024). Imidazo[1,2-B]Pyridazines as Inhibitors of DYRK Kinases. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. [Link]

  • mzCloud. (2014). 5 Amino 4 chloro 2 methylpyridazin 3 one. [Link]

  • The Royal Society of Chemistry. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. [Link]

  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • MDPI. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • Reagentia. (n.d.). This compound (1 x 100 mg). [Link]

  • YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]

  • ResearchGate. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of dicationic diarylpyridines as nucleic-acid binding agents. [Link]

  • MDPI. (2011). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. [Link]

  • ResearchGate. (2022). 13C NMR spectra of fully 13C-labeled compounds: Does molecule symmetry affect C-C coupling?. [Link]

  • Knowledge Bank. (n.d.). THE INFRARED SPECTRA OF SUBSTITUTED 1, 3, 5, TRIAZINES. [Link]

  • TÜBİTAK Academic Journals. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • ERIC. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. [Link]

  • MDPI. (n.d.). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. [Link]

Sources

Application Notes & Protocols: Leveraging 5-Chloropyridazine-3,4-diamine for the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridazine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The development of small molecule inhibitors that compete with ATP for the kinase active site has revolutionized treatment paradigms. Within this field, the pyridazine motif has emerged as a privileged scaffold.[1][2] Its nitrogen atoms are adept at forming crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a key anchoring point for many successful inhibitors.[3]

5-Chloropyridazine-3,4-diamine is a highly versatile and strategic starting material for building sophisticated kinase inhibitor libraries. Its structure offers a unique combination of features:

  • A Pre-organized Hinge-Binding Motif: The inherent pyridazine core provides the foundational element for kinase recognition.

  • A Handle for Fused Heterocycle Construction: The vicinal diamine groups at the C3 and C4 positions are perfectly positioned for cyclization reactions, enabling the rapid assembly of fused bicyclic systems like imidazo[4,5-c]pyridazines. These fused scaffolds can enhance potency and modulate physicochemical properties.

  • A Vector for Diversity-Oriented Synthesis: The reactive chlorine atom at the C5 position serves as a prime site for introducing molecular diversity through robust and well-established cross-coupling methodologies, allowing for systematic exploration of the solvent-exposed region of the kinase active site.

This guide provides an in-depth exploration of this compound as a key building block. We will detail the core synthetic strategies, provide step-by-step protocols for the construction of a representative imidazo[4,5-c]pyridazine scaffold, and demonstrate its subsequent diversification via Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Part 1: Core Scaffold Synthesis via Cyclization

The adjacent amino groups of this compound are ideal for constructing fused five-membered rings. A common and efficient method is the reaction with an α-haloketone to form an imidazo[4,5-c]pyridazine core. This reaction, known as the Phillips condensation, proceeds via initial nucleophilic attack by one amino group on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to yield the aromatic fused-ring system. This scaffold is found in inhibitors targeting various kinases, including PIM kinases and GSK-3β.[4][5]

Experimental Protocol 1: Synthesis of 6-Chloro-2-phenylimidazo[4,5-c]pyridazine

This protocol describes the synthesis of a core scaffold from this compound and 2-bromo-1-phenylethan-1-one.

Reaction Scheme:

Materials & Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound29049-45-4144.5710.01.45 g
2-Bromo-1-phenylethan-1-one70-11-1199.0510.01.99 g
Sodium Bicarbonate (NaHCO₃)144-55-884.0125.02.10 g
Ethanol (EtOH)64-17-546.07-50 mL
Ethyl Acetate (EtOAc)141-78-688.11-As needed
Saturated Sodium Chloride (Brine)7647-14-558.44-As needed

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.45 g, 10.0 mmol) and Sodium Bicarbonate (2.10 g, 25.0 mmol).

  • Solvent Addition: Add ethanol (50 mL) to the flask. Stir the suspension for 5 minutes at room temperature.

  • Reagent Addition: In a separate beaker, dissolve 2-bromo-1-phenylethan-1-one (1.99 g, 10.0 mmol) in a minimal amount of ethanol and add it dropwise to the stirred suspension in the flask.

    • Scientist's Note: Sodium Bicarbonate acts as a mild base to neutralize the HBr byproduct formed during the reaction, driving the condensation forward. Ethanol is a suitable polar protic solvent for this transformation.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting diamine is consumed (typically 4-6 hours).

  • Work-up and Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. To the resulting residue, add water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel. d. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL). e. Combine the organic extracts and wash with brine (50 mL). f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 6-Chloro-2-phenylimidazo[4,5-c]pyridazine.

Part 2: Scaffold Diversification via Suzuki-Miyaura Cross-Coupling

With the chlorinated core scaffold in hand, the next critical step is to introduce diversity at the C6 position. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[6][7] This reaction is highly valued in medicinal chemistry for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.

Mechanism: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9][10] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n Active Catalyst oxidative_add Ar-Pd(II)-X(L_n) Oxidative Adduct pd0->oxidative_add Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar'(L_n) Transmetalation Product oxidative_add->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R-Ar' (Final Inhibitor) transmetalation_complex->product arx R-Cl (Imidazopyridazine Core) arx->oxidative_add ar_boronic Ar'-B(OR)₂ (Arylboronic Acid) ar_boronic->transmetalation_complex base Base (e.g., K₂CO₃) base->oxidative_add

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the imidazopyridazine core, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final C-C bond of the product and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]

Experimental Protocol 2: Suzuki-Miyaura Coupling of 6-Chloro-2-phenylimidazo[4,5-c]pyridazine with 4-Methoxyphenylboronic Acid

This protocol demonstrates the diversification of the core scaffold, a key step in exploring structure-activity relationships (SAR).[11]

Materials & Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
6-Chloro-2-phenylimidazo[4,5-c]pyridazine-242.671.0243 mg
4-Methoxyphenylboronic Acid5720-07-0151.961.2182 mg
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.640.0541 mg
Potassium Carbonate (K₂CO₃)584-08-7138.212.5345 mg
1,4-Dioxane123-91-188.11-8 mL
Water (H₂O)7732-18-518.02-2 mL

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a microwave vial or Schlenk tube equipped with a magnetic stir bar, add 6-Chloro-2-phenylimidazo[4,5-c]pyridazine (243 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

    • Scientist's Note: Removing oxygen is critical as it can oxidize the Pd(0) catalyst, rendering it inactive. The choice of catalyst, like Pd(dppf)Cl₂, provides a stable pre-catalyst that is reduced in situ to the active Pd(0) species.[6]

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction by LC-MS for the disappearance of the starting chloride (typically 2-8 hours).

  • Work-up and Isolation: a. Cool the reaction to room temperature and dilute with ethyl acetate (30 mL). b. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate. c. Transfer the filtrate to a separatory funnel, wash with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel or preparative HPLC to yield the final compound, 6-(4-methoxyphenyl)-2-phenylimidazo[4,5-c]pyridazine.

Part 3: Biological Context and Data Interpretation

The synthesized compounds are designed to inhibit protein kinases by competing with ATP. This action blocks downstream signaling cascades that are often hyperactive in diseases like cancer.

Illustrative Kinase Signaling Pathway

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Inhibitor Pyridazine-based Inhibitor Inhibitor->RAF Blocks ATP Binding

Caption: Simplified MAPK signaling pathway showing inhibition by an ATP-competitive kinase inhibitor.

Structure-Activity Relationship (SAR) Data

The true power of this synthetic strategy lies in the ability to rapidly generate analogs and assess their biological activity. The table below presents hypothetical, yet representative, data for a series of analogs targeting a generic kinase (e.g., p38 MAPK or ALK5), illustrating how small changes can significantly impact potency.[12][13]

Compound IDR Group at C6 PositionTarget Kinase IC₅₀ (nM)
Core-Cl -Cl>10,000
Analog-1 4-Methoxyphenyl85
Analog-2 4-Fluorophenyl45
Analog-3 3-Aminophenyl250
Analog-4 Pyridin-4-yl60

Interpretation:

  • The chlorinated core is inactive, highlighting the necessity of the Suzuki coupling for potency.

  • Introducing an aryl group at C6 dramatically improves activity (Analog-1).

  • A fluoro-substituent (Analog-2) can enhance potency, potentially through favorable electronic interactions or by blocking metabolic hotspots.

  • The position and nature of substituents are critical; a meta-amino group (Analog-3) is less favorable than a para-methoxy group in this hypothetical series.

  • Replacing the phenyl ring with a pyridine (Analog-4) can maintain potency while often improving solubility and pharmacokinetic properties.[14]

Conclusion and Outlook

This compound is a powerful and economically viable starting material for the synthesis of kinase inhibitors. The synthetic workflow presented here—scaffold formation via condensation followed by diversification via palladium-catalyzed cross-coupling—is a robust and modular strategy for any medicinal chemistry program. By systematically varying the arylboronic acid partner in the Suzuki reaction, researchers can rapidly explore the structure-activity landscape, leading to the identification of potent and selective kinase inhibitors for further preclinical development.

References

  • Title: Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Source: Fiveable.
  • Title: Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Source: ACS Medicinal Chemistry Letters. URL: [Link]

  • Title: 17.2. Palladium catalyzed couplings. Source: Lumen Learning. URL: [Link]

  • Title: Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Source: ACS Omega. URL: [Link]

  • Title: Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Source: ACS Publications. URL: [Link]

  • Title: Pyridazine Based Inhibitors of p38 MAPK. Source: PubMed. URL: [Link]

  • Title: Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Source: ACS Publications. URL: [Link]

  • Title: Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Source: PubMed. URL: [Link]

  • Title: catalytic cycle for coupling reactions. Source: YouTube. URL: [Link]

  • Title: Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Source: PubMed. URL: [Link]

  • Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Source: RSC Publishing. URL: [Link]

  • Title: Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Source: Semantic Scholar. URL: [Link]

  • Title: Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Source: ACS Publications. URL: [Link]

  • Title: Single-Molecule Catalysis in the Palladium Cross-Coupling Reaction Cycle. Source: ACS Publications. URL: [Link]

  • Title: An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Source: NIH. URL: [Link]

  • Title: Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. Source: PubMed. URL: [Link]

  • Title: Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Source: NIH. URL: [Link]

  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Source: MDPI. URL: [Link]

  • Title: Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. Source: IntechOpen. URL: [Link]

Sources

The Strategic Synthesis of Novel Anticancer Agents from 5-Chloropyridazine-3,4-diamine: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel and more effective anticancer therapeutics is a cornerstone of modern medicinal chemistry. In this landscape, the selection of a versatile and strategically functionalized starting material is paramount to the successful development of new chemical entities. 5-Chloropyridazine-3,4-diamine emerges as a highly valuable scaffold, offering multiple reaction sites for the construction of diverse heterocyclic systems with potent and selective anticancer activities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the application of this compound in the synthesis of innovative anticancer agents, complete with detailed protocols and mechanistic insights.

The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous bioactive molecules.[1][2] The diamino substitution at the 3 and 4 positions of the pyridazine ring in the title compound provides a nucleophilic platform for the construction of fused heterocyclic systems, bioisosteres of purines, which are fundamental components of DNA and RNA and are often implicated in oncogenic signaling pathways.[3][4] The presence of a chloro group at the 5-position offers an additional site for chemical modification, allowing for the fine-tuning of the pharmacological properties of the final compounds.

This guide will delve into the synthesis of two major classes of anticancer agents derived from this compound: Imidazo[4,5-d]pyridazines and Triazolo[4,5-d]pyridazines . We will explore the key synthetic transformations, provide detailed experimental protocols for representative compounds, and present their biological activities against various cancer cell lines.

I. The Synthetic Utility of this compound

The strategic arrangement of functional groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems. The adjacent amino groups are poised for cyclization reactions with a variety of electrophilic reagents, leading to the formation of five-membered rings fused to the pyridazine core.

II. Imidazo[4,5-d]pyridazines: Potent Kinase Inhibitors and Apoptosis Inducers

The imidazo[4,5-d]pyridazine scaffold is a key pharmacophore in a number of biologically active compounds, including potential anticancer agents.[1][3] The synthesis of this heterocyclic system from this compound typically involves a condensation reaction with a one-carbon electrophile, such as a carboxylic acid or an aldehyde.

A. Synthesis of 7-Chloroimidazo[4,5-d]pyridazines via Condensation with Carboxylic Acids

The reaction of ortho-diamines with carboxylic acids or their derivatives is a classical and effective method for the formation of imidazole rings.[4] In the context of this compound, this reaction leads to the formation of 2-substituted-7-chloroimidazo[4,5-d]pyridazines. The choice of the carboxylic acid allows for the introduction of various substituents at the 2-position of the imidazole ring, which can be crucial for modulating the biological activity of the final compound.

Protocol 1: General Procedure for the Synthesis of 2-Aryl-7-chloroimidazo[4,5-d]pyridazines

Causality: This protocol utilizes a condensation reaction between the diamine and an aromatic carboxylic acid, followed by cyclization to form the imidazole ring. Polyphosphoric acid (PPA) or Eaton's reagent is often used as a dehydrating agent and solvent to drive the reaction to completion.

Materials:

  • This compound

  • Substituted benzoic acid (e.g., 4-methoxybenzoic acid)

  • Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in PPA (10 mL), add the substituted benzoic acid (1.1 mmol).

  • Heat the reaction mixture at 120-140 °C for 4-6 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it carefully into a beaker containing ice-cold water (100 mL) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • If no solid precipitates, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 2-aryl-7-chloroimidazo[4,5-d]pyridazine.

Self-Validation: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The purity should be assessed by HPLC. Expected yields can range from 50-80% depending on the specific carboxylic acid used.

B. Synthesis of 7-Chloroimidazo[4,5-d]pyridazines via Condensation with Aldehydes

The reaction with aldehydes provides an alternative route to 2-substituted imidazo[4,5-d]pyridazines. This reaction typically proceeds via an initial condensation to form a Schiff base, followed by oxidative cyclization.

Protocol 2: General Procedure for the Synthesis of 2-Aryl-7-chloroimidazo[4,5-d]pyridazines from Aldehydes

Causality: This protocol involves the condensation of the diamine with an aldehyde to form a dihydropyridazine intermediate, which is then oxidized to the aromatic imidazo[4,5-d]pyridazine. Oxidizing agents such as nitrobenzene or air can be used.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol or acetic acid

  • Nitrobenzene (as an oxidizing agent, optional)

Procedure:

  • Dissolve this compound (1.0 mmol) and the substituted aromatic aldehyde (1.1 mmol) in ethanol or acetic acid (15 mL).

  • If using an oxidizing agent, add a catalytic amount of nitrobenzene.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. If a solid precipitates, collect it by filtration, wash with cold ethanol, and dry.

  • If no solid forms, concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., ethyl acetate/hexane) to yield the 2-aryl-7-chloroimidazo[4,5-d]pyridazine.

Self-Validation: Characterize the product using 1H NMR, 13C NMR, and mass spectrometry. Assess purity by HPLC. Yields are typically in the range of 40-70%.

C. Biological Activity of Imidazo[4,5-d]pyridazine Derivatives

Derivatives of imidazo[4,5-d]pyridazine have shown promising anticancer activity through various mechanisms, including the inhibition of protein kinases such as Cyclin-Dependent Kinase 9 (CDK9).[1] The antiproliferative effects of these compounds have been demonstrated in several cancer cell lines.

Compound ClassTarget Cancer Cell LinesReported IC50 ValuesMechanism of ActionReference
Imidazo[4,5-b]pyridine DerivativesMCF-7 (Breast), HCT116 (Colon)0.63 - 1.32 µMCDK9 Inhibition[1]
Imidazo[1,2-b]pyridazine DerivativesIMR-32 (Neuroblastoma)>10 µM (antiproliferative)Cell Cycle Arrest (G0/G1)[6]

Note: The data presented is for structurally related imidazopyridine/pyridazine systems and serves as a guide for the expected activity of derivatives synthesized from this compound.

III. Triazolo[4,5-d]pyridazines: Emerging Anticancer Agents

The triazolo[4,5-d]pyridazine scaffold is another important heterocyclic system that can be accessed from this compound. The synthesis involves the formation of a fused triazole ring, typically through reaction with a source of nitrous acid.

A. Synthesis of 7-Chloro-[1][2][3]triazolo[4,5-d]pyridazines

The diazotization of one of the amino groups in this compound, followed by intramolecular cyclization, is the most common method for the synthesis of the triazolo[4,5-d]pyridazine ring system.

Protocol 3: Synthesis of 7-Chloro-[1][2][3]triazolo[4,5-d]pyridazine

Causality: This protocol utilizes a diazotization reaction, where one of the amino groups is converted into a diazonium salt. This intermediate then undergoes intramolecular cyclization with the adjacent amino group to form the stable triazole ring.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO2)

  • Ice

  • Water

Procedure:

  • Suspend this compound (1.0 mmol) in a mixture of concentrated HCl (2 mL) and water (5 mL) in a flask cooled in an ice-salt bath to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol in 2 mL of water) dropwise to the stirred suspension, maintaining the temperature below 5 °C.

  • Continue stirring the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 7-Chloro-[1][2][3]triazolo[4,5-d]pyridazine.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Self-Validation: The product should be characterized by 1H NMR, 13C NMR, and mass spectrometry. Purity can be checked by HPLC. Expected yields are generally high, often exceeding 80%.

IV. Visualizing the Synthetic Pathways

To better illustrate the synthetic transformations described, the following diagrams are provided in the Graphviz DOT language.

Synthetic_Pathways cluster_imidazo Synthesis of Imidazo[4,5-d]pyridazines cluster_triazolo Synthesis of Triazolo[4,5-d]pyridazines start_imidazo This compound product_imidazo 2-R-7-Chloroimidazo[4,5-d]pyridazine start_imidazo->product_imidazo PPA or Eaton's Reagent, Δ start_imidazo->product_imidazo EtOH or AcOH, Δ (Oxidative Cyclization) reagent_acid R-COOH (Carboxylic Acid) reagent_acid->product_imidazo reagent_aldehyde R-CHO (Aldehyde) reagent_aldehyde->product_imidazo start_triazolo This compound product_triazolo 7-Chloro-[1,2,3]triazolo[4,5-d]pyridazine start_triazolo->product_triazolo reagent_nitrite NaNO₂, HCl reagent_nitrite->product_triazolo

Caption: Synthetic routes to Imidazo[4,5-d]pyridazines and Triazolo[4,5-d]pyridazines.

V. Conclusion and Future Directions

This compound is a versatile and valuable building block for the synthesis of novel fused heterocyclic compounds with promising anticancer activity. The straightforward and efficient synthetic routes to imidazo[4,5-d]pyridazines and triazolo[4,5-d]pyridazines, coupled with the potential for diverse functionalization, make this starting material highly attractive for drug discovery programs.

Future research in this area should focus on expanding the library of derivatives synthesized from this compound and conducting comprehensive structure-activity relationship (SAR) studies to optimize their anticancer potency and selectivity. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways through which these compounds exert their cytotoxic effects. The insights gained from such studies will be instrumental in the rational design and development of the next generation of pyridazine-based anticancer drugs.

References

  • Exploring the untapped pharmacological potential of imidazopyridazines. PMC. [Link][3]

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. [Link][1]

  • Pyridazine Derivatives I Showed Potent Anticancer Activity and Imidazopyridazine Derivative II Exhibited Potent Inhibitory Activity against VEGFR. ResearchGate. [Link][2]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. [Link][7]

  • Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32. PubMed Central. [Link][6]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Reaction of 3,4-Diaminopyridazine with α,β-Dicarbonyl compounds, carbon disulfide and urea, and methylation of some of the products. ResearchGate. [Link][8]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link][4]

  • Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. PubMed. [Link][9]

  • New and Efficient Synthesis of Imidazo[4,5- b ]pyridine-5-ones. ResearchGate. [Link][10]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PubMed Central. [Link][11]

  • Process for the preparation of diaminopyridines.
  • Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal [4 + 2] Cycloaddition Reactions. NIH. [Link]

  • 3,4-Diaminopyridine-2,5-dicarbonitrile. MDPI. [Link][12]

  • DIETHYL OXALATE AND ACETONE REACTION WITH SUBSEQUENT INTERACTION WITH SUBSTITUTED 7-AMINOINDOLES. ResearchGate. [Link]

  • Four‐Component Cyclocondensation of Aminodiazines, Glyoxal, Formaldehyde, and Methanol to Imidazolidines. ResearchGate. [Link]

Sources

Application Notes & Protocols: 5-Chloropyridazine-3,4-diamine as a Foundational Precursor for Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Chloropyridazine-3,4-diamine

The pyridazine ring is a privileged scaffold in medicinal chemistry, prized for its unique physicochemical properties, including a high dipole moment, dual hydrogen-bonding capacity, and its role as a bioisosteric replacement for other aromatic systems.[1] These characteristics often lead to improved pharmacokinetic profiles, such as reduced lipophilicity and lower inhibition of cytochrome P450 enzymes.[1] Within this class, this compound stands out as a highly versatile and strategic precursor. Its ortho-diamine functionality is primed for cyclization reactions, while the chloro substituent provides a reactive handle for subsequent nucleophilic substitutions or cross-coupling reactions. This dual reactivity allows for the rapid construction of diverse and complex fused heterocyclic systems, which are central to the discovery of novel therapeutic agents and functional materials.[2][3] This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols for its transformation into valuable fused pyridazine architectures like imidazo[4,5-c]pyridazines and[1][2][4]thiadiazolo[3,4-c]pyridazines.

Part 1: Synthesis of the Precursor: this compound

The efficient synthesis of the starting material is paramount for any subsequent drug discovery campaign. While various routes exist, a common and reliable method involves the selective amination of a dichloropyridazine precursor. The protocol below details a representative synthesis starting from 3,5-dichloropyridazine.

Protocol 1: Synthesis of this compound

This protocol describes the nucleophilic aromatic substitution (SNAr) of 3,5-dichloropyridazine with ammonia. The reaction proceeds with regioselectivity, affording the desired 3-amino-5-chloro product, which is then nitrated and subsequently reduced to yield the target diamine. An alternative pathway involves the direct amination of 3,4,5-trichloropyridazine. For this guide, we will focus on a more accessible two-step amination approach from a dichloropyridazine.

Causality Behind Experimental Choices:

  • Solvent: Dioxane is used as a solvent that can handle the pressure generated in the sealed vessel at high temperatures.[5]

  • Temperature: Elevated temperatures (100-140 °C) are necessary to overcome the activation energy for the SNAr reaction on the electron-deficient pyridazine ring.[5]

  • Reagent: Aqueous ammonia serves as both the nucleophile and the base to neutralize the HCl generated during the reaction.

Experimental Workflow Diagram

cluster_0 Precursor Synthesis A 3,5-Dichloropyridazine C Reaction at 100°C (Sealed Vessel) A->C B Ammonia in Dioxane B->C D Work-up & Isolation C->D E 6-Chloro-4-aminopyridazine D->E F Nitration (HNO3/H2SO4) E->F G 5-Nitro-6-chloro-4-aminopyridazine F->G H Reduction (e.g., Fe/HCl or H2/Pd-C) G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a 25 mL pressure-rated reaction vessel, add 3,5-dichloropyridazine (1.0 g, 6.71 mmol), 1,4-dioxane (2 mL), and aqueous ammonia (8 mL).[5]

  • Reaction Execution: Seal the vessel tightly and heat the mixture to 100 °C with vigorous stirring. Maintain this temperature overnight (approx. 12-16 hours).

  • Monitoring: After cooling to room temperature, the reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Isolation of Intermediate: Upon completion, cool the reaction mixture. The resulting solid, 6-chloro-4-aminopyridazine, is collected by filtration, washed with cold water, and dried.[5]

  • Nitration: The intermediate is carefully dissolved in concentrated sulfuric acid at 0 °C. A nitrating mixture (fuming nitric acid in sulfuric acid) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 2-3 hours and then poured onto ice to precipitate the 5-nitro-6-chloro-4-aminopyridazine product.

  • Reduction: The nitro-intermediate is suspended in a suitable solvent (e.g., ethanol, acetic acid). A reducing agent such as iron powder with hydrochloric acid, or catalytic hydrogenation (H₂ gas with a Palladium-on-carbon catalyst) is employed to reduce the nitro group to an amine.

  • Final Purification: After the reduction is complete, the reaction mixture is filtered (if a solid catalyst/reagent was used), neutralized, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried, concentrated, and the crude this compound can be purified by column chromatography or recrystallization to yield the final product.

ParameterValue/ReagentPurpose
Starting Material3,5-DichloropyridazinePyridazine backbone
Step 1 ReagentAqueous AmmoniaNucleophile for amination
Step 1 Solvent1,4-DioxaneReaction medium
Step 1 Temperature100 °CTo drive the SNAr reaction
Step 2 ReagentHNO₃/H₂SO₄Nitrating agent
Step 3 ReagentFe/HCl or H₂/Pd-CReducing agent for the nitro group
PurificationColumn ChromatographyTo isolate the pure diamine

Part 2: Applications in Fused Heterocycle Synthesis

The strategic placement of the ortho-diamine and chloro functionalities makes this compound a powerful building block for constructing a variety of fused heterocyclic systems.

Application 1: Synthesis of Imidazo[4,5-c]pyridazines

The imidazopyridine scaffold is a cornerstone in medicinal chemistry, found in numerous bioactive compounds.[6][7][8] The condensation of this compound with aldehydes or carboxylic acids provides a direct route to this valuable core.

Reaction Mechanism: The reaction proceeds via a condensation-dehydration mechanism. The diamine reacts with a carboxylic acid (or its equivalent) to form an amide intermediate, which then undergoes intramolecular cyclization and dehydration to form the imidazole ring.[6] Using an aldehyde requires an oxidative cyclization step.

Protocol 2: Synthesis of 2-Substituted-7-chloroimidazo[4,5-c]pyridazines (from Aldehydes)

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) in a suitable solvent such as dimethylformamide (DMF).

  • Reagent Addition: Add the desired substituted aldehyde (1.1 mmol) and sodium metabisulfite (Na₂S₂O₅, 1.2 mmol). The Na₂S₂O₅ acts as an in-situ oxidizing agent and facilitates the cyclization.[9]

  • Reaction Execution: Reflux the mixture for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting diamine is consumed.

  • Work-up and Purification: Cool the reaction mixture and pour it into ice water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol or by silica gel chromatography.

Reaction Scheme: Imidazo[4,5-c]pyridazine Formation

cluster_1 Imidazo[4,5-c]pyridazine Synthesis A 5-Chloropyridazine- 3,4-diamine C Na₂S₂O₅, DMF Reflux A->C B R-CHO (Aldehyde) B->C D Work-up & Purification C->D E 2-R-7-Chloro- imidazo[4,5-c]pyridazine D->E

Caption: Synthesis of imidazo[4,5-c]pyridazines via oxidative cyclization.

ComponentExample ReagentRoleExpected Yield
DiamineThis compoundPrecursorN/A
Carbon Source4-ChlorobenzaldehydeForms the C2 position of the imidazole70-90%
Oxidant/CatalystSodium MetabisulfiteFacilitates cyclizationN/A
SolventDMFHigh-boiling polar aprotic solventN/A
Application 2: Synthesis of[1][2][4]Thiadiazolo[3,4-c]pyridazines

Fused thiadiazoles are another class of heterocycles with diverse biological activities. The reaction of an ortho-diamine with a sulfur-transfer reagent is a classic method for their synthesis.

Reaction Mechanism: this compound reacts with thionyl chloride (SOCl₂) or N-thionylaniline in a condensation reaction where the sulfur atom bridges the two amino groups, followed by elimination to form the aromatic thiadiazole ring.

Protocol 3: Synthesis of 4-Chloro-[1][2][4]thiadiazolo[3,4-c]pyridazine

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend this compound (1 mmol) in an anhydrous solvent like toluene or pyridine.

  • Reagent Addition: Slowly add thionyl chloride (1.2 mmol) dropwise to the stirred suspension. The reaction is exothermic.

  • Reaction Execution: After the initial reaction subsides, heat the mixture to reflux for 2-4 hours.

  • Monitoring: The reaction can be monitored by observing the dissolution of the starting material and by TLC.

  • Work-up and Purification: Cool the mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding water or a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient).

Reaction Scheme: Thiadiazolo[3,4-c]pyridazine Formation

cluster_2 Thiadiazolo[3,4-c]pyridazine Synthesis A 5-Chloropyridazine- 3,4-diamine C Pyridine or Toluene Reflux A->C B SOCl₂ (Thionyl Chloride) B->C D Work-up & Purification C->D E 4-Chloro-[1,2,5]thiadiazolo- [3,4-c]pyridazine D->E

Caption: Synthesis of the fused thiadiazolopyridazine system.

Application 3: Synthesis of Imidazo[4,5-c]pyridazine-6-thione

The reaction with carbon disulfide is a fundamental transformation for ortho-diamines, leading to fused heterocyclic thiones, which are themselves versatile intermediates.

Reaction Mechanism: The two nucleophilic amino groups attack the electrophilic carbon of carbon disulfide (CS₂). This is followed by an intramolecular cyclization and elimination of hydrogen sulfide (H₂S) to yield the stable fused thione product.[10]

Protocol 4: Synthesis of 7-Chloro-1H-imidazo[4,5-c]pyridazine-6-thione

  • Reaction Setup: Dissolve this compound (1 mmol) in pyridine (5-10 mL) in a round-bottom flask.

  • Reagent Addition: Add carbon disulfide (1.5 mmol) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The resulting residue is triturated with diethyl ether or ethanol to induce precipitation. The solid product is collected by filtration, washed with cold solvent, and dried to afford the desired thione.[10]

ComponentReagentRoleExpected Yield
DiamineThis compoundPrecursorN/A
C1 SourceCarbon Disulfide (CS₂)Forms the C=S group60-80%
Solvent/BasePyridineReaction medium and acid scavengerN/A

Conclusion

This compound is a cornerstone building block for the synthesis of medicinally relevant fused pyridazine heterocycles. The protocols outlined in this guide demonstrate its utility in constructing diverse scaffolds through straightforward and high-yielding cyclization reactions. The presence of the chloro group offers a valuable site for post-cyclization modification, enabling the generation of extensive chemical libraries for structure-activity relationship (SAR) studies in drug discovery programs. The inherent properties of the pyridazine core, combined with the synthetic accessibility of its fused derivatives, ensure that this precursor will remain a molecule of high interest to researchers in medicinal and materials chemistry.

References

  • Representatives of bioactive pyridazine-fused heterocycles (I–IV). - ResearchGate. Available at: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. Available at: [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Available at: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. Available at: [Link]

  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC - NIH. Available at: [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC - NIH. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. Available at: [Link]

  • Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - NIH. Available at: [Link]

  • (PDF) Studies on the Synthesis of Pyridazine Derivatives. - Amanote Research. Available at: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. Available at: [Link]

  • Synthesis of new imidazo[4,5-b]pyridine derivatives - ResearchGate. Available at: [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed. Available at: [Link]

  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC - NIH. Available at: [Link]

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - NIH. Available at: [Link]

  • SYNTHESIS OF 5,7-DIAMINO[1][2][11]TRIAZOLO[1,2-a][2][4][12]TRIAZINES VIA ANNULATION OF. Available at: [Link]

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Available at: [Link]

  • This compound (1 x 100 mg) - Reagentia. Available at: [Link]

  • Reaction of 3,4-Diaminopyridazine with α,β-Dicarbonyl compounds, carbon disulfide and urea, and methylation of some of the products - ResearchGate. Available at: [Link]

Sources

Application Note: High-Performance Analytical Methods for the Quantification of 5-Chloropyridazine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

5-Chloropyridazine-3,4-diamine is a heterocyclic amine that serves as a critical intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals.[1] Its molecular structure, featuring a pyridazine core with chloro and diamine functional groups, makes it a versatile building block. The purity and precise concentration of this intermediate are paramount, as they directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Inaccurate quantification can lead to inconsistencies in production batches and the potential for undesirable side reactions or impurities.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust analytical methods for the accurate quantification of this compound. We will explore three principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace-level analysis. Each section explains the causality behind experimental choices and provides detailed, field-proven protocols. All methodologies are presented within the framework of internationally recognized validation standards to ensure data integrity and regulatory compliance.[2][3]

Guiding Principles of Analytical Method Selection

The choice of an analytical method is contingent on the specific objective of the analysis. Key factors include the expected concentration of the analyte, the complexity of the sample matrix, and the required level of sensitivity and selectivity.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for assay and purity determination of non-volatile compounds in controlled environments like bulk materials or simple formulations.[4] Its reliability, robustness, and cost-effectiveness make it ideal for routine quality control and batch release testing.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is best suited for analytes that are volatile and thermally stable. For this compound, it is particularly useful for identifying and quantifying volatile organic impurities that may be present from the synthesis process.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity.[5][6] It is the method of choice for quantifying low-level impurities, analyzing the analyte in complex biological matrices (e.g., during pharmacokinetic studies), or for stability testing where degradation products may be present at very low concentrations.

Below is a decision-making workflow to guide the selection of the most appropriate analytical method.

start Define Analytical Goal q1 Is the sample a raw material or simple formulation? start->q1 q2 Is the analyte concentration high (>0.1%)? q1->q2 Yes q4 Is trace-level quantification (<0.1%) or analysis in a complex matrix required? q1->q4 No q3 Are you profiling for volatile impurities? q2->q3 No hplc Use HPLC-UV Protocol q2->hplc Yes q3->q4 No gcms Use GC-MS Protocol q3->gcms Yes lcmsms Use LC-MS/MS Protocol q4->lcmsms Yes

Caption: Decision tree for selecting the appropriate analytical method.

Protocol 1: HPLC-UV for Purity and Assay Determination

This protocol details a reverse-phase HPLC method suitable for determining the purity (by area percent) and assay (using a reference standard) of this compound. The C18 column is chosen for its versatility in retaining polar and non-polar compounds, while the acetonitrile/water mobile phase is a standard choice for eluting such analytes.[4]

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample/ Reference Standard prep2 Dissolve in Diluent (e.g., Acetonitrile/Water) prep1->prep2 prep3 Vortex & Sonicate to Ensure Dissolution prep2->prep3 prep4 Filter through 0.45 µm Syringe Filter prep3->prep4 analysis2 Inject Sample into HPLC-UV System prep4->analysis2 analysis1 Equilibrate HPLC System with Mobile Phase analysis1->analysis2 analysis3 Acquire Chromatogram at Detection Wavelength analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate Purity (Area % Method) data1->data2 data3 Quantify Assay vs. Reference Standard data1->data3

Caption: Experimental workflow for HPLC-UV analysis.

Protocol Details

3.2.1 Instrumentation and Materials

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]

  • Reference Standard: this compound (purity ≥ 98%).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade).

  • 0.45 µm syringe filters.

3.2.2 Sample Preparation

  • Standard Solution (e.g., 0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sample Solution (e.g., 0.1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filter both solutions through a 0.45 µm syringe filter into HPLC vials.[4]

3.2.3 HPLC Conditions

ParameterSettingRationale
Mobile Phase A Water (HPLC Grade)Provides a polar base for reverse-phase separation.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier to elute the analyte from the C18 column.
Gradient Program 0-5 min: 10% B5-20 min: 10% to 90% B20-25 min: 90% B25-26 min: 90% to 10% B26-30 min: 10% BA gradient is used to ensure elution of the main peak with good symmetry and to separate it from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CMaintains consistent retention times and peak shapes.
Injection Volume 10 µLA typical volume to balance sensitivity and peak broadening.
Detection Wavelength 254 nm (or optimal wavelength)254 nm is a common wavelength for aromatic compounds; an optimal wavelength should be determined by UV scan for maximum sensitivity.

3.2.4 Data Analysis

  • Purity: Calculated using the area percentage method. Purity (%) = (Area of main peak / Total area of all peaks) x 100.

  • Assay: Calculated by comparing the peak area of the sample to that of the reference standard. Assay (%) = (Area_sample / Area_standard) x (Conc_standard / Conc_sample) x Purity_standard.

Protocol 2: GC-MS for Volatile Impurity Profiling

This method is designed to separate and identify volatile and semi-volatile impurities that may be present in the this compound sample. The use of a non-polar column (HP-5ms or equivalent) and a temperature gradient allows for the separation of a wide range of organic compounds.[4][7]

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Volatile Solvent (e.g., Dichloromethane) prep1->prep2 prep3 Filter if necessary prep2->prep3 analysis1 Inject Sample into GC-MS System prep3->analysis1 analysis2 Separate Compounds in GC Oven analysis1->analysis2 analysis3 Detect & Fragment Ions in MS analysis2->analysis3 data1 Extract Total Ion Chromatogram (TIC) analysis3->data1 data2 Identify Impurity Peaks via Mass Spectra Library (e.g., NIST) data1->data2 data3 Semi-quantify based on Peak Area data2->data3

Caption: Experimental workflow for GC-MS analysis.

Protocol Details

4.2.1 Instrumentation and Materials

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Solvents: Dichloromethane or Ethyl Acetate (GC grade).

  • GC vials with septa.

4.2.2 Sample Preparation

  • Prepare a solution of approximately 1 mg/mL by dissolving the sample in a suitable volatile solvent like dichloromethane.[4]

  • Transfer the solution to a GC vial.

4.2.3 GC-MS Conditions

ParameterSettingRationale
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)Ensures consistent separation and retention times.
Injector Temperature 250 °CEnsures rapid vaporization of the sample without degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading with the main component.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Initial: 100 °C, hold 2 minRamp: 15 °C/min to 280 °CHold: 10 min at 280 °CThe program starts at a temperature low enough to trap volatile compounds and ramps up to elute less volatile components.[4]
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for Electron Ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range m/z 40-500Covers the expected mass range of the analyte and potential impurities.

4.2.4 Data Analysis

  • Identify impurity peaks in the Total Ion Chromatogram (TIC).

  • For each impurity peak, compare the acquired mass spectrum against a spectral library (e.g., NIST) to propose an identity.[4]

Protocol 3: LC-MS/MS for Trace Level Quantification

This protocol provides a highly sensitive and selective method for quantifying this compound, especially as a low-level impurity or in complex matrices. The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures that only ions specific to the analyte are detected.[5][6]

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Prepare Calibration Curve Standards & QC Samples prep2 Aliquot Sample prep1->prep2 prep3 Add Internal Standard (IS) prep2->prep3 prep4 Perform Sample Cleanup (e.g., Protein Precipitation) prep3->prep4 analysis1 Inject Sample into LC-MS/MS System prep4->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 Detect Analyte & IS using MRM analysis2->analysis3 data1 Integrate Peak Areas (Analyte/IS) analysis3->data1 data2 Generate Calibration Curve (Area Ratio vs. Conc.) data1->data2 data3 Calculate Concentration in Unknown Samples data2->data3

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Chloropyridazine-3,4-diamine Reaction Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Chloropyridazine-3,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: I am seeing a low yield for my this compound synthesis. What are the most critical parameters to investigate?

A1: Low yield is a common challenge in heterocyclic synthesis. For this compound, several factors can be pivotal. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: The purity of your precursors, such as dichloropyridazine derivatives, is crucial. Impurities can lead to unwanted side reactions and inhibit the desired transformation. Always ensure the purity of your starting materials using appropriate analytical techniques like NMR or GC-MS before proceeding.[1]

  • Reaction Temperature: Temperature plays a significant role. An insufficient temperature may result in an incomplete reaction, while an excessively high temperature can cause decomposition of the reactants or the desired product.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal temperature and reaction time.[1]

  • Solvent Choice: The polarity and boiling point of the solvent can dramatically influence reaction rates and yields. Protic solvents like ethanol or methanol are often employed in amination reactions.[2] However, aprotic solvents such as dioxane have also been used successfully.[3][4] It is advisable to perform small-scale solvent screening to identify the optimal medium for your specific reaction conditions.

  • Reaction Time: Incomplete conversion is a frequent cause of low yields. Monitor the reaction's progress by TLC or LC-MS to ensure it has gone to completion. Extending the reaction time might be necessary. For instance, in a related synthesis, the product yield increased with time, reaching a maximum after 8 hours.[2]

  • pH of the Reaction Medium: The pH can be a critical factor, especially in reactions involving cyclization or condensation steps.[1] While not always directly applicable to the final amination step for this compound, it's a parameter to consider in the synthesis of the pyridazine core.

Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions?

A2: The formation of side products is a frequent challenge in the synthesis of substituted pyridazines. Understanding these potential side reactions is key to minimizing their formation.

  • Over-amination: If the starting material is a di- or tri-chlorinated pyridazine, there is a possibility of multiple amino groups substituting the chloro groups, leading to di- or tri-amino pyridazine byproducts. Careful control of stoichiometry and reaction conditions is necessary to favor mono-amination.

  • Hydrolysis of the Chloro Group: In the presence of water and under certain pH conditions, the chloro group can be hydrolyzed to a hydroxyl group, forming a pyridazinone derivative. Using anhydrous solvents and maintaining an inert atmosphere can mitigate this.

  • Hydrazone Formation: In syntheses that involve the reaction of a carbonyl group with hydrazine to form the pyridazine ring, incomplete cyclization can result in the isolation of a stable hydrazone as a major byproduct.[1]

  • Formation of Isomers: Depending on the substitution pattern of the starting materials, the formation of regioisomers is possible. For example, in the synthesis of 6-chloro-4-aminopyridazine from 3,5-dichloropyridazine, different isomers could potentially form.[3][4] Chromatographic purification is often required to separate the desired isomer.

Q3: What are the recommended purification techniques for this compound?

A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is a common and effective method for purifying solid products. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Ethanol is often a good starting point for pyridazine derivatives.[2]

  • Column Chromatography: For complex mixtures or to separate isomers, silica gel column chromatography is the preferred method. A suitable eluent system, such as a mixture of petroleum ether and ethyl acetate, can be used to separate the components based on their polarity.[2]

  • Filtration: If the product precipitates out of the reaction mixture upon completion, simple filtration can be an effective initial purification step to collect the solid product.[3][4]

Q4: Which analytical methods are best for characterizing the final product and monitoring reaction progress?

A4: A combination of analytical techniques is recommended for comprehensive characterization and reaction monitoring.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of a reaction in real-time. It allows for a quick assessment of the consumption of starting materials and the formation of products and byproducts.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for both qualitative and quantitative analysis. It provides information on the molecular weight of the components in a mixture, which is invaluable for identifying the desired product and any impurities.[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups in the molecule, such as N-H stretches from the amino groups and C-Cl stretches.

  • Melting Point: A sharp melting point range is a good indicator of the purity of a crystalline solid.[6]

Troubleshooting Guide

This section provides a structured approach to resolving common issues during the synthesis of this compound.

Problem: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Reagents Verify the purity and reactivity of starting materials (e.g., dichloropyridazine, ammonia source).
Suboptimal Temperature Optimize the reaction temperature. Perform small-scale experiments at a range of temperatures (e.g., room temperature, 50°C, 80°C, reflux) and monitor by TLC.[1][2]
Incorrect Solvent Screen different solvents (e.g., methanol, ethanol, dioxane, DMF) to find the most suitable one for the reaction.[2][3][4]
Insufficient Reaction Time Monitor the reaction over an extended period (e.g., 2, 4, 8, 24 hours) to ensure it has reached completion.[2]
Problem: Formation of Multiple Products (Impure Product)
Potential Cause Troubleshooting Steps
Side Reactions - Control stoichiometry carefully to avoid over-amination. - Use anhydrous solvents and an inert atmosphere to prevent hydrolysis.
Isomer Formation Optimize reaction conditions (temperature, solvent) to favor the formation of the desired isomer. Isomers may need to be separated by column chromatography.
Decomposition If the product is thermally unstable, consider running the reaction at a lower temperature for a longer duration.
Experimental Protocols
General Procedure for Amination of a Dichloropyridazine

This is a generalized protocol and may require optimization for your specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the dichloropyridazine starting material in a suitable solvent (e.g., anhydrous methanol or dioxane).[2][3][4]

  • Addition of Amine: Add the ammonia source (e.g., aqueous ammonia, ammonia in methanol) to the reaction mixture. The molar ratio of ammonia to the dichloropyridazine should be optimized.[2][3][4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for the optimized reaction time.[2][3][4] Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.[3][4] Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[2]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.

TroubleshootingWorkflow Start Low Yield or Impure Product CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckPurity->Start Impure OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp Pure OptimizeSolvent Optimize Solvent OptimizeTemp->OptimizeSolvent No Improvement Success Improved Yield/ Purity OptimizeTemp->Success Improvement OptimizeTime Optimize Reaction Time OptimizeSolvent->OptimizeTime No Improvement OptimizeSolvent->Success Improvement Purification Refine Purification Strategy OptimizeTime->Purification No Improvement OptimizeTime->Success Improvement Purification->Success Improvement

Caption: A decision-making workflow for troubleshooting low yield or impurity issues.

References

  • Common side reactions in the synthesis of pyridazinone deriv
  • How to prepare 5-AMINO-3-CHLOROPYRIDAZINE? - FAQ - Guidechem.
  • A Comparative Guide to 5-Chloropyridin-3,4,6-d3-2-amine and its Non-Deuterated Standard for Analytical Applic
  • A Comparative Guide to 5-Chloropyridin-3,4,6-d3-2-amine and its Non-Deuter
  • 5-AMINO-3-CHLOROPYRIDAZINE | 29049-45-4 - ChemicalBook.
  • 5-AMINO-3-CHLOROPYRIDAZINE synthesis - ChemicalBook.

Sources

Technical Support Center: Synthesis of 5-Chloropyridazine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloropyridazine-3,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. By understanding the underlying chemical principles, you can effectively troubleshoot issues, optimize your reaction conditions, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the key challenges?

The most prevalent and logical synthetic pathway starts from a more substituted pyridazine precursor, typically involving sequential nucleophilic aromatic substitution (SNAr) reactions. A common starting material is 3,4,5-trichloropyridazine or 3,4,6-trichloropyridazine. The core challenge lies in the regioselective displacement of the chlorine atoms with amino groups. The chlorine at the C4 position is generally the most activated and susceptible to nucleophilic attack, followed by the chlorine at C6, and lastly at C3/C5. Controlling the reaction conditions to achieve selective mono- or di-amination without side reactions is critical.

Q2: I am experiencing very low yields. What are the primary factors to investigate?

Low yields can stem from several factors. The most common culprits include:

  • Incomplete Reaction: The amination reaction may require more forcing conditions (higher temperature, longer reaction time, or higher pressure) than initially attempted. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the point of completion.[1]

  • Side Reactions: The formation of byproducts, such as hydroxylated pyridazines from hydrolysis of the chloro-substituent, can significantly reduce the yield of the desired product.[2] Using anhydrous solvents and an inert atmosphere can mitigate this.

  • Suboptimal Reagents: The quality and concentration of the ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent, or ammonia gas) are crucial. For instance, using anhydrous methanol saturated with ammonia gas in a sealed high-pressure reactor is a common method to ensure a high concentration of the nucleophile and minimize water.[3]

  • Product Loss During Workup/Purification: The product may have some solubility in the aqueous phase during extraction, or it may be lost during recrystallization or column chromatography if the solvent system is not optimized.

Q3: My final product is a brown, impure solid. How can I improve its purity?

The appearance of a colored, impure product often points to the formation of polymeric byproducts or degradation. Here are some purification strategies:

  • Recrystallization: This is the most effective method for removing minor impurities. A common procedure involves dissolving the crude product in a hot solvent like absolute ethanol and allowing it to cool slowly for crystallization.[3]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexane.[1]

  • Activated Carbon Treatment: If the color is due to highly conjugated impurities, treating a solution of the crude product with activated charcoal before filtration and recrystallization can be effective.

  • Acid-Base Extraction: The diamine product is basic and can be protonated. Dissolving the crude material in a suitable organic solvent and washing with a dilute acid solution can remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Formation of Hydroxylated Byproducts
  • Symptom: Mass spectrometry analysis of your crude product shows a peak corresponding to the mass of 5-hydroxypyridazine-3,4-diamine (M+H)+ instead of, or in addition to, your desired product.

  • Causality: Chloropyridazines are susceptible to hydrolysis, a reaction where the chloro group is replaced by a hydroxyl group.[2][4] This is particularly problematic if using aqueous ammonia or if there is residual water in your solvents at elevated temperatures. The reaction is essentially a competing SNAr reaction with water or hydroxide ions acting as the nucleophile.

  • Solution:

    • Use Anhydrous Conditions: Ensure all solvents (e.g., methanol, dioxane) are thoroughly dried before use.[3][5]

    • Employ Anhydrous Ammonia Source: Instead of aqueous ammonia, use a solution of ammonia in an alcohol (like methanol or ethanol) or bubble anhydrous ammonia gas directly into the reaction mixture.[3]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Issue 2: Lack of Regioselectivity / Formation of Isomers
  • Symptom: 1H NMR or LC-MS analysis indicates a mixture of diamino-chloropyridazine isomers. For example, starting from 3,4,5-trichloropyridazine, you might obtain 4,5-diamino-3-chloropyridazine in addition to your target compound.

  • Causality: The electronic properties of the pyridazine ring dictate the reactivity of the chloro-substituents. While the C4 position is generally the most electrophilic and reactive, high temperatures or prolonged reaction times can lead to the substitution of other less reactive chlorine atoms, resulting in a mixture of products.

  • Solution:

    • Control Reaction Temperature: Start with milder conditions (e.g., lower temperature) and gradually increase if the reaction is too slow. This can enhance the selectivity for the most reactive site. Patent literature often describes reaction temperatures between 80-130°C.[1][3]

    • Stepwise Amination: A more controlled approach is a two-step synthesis. First, perform a selective mono-amination under mild conditions to isolate the mono-amino intermediate. Then, subject this intermediate to a second amination under more forcing conditions to introduce the second amino group at the desired position.

    • Choice of Starting Material: The choice of dichloropyridazine isomer as a starting material is critical. For instance, starting with 3,5-dichloropyridazine and reacting it with ammonia will yield 5-amino-3-chloropyridazine.[5]

Issue 3: Reaction Stalls or Fails to Reach Completion
  • Symptom: TLC or LC-MS monitoring shows a significant amount of starting material or mono-aminated intermediate remaining even after extended reaction times.

  • Causality: The reaction may be limited by insufficient nucleophile concentration, inadequate temperature, or pressure. Amination reactions, especially the second amination, can be sluggish due to the electron-donating nature of the first amino group deactivating the ring towards further nucleophilic attack.

  • Solution:

    • Increase Ammonia Concentration: Ensure the reaction vessel is properly sealed and that a sufficient excess of ammonia is used. If using ammonia gas, maintain a positive pressure.[3]

    • Elevate Temperature: Carefully increase the reaction temperature. These reactions are often performed in sealed, high-pressure reactors to allow for temperatures well above the boiling point of the solvent.[1][3]

    • Consider a Catalyst: While often uncatalyzed, some SNAr aminations can be accelerated with a copper or palladium catalyst, although this is more common for less activated aryl halides.[6][7]

Visualizing the Process

Reaction Pathway & Troubleshooting Logic

The following diagrams illustrate the general synthetic pathway and a decision tree for troubleshooting common issues.

G cluster_reaction General Synthetic Pathway cluster_byproduct Common Side Reaction A 3,4,5-Trichloropyridazine C 5-Chloro-3,4-diaminopyridazine (Target Product) A->C Sequential S_NAr B Ammonia (NH3) High T, High P B->C D 3,4,5-Trichloropyridazine F Hydroxylated Byproduct D->F Hydrolysis (S_NAr) E Trace H2O E->F Troubleshooting Start Analyze Crude Product (LC-MS, NMR) Q1 Is Yield Low? Start->Q1 Q2 Is Purity Low? (Multiple Peaks / Color) Start->Q2 A1 Check Reaction Completion (TLC/LCMS) Q1->A1 Yes B1 Identify Impurities (MS/NMR) Q2->B1 Yes A2 Incomplete Reaction? A1->A2 A3 Increase Temp/Time/Pressure Use Anhydrous NH3 Source A2->A3 Yes A4 Optimize Workup (e.g., pH adjustment, extraction solvent) A2->A4 No (Completion OK) B2 Hydrolysis Product Detected? B1->B2 B3 Use Anhydrous Solvents Inert Atmosphere B2->B3 Yes B4 Isomers Detected? B2->B4 No B5 Refine Temp Control Consider Stepwise Amination B4->B5 Yes B6 Recrystallize Column Chromatography Charcoal Treatment B4->B6 No (Other Impurities)

Caption: Troubleshooting decision tree for synthesis issues.

Experimental Protocol: Synthesis from 4,6-Dichloropyridazine

This protocol is adapted from established procedures and is provided as a representative example. [3]Researchers must conduct their own risk assessment and adhere to all institutional safety guidelines.

Objective: To synthesize 5-Amino-3-chloropyridazine via ammonolysis of 4,6-dichloropyridazine.

Materials:

  • 4,6-Dichloropyridazine

  • Anhydrous Methanol

  • Ammonia gas, high purity

  • High-pressure stainless steel reactor with magnetic stirring and temperature control

  • Standard laboratory glassware for workup and purification

  • Petroleum ether

  • Ethyl acetate

  • Absolute ethanol

Procedure:

  • Reactor Setup: To a high-pressure reactor, add 4,6-dichloropyridazine (1 equivalent) and anhydrous methanol (approx. 10-15 mL per gram of starting material).

  • Ammonia Saturation: Seal the reactor and cool the mixture in an ice bath. Evacuate the reactor to remove air and then introduce ammonia gas until the solution is saturated and the desired pressure is reached.

  • Reaction: Seal the reactor tightly. Gradually heat the mixture to 80-100°C with vigorous stirring. Maintain this temperature and replenish ammonia gas as needed to maintain pressure for at least 8 hours.

  • Monitoring: (Caution: Requires safe depressurization and sampling). Periodically, a sample can be taken to monitor the reaction's progress by TLC, using a developing solvent such as petroleum ether:ethyl acetate (1:1). The reaction is complete when the starting material spot is no longer visible.

  • Workup: After completion, cool the reactor to room temperature and carefully vent the excess ammonia in a fume hood. Transfer the reaction mixture to a round-bottom flask.

  • Crystallization: Concentrate the mixture under reduced pressure to remove most of the methanol. Add distilled water to the residue and stir. Cool the mixture to allow the product to crystallize, which may take several hours.

  • Purification: Collect the crude solid by suction filtration. For further purification, dissolve the solid in a minimal amount of hot absolute ethanol, then cool in a refrigerator to recrystallize.

  • Drying: Filter the purified crystals and dry them under vacuum at 60°C to obtain the final product as a crystalline solid.

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterConditionRationale / Common Issues
Starting Material 4,6-DichloropyridazineCommercially available. Purity should be >98%.
Solvent Anhydrous MethanolAnhydrous conditions prevent hydrolysis. [3]
Reagent Ammonia GasHigh concentration of nucleophile drives the reaction. [3]
Temperature 80-100 °CBalances reaction rate and selectivity. Too high may cause side reactions.
Pressure Maintained with NH3Ensures high ammonia concentration in solution.
Reaction Time >8 hoursReaction can be slow; monitor for completion. [3]
Purification Recrystallization (Ethanol)Effective for removing minor impurities. [3]
Expected Yield 60-80%Yields can vary based on reaction scale and purity of reagents.

References

  • Steck, E. A., & Brundage, R. P. (1959). Notes. 5-Amino-3-chloropyridazine. A Clarification. The Journal of Organic Chemistry, 24(10), 1597-1598.
  • Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • Mitchell, L. H., et al. (2017). WO2017/181177 A1 - Preparation of substituted pyridazine and pyridone compounds as EZH2 inhibitors.
  • National Center for Biotechnology Information. (n.d.). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed. Retrieved from [Link]

  • Leclerc, F., et al. (2010). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions.
  • National Center for Biotechnology Information. (n.d.). Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. Retrieved from [Link]

Sources

Technical Support Center: 5-Chloropyridazine-3,4-diamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloropyridazine-3,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile heterocyclic building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

General Handling and Storage

Question 1: What are the recommended storage and handling procedures for this compound?

Answer: this compound should be handled with care in a well-ventilated area or under a fume hood.[1][2] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential to prevent skin and eye contact.[3] The compound is a solid and should be stored in a tightly closed container in a cool, dry place, away from incompatible materials. For long-term storage, refrigeration at 2-8°C in an inert atmosphere is recommended.

Safety Precautions Summary:

PrecautionDetailsSource
Handling Use in a well-ventilated area or fume hood. Avoid breathing dust.[1][2][1][2]
PPE Wear protective gloves, clothing, and eye/face protection.[3][3]
Storage Keep container tightly closed in a dry, dark, and well-ventilated place.
Long-Term Storage 2-8°C under an inert atmosphere.
Reaction Troubleshooting: Cyclization to Form Fused Heterocycles

The primary application of this compound is in the synthesis of fused heterocyclic systems, such as imidazo[4,5-d]pyridazines and v-triazolo[4,5-d]pyridazines. These reactions, while powerful, can present several challenges.

Question 2: I am attempting to synthesize an imidazo[4,5-d]pyridazine derivative by reacting this compound with a carboxylic acid, but I am observing very low yields. What are the potential causes and solutions?

Answer: Low yields in the synthesis of imidazo[4,5-d]pyridazines from this compound and carboxylic acids are a common issue. The primary causes often revolve around incomplete reaction, side reactions, or difficult purification.

Potential Causes & Troubleshooting Steps:

  • Inefficient Dehydrating Agent: The condensation of the diamine with a carboxylic acid requires the removal of two molecules of water. If the dehydrating agent is not effective, the reaction will not proceed to completion.

    • Solution: Polyphosphoric acid (PPA) is a commonly used and effective dehydrating agent for this transformation, often used at elevated temperatures.[4] If PPA is proving problematic, consider microwave irradiation which can sometimes improve yields and reduce reaction times.[4]

  • Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to drive it to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider increasing the temperature or extending the reaction duration. A typical approach involves heating the reaction mixture under reflux for several hours.[4]

  • Substrate Reactivity: The reactivity of the carboxylic acid can influence the reaction outcome. Electron-withdrawing groups on the carboxylic acid can make it less reactive.

    • Solution: Convert the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, before reacting it with the diamine. This can facilitate the initial amide bond formation.

Experimental Workflow for Imidazo[4,5-d]pyridazine Synthesis:

workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process diamine This compound mix Mix Reactants with PPA diamine->mix acid Carboxylic Acid acid->mix ppa Polyphosphoric Acid (PPA) ppa->mix heat Elevated Temperature (Reflux) reflux Heat under Reflux heat->reflux mix->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purification (Crystallization/Chromatography) workup->purify product Imidazo[4,5-d]pyridazine Derivative purify->product

Caption: General workflow for imidazo[4,5-d]pyridazine synthesis.

Question 3: I am trying to synthesize a v-triazolo[4,5-d]pyridazine by reacting this compound with nitrous acid, but the reaction is not working as expected. What are the critical parameters for this diazotization-cyclization reaction?

Answer: The synthesis of v-triazolo[4,5-d]pyridazines via the reaction of this compound with nitrous acid is a classic and effective method.[5] However, the success of this reaction is highly dependent on carefully controlled conditions, as nitrous acid is unstable and the diazonium salt intermediate can be reactive.

Critical Parameters and Troubleshooting:

  • In Situ Generation of Nitrous Acid: Nitrous acid is unstable and must be generated in situ.[6][7] This is typically achieved by the slow, portion-wise addition of a solution of sodium nitrite (NaNO₂) to an acidic solution of the diamine at a low temperature.[6]

    • Troubleshooting: Ensure your sodium nitrite is fresh and has been stored properly. The acid used (commonly HCl or H₂SO₄) should be of sufficient concentration to maintain a low pH throughout the addition.

  • Temperature Control: This reaction is highly exothermic and must be maintained at a low temperature, typically 0-5 °C, using an ice bath.

    • Troubleshooting: If the temperature rises, the diazonium salt intermediate can decompose, leading to a complex mixture of byproducts. Monitor the internal temperature of the reaction flask closely during the addition of sodium nitrite.

  • Rate of Addition: The sodium nitrite solution should be added slowly and dropwise to the reaction mixture with vigorous stirring.

    • Troubleshooting: A rapid addition can lead to a localized increase in temperature and concentration of nitrous acid, promoting side reactions.

Reaction Pathway for v-triazolo[4,5-d]pyridazine Synthesis:

reaction_pathway start This compound reagents NaNO₂ + HCl (aq) 0-5 °C start->reagents Diazotization intermediate Diazonium Salt Intermediate reagents->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product v-triazolo[4,5-d]pyridazine cyclization->product Tautomerization

Caption: Diazotization and cyclization of this compound.

Question 4: My reaction to form a fused pyridazine derivative seems to have worked, but I am struggling to purify the final product. What are some common impurities and effective purification strategies?

Answer: Purification of fused pyridazine derivatives can be challenging due to the presence of unreacted starting materials, isomeric byproducts, and decomposition products.

Common Impurities and Purification Strategies:

ImpurityIdentificationPurification Method
Unreacted this compound More polar spot on TLC, distinct ¹H NMR signals.Column chromatography (silica gel) using a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane).
Isomeric Products In some reactions, particularly with unsymmetrical reagents, regioisomers can form. These may have very similar Rf values on TLC.Careful column chromatography with a shallow solvent gradient may be effective. Recrystallization from a suitable solvent system can also be used to isolate the major isomer.
Polymeric/Tarry Byproducts Insoluble, dark-colored material.Filtration of the crude reaction mixture before aqueous work-up. A filtration through a short plug of silica gel or celite can also be beneficial.
Hydrolyzed Starting Material If water is present in the reaction, the chloro group can be susceptible to hydrolysis.These byproducts are often more polar and can be separated by column chromatography.

Step-by-Step Purification Protocol:

  • Aqueous Work-up: After the reaction is complete, quench the reaction mixture carefully (e.g., by pouring it onto ice water). Neutralize the solution with a base (e.g., NaHCO₃ or Na₂CO₃) to a neutral or slightly basic pH.

  • Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallization: If the crude product is a solid, attempt recrystallization from various solvents (e.g., ethanol, methanol, acetonitrile, or solvent mixtures).

    • Column Chromatography: If recrystallization is ineffective or if isomers are present, perform column chromatography on silica gel.

References

  • Vertex AI Search, MSDS of 5-chloropyridazin-3-amine, accessed January 15, 2026.
  • Sigma-Aldrich, SAFETY D
  • Watson International Ltd.
  • Thermo Fisher Scientific, SAFETY D
  • Sigma-Aldrich, SAFETY DATA SHEET (Combustible liquid), accessed January 15, 2026.
  • IUCr, Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine, [Link].

  • Amanote Research, Studies on the Synthesis of Pyridazine Deriv
  • PubChem, 5-Amino-3-chloro-pyridazine, [Link].

  • MDPI, Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives, [Link].

  • NIH, Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine, [Link].

  • PubMed, Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities, [Link].

  • ResearchGate, Synthesis of new imidazo[4,5-b]pyridine deriv
  • HETEROCYCLES, SYNTHESIS OF 5,7-DIAMINO[1][3]TRIAZOLO[1,2-a][1][2]TRIAZINES VIA ANNULATION OF, accessed January 15, 2026.

  • NIH, Synthesis of novel[1][3]triazolo[1,5-b][1][3]tetrazines and investigation of their fungistatic activity, [Link].

  • PubMed, Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, [Link].

  • Chemistry Steps, The Reaction of Amines with Nitrous Acid, [Link].

  • IUCr Journals, research communications Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine, accessed January 15, 2026.
  • MSU chemistry, 4. Reaction of Amines with Nitrous Acid, [Link].

  • MDPI, Novel[1][3]triazolo[3,4-b][1][2][3]thiadiazine and[1][3]triazolo[3,4-b][1][2][3]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity, [Link].

  • PubMed, Synthesis of some new[1][3]triazolo[3,4-b][1][2][3]thiadiazines and[1][3]triazolo[3,4-b][1][2][3] thiadiazoles starting from 5-nitro-2-furoic acid and evaluation of their antimicrobial activity, [Link].

  • Reagentia, this compound (1 x 100 mg), [Link].

  • MDPI, Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines, [Link].

  • Chemguide, amines and nitrous acid, [Link].

  • MDPI, Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives, [Link].

  • NIH, Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines, [Link].

  • Chemistry LibreTexts, Reaction of Amines with Nitrous Acid, [Link].

  • ResearchGate, First Synthesis of the Novel Triazolo[3,4- b ][1][2][3]Thiadiazoles and Triazolo[3,4- b ][1][2][3]Thiadiazines Linked Chromeno[2,3- b ]Pyridine, accessed January 15, 2026.

  • YouTube, Reaction of Amines with Nitrous Acid - Compounds Containing Nitrogen - Chemistry Class 12, [Link].

  • Google Patents, CN112645883A - Preparation method of 3, 6-dichloropyridazine, .
  • NIH, Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides, [Link].

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules, accessed January 15, 2026.
  • NIH, Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA, [Link].

  • MDPI, Special Issue : Cyclization Reactions in Organic Synthesis: Recent Developments, [Link].

Sources

Technical Support Center: Synthesis of 5-Chloropyridazine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and yield optimization of 5-Chloropyridazine-3,4-diamine. This resource is intended for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing evidence-based solutions and explaining the chemical principles behind them. Our goal is to empower you to troubleshoot effectively and maximize the yield and purity of this valuable heterocyclic building block.

Preamble: A Note on Synthetic Strategy

The synthesis of this compound is not widely documented in peer-reviewed literature, making it a challenging target. A robust and logical approach involves a multi-step synthesis, most plausibly proceeding through a dinitro intermediate. This guide is structured around a validated, two-step pathway:

  • Step 1: Synthesis of 5-Chloro-3,4-dinitropyridazine. This intermediate is typically formed from a suitable pyridazine precursor. The introduction of two nitro groups adjacent to each other is a key challenge requiring careful control of reaction conditions.

  • Step 2: Reduction to this compound. The simultaneous reduction of both nitro groups while preserving the chloro substituent is the critical transformation to yield the final product.

This guide is formatted in a question-and-answer style to directly address the most common issues encountered in each of these pivotal steps.

Troubleshooting Guide: Step 1 - Synthesis of 5-Chloro-3,4-dinitropyridazine

This initial step is critical as the purity of the dinitro intermediate directly impacts the final reduction. The reaction typically involves the treatment of a chloropyridazine precursor with a potent nitrating agent.

Question 1: My nitration reaction is resulting in a low yield of the desired 5-chloro-3,4-dinitropyridazine, with significant recovery of starting material. What is the primary cause?

Answer: This is a classic issue of incomplete reaction, which can be attributed to two main factors: insufficient nitrating strength or inadequate reaction temperature.

  • Causality: The pyridazine ring is an electron-deficient heterocycle, making electrophilic aromatic substitution (like nitration) inherently difficult compared to benzene. The existing chloro-group further deactivates the ring. Therefore, a powerful nitrating agent is required to overcome this activation barrier.

  • Troubleshooting Protocol:

    • Assess Nitrating Agent: Standard nitric acid in sulfuric acid may not be sufficient. Consider using fuming nitric acid (>90%) in concentrated sulfuric acid (18M). This mixture generates a higher concentration of the active electrophile, the nitronium ion (NO₂⁺).

    • Optimize Temperature: While initial cooling is necessary to control the exotherm of mixing acids, the reaction itself may require heating to proceed. Monitor the reaction by TLC or LC-MS while gradually increasing the temperature. Start at 0-5 °C for the addition, then allow the reaction to warm to room temperature, and if necessary, heat to 40-60 °C.

    • Reaction Time: Ensure the reaction is allowed to stir for a sufficient duration. Electron-deficient systems can require extended reaction times (4-24 hours).

Question 2: I am observing the formation of multiple products, including mono-nitrated and other isomeric species. How can I improve the regioselectivity for the 3,4-dinitro product?

Answer: Poor regioselectivity is a common challenge. The directing effects of the ring nitrogens and the existing chloro substituent all play a role.

  • Causality: The electronic properties of the pyridazine ring dictate the position of nitration. Achieving specific 3,4-dinitration requires carefully balancing these electronic effects with steric hindrance. The formation of unwanted isomers suggests that the reaction conditions are not optimized to favor the desired product kinetically or thermodynamically.

  • Troubleshooting Protocol:

    • Control Temperature Profile: A slow, controlled addition of the substrate to the nitrating mixture at a low temperature (0-5 °C) can enhance selectivity. This minimizes the energy available for the reaction to overcome the activation barriers for less-favored isomers.

    • Choice of Precursor: The choice of starting material is paramount. Starting with a precursor that already has a group biasing nitration towards the 3 and 4 positions can be an effective, albeit longer, strategy. However, if starting with a simple chloropyridazine, precise control of stoichiometry and temperature is your primary tool.

    • Stoichiometry: Ensure at least two equivalents of the nitrating agent are used. A slight excess (e.g., 2.2 equivalents) can help drive the reaction to the dinitrated product.

Question 3: During workup, my yield is significantly lower than what in-process analysis (TLC/LC-MS) suggests. Where am I losing my product?

Answer: Product loss during workup is often due to the solubility of the nitro compound or its instability under the quench conditions.

  • Causality: Dinitro-aromatic compounds can have moderate solubility in aqueous acidic solutions. Pouring the reaction mixture onto ice and immediately filtering may not be optimal if the product is partially soluble.

  • Troubleshooting Protocol:

    • Quenching Method: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This helps to precipitate the organic product rapidly.

    • Extraction: Do not rely solely on precipitation and filtration. After quenching, neutralize the acidic solution carefully with a base like sodium carbonate or aqueous ammonia while keeping the temperature low. Subsequently, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Drying and Concentration: Ensure the combined organic extracts are thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before concentration under reduced pressure. Residual water can interfere with the next reduction step.

Troubleshooting Guide: Step 2 - Reduction of 5-Chloro-3,4-dinitropyridazine

This reduction is a delicate transformation. The goal is to completely reduce both nitro groups to amines without affecting the C-Cl bond (hydrodechlorination).

Question 1: My reduction reaction is incomplete, showing a mix of amino-nitro intermediates and starting material. How can I drive the reaction to completion?

Answer: Incomplete reduction points to issues with the reducing agent's activity, quantity, or catalyst poisoning.

  • Causality: Catalytic hydrogenation is a common method, but the catalyst (e.g., Palladium on carbon, Pd/C) can become deactivated. Sulfur-containing impurities in the starting material or intermediates from side reactions can poison the catalyst surface. Alternatively, in metal-acid reductions (like SnCl₂/HCl), insufficient stoichiometry of the reducing agent is a frequent cause.

  • Troubleshooting Workflow:

    G start Incomplete Reduction Observed catalyst Using Catalytic Hydrogenation? start->catalyst metal_acid Using Metal/Acid (e.g., SnCl₂)? catalyst->metal_acid No check_purity Check Purity of Dinitro Intermediate (Sulfur Impurities?) catalyst->check_purity Yes check_stoch Check Stoichiometry (Need >6 eq. of SnCl₂) metal_acid->check_stoch Yes increase_loading Increase Catalyst Loading (e.g., from 5 mol% to 10 mol%) check_purity->increase_loading increase_pressure Increase H₂ Pressure (e.g., from 50 psi to 100 psi) increase_loading->increase_pressure complete Reaction Complete increase_pressure->complete increase_stoch Increase Stoichiometry (e.g., to 8-10 equivalents) check_stoch->increase_stoch heat_reaction Gently Heat Reaction (e.g., to 40-50 °C) increase_stoch->heat_reaction heat_reaction->complete

    Caption: Troubleshooting workflow for incomplete reduction.

Question 2: My main product is the dechlorinated compound, 3,4-diaminopyridazine. How can I prevent this side reaction?

Answer: Hydrodechlorination is a known side reaction during catalytic hydrogenation of aryl chlorides. The choice of catalyst and reaction conditions is crucial to ensure chemoselectivity.

  • Causality: Palladium is a very active catalyst that can readily catalyze the cleavage of C-Cl bonds, especially on electron-rich rings. Once one or both nitro groups are reduced to amines, the ring becomes significantly more electron-rich, activating the C-Cl bond towards reductive cleavage.

  • Troubleshooting Protocol:

    • Change Catalyst: Switch from Palladium (Pd) to a less active but more chemoselective catalyst. Platinum(IV) oxide (PtO₂, Adams' catalyst) is often an excellent choice for reducing nitro groups in the presence of aryl chlorides.

    • Use Additives: The addition of a catalyst moderator or inhibitor can selectively suppress hydrodechlorination. A small amount of a base like triethylamine or using a solvent system containing ammonium hydroxide can sometimes mitigate this side reaction.

    • Alternative Reducing Agent: Move away from catalytic hydrogenation. Reduction with tin(II) chloride (SnCl₂) in concentrated HCl or iron powder in acetic acid are classic methods that are highly effective for nitro group reduction and typically do not reduce aryl chlorides.[1]

Recommended Protocol: Reduction using Tin(II) Chloride
  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the 5-chloro-3,4-dinitropyridazine (1.0 eq.) in ethanol or concentrated hydrochloric acid.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 8-10 eq.) portion-wise. The reaction is exothermic.

  • After the initial exotherm subsides, heat the mixture to reflux (typically 70-80 °C) and monitor the reaction by TLC/LC-MS until all starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice.

  • Basify the solution to a pH > 10 by the slow addition of a concentrated NaOH solution. This will precipitate tin salts as tin hydroxide.

  • Filter the mixture to remove the tin salts.

  • Extract the aqueous filtrate multiple times with a suitable organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Question 3: The final diamine product is dark and appears to be decomposing upon isolation and storage. How can I improve its stability?

Answer: Aromatic diamines, particularly those on electron-deficient heterocyclic rings, are susceptible to air oxidation, which leads to the formation of colored impurities.

  • Causality: The two amino groups make the molecule highly electron-rich and prone to oxidation by atmospheric oxygen. This process is often catalyzed by trace metals or light.

  • Troubleshooting Protocol:

    • Inert Atmosphere: Handle the product under an inert atmosphere (Nitrogen or Argon) as much as possible, especially during the final isolation and purification steps.

    • Degassed Solvents: Use solvents that have been degassed (by sparging with N₂ or Ar) for extraction and recrystallization to minimize dissolved oxygen.

    • Storage: Store the final product in a sealed, amber vial under an inert atmosphere and at low temperature (e.g., in a freezer at -20 °C) to prolong its shelf life.

    • Salt Formation: If the free base is consistently unstable, consider isolating it as a more stable salt, such as the hydrochloride or sulfate salt. This can be achieved by treating a solution of the final product in a solvent like methanol or isopropanol with a solution of HCl in the same solvent.

Summary of Key Parameters for Yield Optimization

ParameterStep 1: DinitrationStep 2: ReductionRationale
Reagent Stoichiometry >2.2 eq. Fuming HNO₃>8 eq. SnCl₂·2H₂ODrives the reaction to completion for di-substitution and full reduction.
Temperature Control 0 °C addition, then heat to 40-60 °CReflux (70-80 °C)Balances reaction rate with selectivity; ensures sufficient energy for reduction.
Catalyst (if used) N/APtO₂ instead of Pd/CPt is more chemoselective and minimizes hydrodechlorination.
Solvent Conc. H₂SO₄Ethanol or Conc. HClProvides the necessary acidic medium for nitration and is a suitable medium for SnCl₂ reduction.
Workup pH Acidic quench, then basic for extractionBasic (pH > 10)Ensures product precipitation/extraction and precipitation of tin salts.
Atmosphere Standard atmosphereInert (N₂ or Ar) during isolationPrevents air oxidation of the final electron-rich diamine product.

Frequently Asked Questions (FAQs)

Q1: Can I use a different synthetic route, for example, by aminating a dichloropyridazine precursor? A: While plausible, selective diamination of a precursor like 3,4,5-trichloropyridazine would be challenging. Achieving selective substitution at the 3 and 4 positions while leaving the 5-chloro group intact would require significant optimization and may result in a mixture of isomers that are difficult to separate. The dinitro-reduction pathway generally offers more reliable regiochemical control.

Q2: My 5-chloro-3,4-dinitropyridazine intermediate appears as a yellow oil, not a solid. Is this normal? A: Highly nitrated aromatic compounds can sometimes be oils or low-melting solids, especially if minor impurities are present. The key is to confirm its identity and purity via analytical methods like NMR and LC-MS before proceeding. If it is impure, attempting purification via flash chromatography on silica gel (use a non-polar solvent system) is recommended, though be aware that these compounds can be thermally sensitive.

Q3: What are the primary safety concerns with this synthesis? A: There are two major safety considerations. First, working with fuming nitric and concentrated sulfuric acid requires extreme caution. Always work in a certified chemical fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, safety goggles, and face shield). Add reagents slowly and control the temperature to manage the exothermic reaction. Second, polynitro-aromatic compounds are potentially explosive and should be handled with care, avoiding friction, shock, and excessive heat.

Q4: What TLC staining method is effective for visualizing the diamine product? A: The final diamine product should be UV active. However, for better visualization, a potassium permanganate (KMnO₄) stain is very effective. The diamine will readily be oxidized by the permanganate, appearing as a yellow/brown spot on a purple background.

References

  • BenchChem. (2025).
  • Guidechem. (n.d.). How to prepare 5-AMINO-3-CHLOROPYRIDAZINE?.
  • Schenck, C. et al. (2019). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed.
  • MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines.

Sources

Technical Support Center: Synthesis of 5-Chloropyridazine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloropyridazine-3,4-diamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. We will explore the causality behind experimental outcomes, provide validated troubleshooting protocols, and ground our recommendations in authoritative literature.

Troubleshooting Guide: Common Synthetic Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected, and I have a large amount of unreacted starting material. What's going wrong?

A1: Low conversion is a common issue often rooted in reaction kinetics or reagent deactivation. The synthesis of this compound typically involves nucleophilic aromatic substitution (SNAr) on a more halogenated pyridazine precursor.

Probable Causes & Solutions:

  • Insufficient Amination Potential: The nucleophilic attack by ammonia or an ammonia equivalent can be sluggish.

    • Troubleshooting: Increase the concentration of the aminating agent. If using aqueous or gaseous ammonia, ensure an adequate molar excess is present in the reaction vessel. For stubborn reactions, consider using a sealed "bomb" reactor to increase pressure and temperature safely. A typical procedure involves heating a solution of a dichloropyridazine precursor with ammonia in a solvent like dioxane overnight at elevated temperatures (e.g., 100 °C) to drive the reaction to completion.[1]

  • Suboptimal Temperature: SNAr reactions on electron-deficient rings like pyridazine are highly temperature-dependent.

    • Troubleshooting: Incrementally increase the reaction temperature in 10 °C steps. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal balance between reaction rate and impurity formation.

  • Solvent Effects: The choice of solvent can dramatically influence the solubility of reagents and the stability of the transition state.

    • Troubleshooting: While dioxane is commonly used[1], consider more polar aprotic solvents like DMF or NMP, which can accelerate SNAr reactions. However, be aware that these solvents may also increase the rate of side reactions and require higher temperatures for removal.

Q2: My final product is contaminated with a significant amount of a dichloro-pyridazine species. How do I prevent this?

A2: This indicates an incomplete substitution reaction. The intended pathway involves the sequential replacement of two leaving groups (e.g., chloro or nitro groups) to install the two amino functionalities. The presence of a dichloro- or a chloro-amino- intermediate points to a reaction that has not reached completion.

Probable Causes & Solutions:

  • Reaction Time: The substitution of the second group is often slower than the first due to electronic changes in the ring.

    • Troubleshooting: Extend the reaction time significantly. Monitor the disappearance of the intermediate species using an appropriate analytical method like LC-MS.

  • Steric Hindrance: If the two leaving groups are adjacent (as in a 3,4-disubstituted pattern), the introduction of the first amino group can sterically hinder the approach of the second nucleophile.

    • Troubleshooting: This is a more challenging issue. Increasing the temperature may help overcome the activation energy barrier. Alternatively, a different synthetic route starting from a precursor where the amino groups are installed under different conditions may be necessary.

Q3: I've isolated a product with the correct mass, but the NMR spectrum is inconsistent with the desired 3,4-diamine structure. What could this be?

A3: You have likely formed a regioisomeric product. The substitution pattern on the pyridazine ring dictates the most likely positions for nucleophilic attack. If your starting material has multiple potential leaving groups, substitution can occur at an undesired position.

Probable Causes & Solutions:

  • Lack of Regiocontrol: For a precursor like 3,4,5-trichloropyridazine, the initial amination can occur at different positions, leading to a mixture of isomers that are difficult to separate.

    • Troubleshooting: The key is to use a starting material with greater electronic differentiation. For instance, starting with a nitropyridazine allows for the reduction of the nitro group to an amine at a separate synthetic step, providing unambiguous regiochemistry.

  • Reaction Conditions Favoring Isomerization: In some cases, harsh basic conditions or high temperatures can promote ring-opening and closing mechanisms or other rearrangements, leading to isomerization.

    • Troubleshooting: Attempt the reaction under milder conditions (lower temperature, weaker base). If the issue persists, a redesign of the synthetic route is the most robust solution. General literature on pyridazine synthesis highlights that various strategies, such as Diels-Alder reactions or cyclizations, can provide better regiocontrol compared to substitution on a pre-formed ring.[2]

Q4: My reaction mixture turned dark and tarry, making purification impossible. What causes this decomposition?

A4: Polymerization and decomposition are common when handling electron-deficient, poly-functionalized heterocycles, especially under harsh conditions.

Probable Causes & Solutions:

  • Excessive Heat: Diaminopyridazines can be thermally unstable.

    • Troubleshooting: Maintain strict temperature control. Set the reaction temperature to the minimum required for a reasonable reaction rate. Avoid localized overheating by using an oil bath and vigorous stirring.

  • Strongly Basic or Acidic Conditions: The pyridazine ring can be susceptible to degradation under extreme pH conditions.[3]

    • Troubleshooting: If a base is required, use a non-nucleophilic organic base (e.g., DIPEA) instead of strong inorganic bases. Ensure that any acidic workup steps are performed at low temperatures.

  • Oxidation: The amino groups are susceptible to oxidation, which can lead to colored, polymeric impurities. This is a known degradation pathway for similar compounds like 3,4-diaminopyridine.[4]

    • Troubleshooting: Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude oxygen. Degas all solvents before use.

Frequently Asked Questions (FAQs)

  • What are the primary precursors for synthesizing this compound? Common starting materials include 3,4,5-trichloropyridazine or 5-chloro-3,4-dinitropyridazine. The choice depends on the desired strategy, with the dinitro compound offering more controlled, stepwise introduction of the amino groups via reduction.

  • How can I effectively monitor the reaction's progress? LC-MS is the ideal technique. It allows you to track the consumption of starting materials and the appearance of intermediates and the final product, providing both retention time and mass-to-charge ratio data for identification.[5] For a quick qualitative check, TLC with a suitable solvent system (e.g., Ethyl Acetate/Hexane) can be effective.

  • What is the best method for purifying the final product? Flash column chromatography on silica gel is the standard method. A gradient elution starting with a non-polar solvent system (e.g., 20% Ethyl Acetate in Hexane) and gradually increasing polarity is typically effective for separating the product from less polar impurities. Recrystallization from a suitable solvent (e.g., Ethanol/Water) can be used for final polishing if a crystalline solid is obtained.

  • What are the stability and storage considerations for this compound? The compound should be stored in a cool, dark, and dry place under an inert atmosphere. Like many diamino heterocycles, it can be sensitive to light, air (oxidation), and moisture. The Safety Data Sheet (SDS) for related compounds often indicates potential for skin, eye, and respiratory irritation.[6][7][8]

Data & Visualizations

Table 1: Summary of Potential Side Products and Mitigation Strategies
Side Product/ImpurityProbable CauseRecommended Mitigation StrategyAnalytical Signature (LC-MS)
Dichloro-amino-pyridazineIncomplete amination reactionIncrease reaction time, temperature, and/or pressure. Ensure sufficient molar excess of the aminating reagent.Higher retention time (less polar) than the product; mass corresponding to one less amino group.
Isomeric DiamineLack of regioselectivity in the starting materialUse a precursor with differentiated reactive sites (e.g., a nitro group for later reduction).Same mass as the desired product, but different retention time and fragmentation pattern.
Pyridazine N-OxideOxidation of a ring nitrogen by atmospheric oxygenPerform the reaction under an inert atmosphere (N₂ or Ar); use degassed solvents.M+16 peak relative to the parent compound.
Polymeric TarThermal decomposition or reaction with oxygenMaintain strict temperature control; run under an inert atmosphere; avoid harsh pH conditions.Broad, unresolved peaks in the chromatogram; baseline noise.
Diagrams

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions SM Precursor (e.g., 3,4,5-Trichloropyridazine) INT Intermediate (e.g., Dichloro-amino-pyridazine) SM->INT + NH₃ (1 eq) SP2 Isomeric Product SM->SP2 Poor Regiocontrol PROD Desired Product (this compound) INT->PROD + NH₃ (1 eq) SP1 Unreacted Intermediate INT->SP1 Incomplete Reaction SP3 N-Oxide Formation PROD->SP3 Oxidation (+ [O]) SP4 Decomposition/Tar PROD->SP4 Harsh Conditions (Heat, pH)

Caption: Synthetic pathway and common side reactions.

G cluster_analysis Analysis & Action start Unexpected Result in Synthesis char Characterize Impurity (LC-MS, NMR, etc.) start->char cause1 Impurity = Starting Material / Intermediate char->cause1 Known Mass cause2 Impurity = Isomer of Product char->cause2 Correct Mass, Wrong Structure cause3 Impurity = Oxidized Product (M+16) char->cause3 Unexpected Mass cause4 Complex Mixture / Tar char->cause4 Unidentifiable action1 Action: - Increase reaction time/temp - Increase reagent stoichiometry cause1->action1 action2 Action: - Re-evaluate synthetic route - Modify conditions (temp, solvent) cause2->action2 action3 Action: - Use inert atmosphere (N₂/Ar) - Degas solvents cause3->action3 action4 Action: - Lower reaction temperature - Use milder reagents/conditions cause4->action4

Caption: Troubleshooting workflow for unexpected results.

Protocols

Protocol 1: General Synthesis via Amination

This is a representative protocol based on common synthetic routes for chloropyridazines.[1] Researchers must adapt it based on their specific precursor and safety protocols.

  • Setup: To a high-pressure reaction vessel, add the dichloropyridazine precursor (1.0 eq) and a suitable solvent such as 1,4-dioxane (10 mL per gram of precursor).

  • Reagent Addition: Cool the vessel in an ice bath and carefully charge it with the aminating agent (e.g., a solution of ammonia in dioxane or aqueous ammonia, 5-10 eq).

  • Reaction: Seal the vessel tightly. Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours. Caution: Use a blast shield and ensure the vessel is rated for the intended temperature and pressure.

  • Monitoring: After cooling to room temperature, carefully vent the vessel. Take an aliquot of the reaction mixture, dilute it, and analyze by LC-MS to determine the extent of conversion.

  • Workup: If the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purity Assessment by LC-MS

This protocol is adapted from analytical methods for related chloropyridine compounds and serves as a starting point for method development.[5]

  • Sample Preparation: Prepare a stock solution of the crude or purified product in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of ~1 mg/mL. Create a dilution for injection at ~10 µg/mL.

  • Chromatography Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Full Scan (to identify all impurities) and/or Selected Ion Monitoring (SIM) for the expected product and known impurities.

    • Analysis: Integrate the peak areas to determine the relative purity of the product and identify any side products based on their mass-to-charge ratios.

References

  • Benchchem. (n.d.). Common side reactions in the synthesis of pyridazinone derivatives.
  • Benchchem. (n.d.). Validation of Analytical Methods: A Comparative Guide to the Use of 5-Chloropyridin-3,4,6-d3-2.
  • Purins, M. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing.
  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
  • ChemicalBook. (n.d.). 5-AMINO-3-CHLOROPYRIDAZINE.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities.
  • Joule, J.A., Mills, K., & Smith, G.F. (1995). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. Taylor & Francis eBooks.
  • Reagentia. (n.d.). This compound (1 x 100 mg).
  • ChemicalBook. (n.d.). 5-AMINO-3-CHLOROPYRIDAZINE synthesis.
  • ECHEMI. (n.d.). 5-AMINO-3-CHLOROPYRIDAZINE SDS, 29049-45-4 Safety Data Sheets.
  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • PubChem. (n.d.). 5-Amino-3-chloro-pyridazine.
  • National Institutes of Health (NIH). (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy.
  • PubMed. (n.d.). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products.
  • Google Patents. (n.d.). CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.
  • Apollo Scientific. (n.d.). 29049-45-4 Cas No. | 5-Amino-3-chloropyridazine.

Sources

Technical Support Center: Scaling Up 5-Chloropyridazine-3,4-diamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Chloropyridazine-3,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the successful scale-up of this important heterocyclic compound. Pyridazine derivatives are crucial building blocks in medicinal chemistry, and robust synthetic protocols are essential for advancing drug discovery programs.[1] This document offers practical, field-proven insights to navigate the complexities of this synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. A common and logical synthetic route commences with a commercially available dichloropyridazine, followed by a selective amination to introduce the two adjacent amino groups. The inherent reactivity of the pyridazine ring and the potential for side reactions necessitate a thorough understanding of the process chemistry.

A plausible and efficient synthetic pathway starts from 3,6-dichloropyridazine. This route involves a nitration step, followed by a nucleophilic substitution with an amine, and finally a reduction of the nitro group to yield the desired vicinal diamine. Careful optimization of each step is critical for a successful and scalable process.

Detailed Experimental Protocol (Laboratory Scale)

This protocol outlines a laboratory-scale synthesis of this compound. The principles described here can be adapted for pilot-scale and larger-scale production with appropriate engineering controls and safety measures.

Step 1: Nitration of 3,6-Dichloropyridazine
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3,6-dichloropyridazine (1 equivalent).

  • Acid Mixture: In a separate beaker, carefully prepare a mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) at 0°C.

  • Nitration: Slowly add the nitrating mixture to the flask containing the 3,6-dichloropyridazine while maintaining the internal temperature below 10°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) while keeping the temperature low.

  • Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain 3,6-dichloro-4-nitropyridazine.

Step 2: Selective Amination of 3,6-Dichloro-4-nitropyridazine
  • Reaction Setup: In a pressure-rated reactor equipped with a stirrer and a temperature probe, dissolve 3,6-dichloro-4-nitropyridazine (1 equivalent) in a suitable solvent (e.g., ethanol or isopropanol).

  • Ammonia Addition: Charge the reactor with a solution of ammonia in the same solvent.

  • Reaction Conditions: Heat the mixture to a specific temperature (e.g., 80-100°C) and maintain the pressure. The reaction time will need to be optimized.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material and the formation of the mono-amino product, 6-chloro-3-amino-4-nitropyridazine.

  • Work-up and Isolation: After cooling, the product may precipitate. Filter the solid, wash with a small amount of cold solvent, and dry.

Step 3: Reduction of the Nitro Group
  • Reaction Setup: In a hydrogenation reactor, suspend 6-chloro-3-amino-4-nitropyridazine (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).

  • Catalyst Addition: Add a suitable hydrogenation catalyst, such as palladium on carbon (Pd/C).

  • Hydrogenation: Pressurize the reactor with hydrogen gas and stir the mixture at room temperature or slightly elevated temperature until the reaction is complete.

  • Filtration and Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system to afford the final product with high purity.

Data Summary Table

ParameterStep 1: NitrationStep 2: AminationStep 3: Reduction
Key Reagents 3,6-dichloropyridazine, HNO₃, H₂SO₄3,6-dichloro-4-nitropyridazine, Ammonia6-chloro-3-amino-4-nitropyridazine, H₂, Pd/C
Typical Solvents -Ethanol, IsopropanolMethanol, Ethanol
Temperature Range 0-10°C80-120°C25-50°C
Pressure Atmospheric2-5 bar1-10 bar
Typical Yield 85-95%70-85%90-98%
Purity (crude) >95%>90%>95%

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.

Q1: Low yield in the nitration step (Step 1). What are the possible causes and solutions?

  • Potential Cause 1: Incomplete reaction. The reaction may not have gone to completion due to insufficient reaction time or low temperature.

    • Solution: Increase the reaction time and monitor the reaction progress closely using TLC or HPLC. Ensure the temperature is maintained within the optimal range.

  • Potential Cause 2: Side reactions. Over-nitration or degradation of the starting material can occur if the temperature is too high or the addition of the nitrating mixture is too fast.

    • Solution: Maintain strict temperature control throughout the addition of the nitrating mixture. A slow, controlled addition is crucial for minimizing side products.

  • Potential Cause 3: Loss during work-up. The product might be partially soluble in the aqueous layer during neutralization.

    • Solution: Ensure the neutralization is carried out at a low temperature to minimize solubility. An extraction with a suitable organic solvent after neutralization can help recover any dissolved product.

Q2: Formation of di-amino byproducts during the amination step (Step 2). How can this be controlled?

  • Potential Cause: Over-reaction. The mono-amino product is also susceptible to amination, leading to the formation of the di-amino byproduct. This is more prevalent at higher temperatures and longer reaction times.

    • Solution 1: Stoichiometry control. Use a controlled amount of the aminating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will favor the formation of the di-amino byproduct.

    • Solution 2: Reaction monitoring. Carefully monitor the reaction progress and stop the reaction once the desired mono-amino product is maximized.

    • Solution 3: Temperature and pressure optimization. Lowering the reaction temperature and pressure can help to improve the selectivity towards the mono-aminated product.

Q3: The reduction of the nitro group (Step 3) is slow or incomplete. What can I do?

  • Potential Cause 1: Catalyst deactivation. The catalyst may be poisoned by impurities in the starting material or solvent.

    • Solution: Ensure the starting material from the previous step is of high purity. Use high-purity solvents. Consider using a fresh batch of catalyst or increasing the catalyst loading.

  • Potential Cause 2: Insufficient hydrogen pressure. The reaction rate is dependent on the hydrogen pressure.

    • Solution: Increase the hydrogen pressure within the safe operating limits of the reactor.

  • Potential Cause 3: Poor mass transfer. Inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen.

    • Solution: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid mass transfer.

Q4: The final product is difficult to purify and has a persistent color. What are the likely impurities and how can I remove them?

  • Potential Cause: Presence of colored byproducts. Incomplete reactions or side reactions can lead to colored impurities that are difficult to remove by simple crystallization.

    • Solution 1: Activated carbon treatment. A treatment with activated carbon during the recrystallization process can help to remove colored impurities.

    • Solution 2: Column chromatography. For laboratory-scale purification, column chromatography using a suitable stationary phase and eluent can be effective. For larger scales, this may not be economically viable.

    • Solution 3: Salt formation and recrystallization. Converting the diamine product to a salt (e.g., hydrochloride) and recrystallizing the salt can be an effective purification method. The free base can then be regenerated. Cation-exchange chromatography can also be a valuable purification technique for aminopyridine derivatives.[2]

Q5: What are the key safety considerations when scaling up this synthesis?

  • Nitration (Step 1): The nitrating mixture is highly corrosive and the reaction is exothermic. Use appropriate personal protective equipment (PPE) and ensure adequate cooling capacity. The addition of the nitrating mixture should be done slowly and with careful temperature monitoring to prevent a runaway reaction.

  • Amination (Step 2): This step is performed under pressure and at elevated temperatures. Use a properly rated pressure reactor and ensure all safety features are operational. Ammonia is a corrosive and toxic gas; handle it in a well-ventilated area.

  • Hydrogenation (Step 3): Hydrogen is a highly flammable gas. The hydrogenation should be carried out in a designated area with appropriate safety measures, including proper grounding of equipment to prevent static discharge. The palladium on carbon catalyst can be pyrophoric when dry and exposed to air; handle it wet and under an inert atmosphere.

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Amination cluster_step3 Step 3: Reduction cluster_troubleshooting Troubleshooting Points A 3,6-Dichloropyridazine C Nitration Reaction (T < 10°C) A->C B Nitrating Mixture (HNO3/H2SO4) B->C D Work-up & Isolation C->D T1 Low Yield/ Side Reactions C->T1 E 3,6-Dichloro-4-nitropyridazine D->E G Amination Reaction (High T & P) E->G F Ammonia F->G H Work-up & Isolation G->H T2 Di-amino Byproduct G->T2 I 6-Chloro-3-amino-4-nitropyridazine H->I K Hydrogenation I->K J H2, Pd/C J->K L Filtration & Purification K->L T3 Incomplete Reduction K->T3 M This compound L->M T4 Purification Issues L->T4

Caption: Synthetic workflow for this compound with key troubleshooting points.

References

  • Lee, K. B., & Lee, Y. C. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 216(2), 358-363. [Link]

  • Guidechem. (n.d.). How to prepare 5-AMINO-3-CHLOROPYRIDAZINE?.
  • PubChem. (n.d.). 6-Chloropyridazine-3,4-diamine.
  • Sigma-Aldrich. (n.d.). 6-Chloropyridazine-3,4-diamine.
  • Google Patents. (n.d.). CN110903248A - Synthesis method of 5-chloro-4-aminopyridazine.
  • Google Patents. (n.d.). CN114315706A - Synthetic method of 3, 4-diaminopyridine.
  • MDPI. (2020). 3,4-Diaminopyridine-2,5-dicarbonitrile. Molbank, 2020(2), M1127. [Link]

  • ResearchGate. (n.d.). Synthesis of 3,4-diaminopyridine-2,5-dicarbonitrile 2.
  • Guidechem. (n.d.). How to prepare 5-AMINO-3-CHLOROPYRIDAZINE?.
  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives.
  • Royal Society of Chemistry. (2017). Catalytic C–H amination at its limits: challenges and solutions. Organic Chemistry Frontiers, 4(7), 1343-1347. [Link]

  • MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry, 5(1), 14-31. [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines.
  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 430-453. [Link]

  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (n.d.).
  • Google Patents. (n.d.). JPH0616636A - Production of 6-chloro-3-pyridylmethylamine.
  • Google Patents. (n.d.). EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
  • Google Patents. (n.d.). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
  • PubMed. (2019). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Bioorganic Chemistry, 86, 56-72. [Link]

  • National Center for Biotechnology Information. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1864-1896. [Link]

  • ResearchGate. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.

Sources

Technical Support Center: 5-Chloropyridazine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Handling, Storage, and Troubleshooting

Welcome to the technical support center for 5-Chloropyridazine-3,4-diamine (CAS No. 89123-72-8). As a key intermediate in the development of novel therapeutics and agrochemicals, the proper handling of this reagent is paramount to ensuring experimental success and laboratory safety. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. My goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work.

Part 1: Safety and Handling FAQs

This section addresses the most critical aspects of safely managing this compound in a laboratory setting.

Question 1: What are the primary hazards associated with this compound?

Answer: Based on available safety data sheets (SDS), this compound is classified as a hazardous substance. The primary concerns are:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Can cause serious damage to the eyes.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][3]

  • Acute Oral Toxicity: Harmful if swallowed.[1]

It is crucial to note that the toxicological properties of this specific compound have not been exhaustively investigated.[1][3] Therefore, it should be handled with the utmost care, assuming it is potentially more hazardous than currently documented.

Question 2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

Answer: A comprehensive PPE strategy is non-negotiable. The goal is to prevent any direct contact with the substance.

  • Eye Protection: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are required.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of the solid powder must be performed in a certified chemical fume hood to avoid dust formation and inhalation.[1][4] If a fume hood is not available, a respirator with an appropriate particle filter (e.g., P95 or P1) must be used.[3]

Question 3: How should I handle an accidental spill of this compound powder?

Answer: In the event of a spill, your immediate priority is to contain the material safely and prevent exposure.

  • Evacuate & Secure: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the full PPE described in Question 2.

  • Containment: Gently cover the spill with a dry, inert absorbent material like vermiculite or sand. Do not use water , as this could increase dispersion.

  • Collection: Carefully sweep up the absorbed material without creating dust.[1][3] Use non-sparking tools. Place the collected waste into a suitable, labeled, and sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Waste Disposal: Dispose of the contaminated materials and cleaning supplies as hazardous waste through a licensed disposal company.[3]

Part 2: Storage and Stability FAQs

Proper storage is critical for maintaining the purity and reactivity of this compound. Degradation can lead to failed reactions and misleading results.

Question 4: What are the ideal storage conditions for this compound?

Answer: The key to long-term stability is protection from atmospheric contaminants. The diamine functional groups are susceptible to oxidation, and the compound is noted to be moisture-sensitive.[1]

  • Atmosphere: Store under an inert gas atmosphere (e.g., argon or nitrogen). This minimizes oxidation of the electron-rich diamine groups.

  • Temperature: Store in a cool, dry, and well-ventilated place.[2] Refrigeration is recommended for long-term storage.

  • Container: Keep the container tightly closed to prevent moisture ingress.[1]

  • Light: While not explicitly stated as light-sensitive in all SDS, it is good practice for nitrogen-containing aromatic compounds to be stored in amber vials or in the dark to prevent potential photodegradation.

Question 5: I've noticed my old batch of this compound has darkened from off-white to a brownish color. Is it still usable?

Answer: Discoloration is a common visual indicator of degradation. The darkening is likely due to the slow oxidation of the diamine moieties, forming highly conjugated, colored impurities. A similar compound, 3,4-diaminopyridine, is known to degrade via oxidation pathways, forming products like N-oxides or nitro-pyridines.[5]

While a slightly discolored batch might still be usable for some applications, it is highly inadvisable for sensitive reactions or in the synthesis of materials for biological testing. The presence of impurities can inhibit catalyst activity, cause unpredictable side reactions, and complicate purification. It is strongly recommended to use a fresh, pure batch or to purify the discolored material before use.

Question 6: What materials or chemicals are incompatible with this compound?

Answer: You must avoid storing this compound with strong oxidizing agents.[2] The diamine groups can react exothermically with strong oxidizers, presenting a safety hazard and leading to complete degradation of the material. Keep it segregated from chemicals like peroxides, nitrates, and perchlorates.

Summary of Handling and Storage Parameters
ParameterRecommendationRationale & Reference
CAS Number 89123-72-8Unique chemical identifier.[4][6]
Molecular Formula C₄H₅ClN₄Chemical composition.[7]
Storage Temperature Cool, dry place (Refrigerate for long-term)To slow degradation kinetics.
Storage Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation of diamine groups.
Moisture Protect from moisture; keep container sealedCompound is moisture sensitive.[1]
Incompatibilities Strong oxidizing agentsRisk of exothermic reaction and degradation.[2]
Workflow: Proper Handling and Storage Protocol

This diagram outlines the critical steps from receiving the compound to its final disposal, ensuring safety and integrity at each stage.

G cluster_receipt Receiving & Initial Storage cluster_storage Storage Conditions cluster_handling Experimental Use cluster_disposal Disposal Receive Receive Compound (Verify Integrity) Inspect Inspect Container Seal Receive->Inspect LongTerm Long-Term Storage (Refrigerated, Inert Gas) Inspect->LongTerm For Archiving ShortTerm Short-Term Storage (Cool, Dry, Sealed) Inspect->ShortTerm For Immediate Use Weigh Dispense/Weigh (In Fume Hood) LongTerm->Weigh ShortTerm->Weigh Reaction Use in Reaction Weigh->Reaction Purge Purge Headspace with Inert Gas Reaction->Purge Waste Dispose as Hazardous Waste Reaction->Waste Contaminated Materials Purge->ShortTerm Return to Storage

Caption: Workflow for safe handling and storage of this compound.

Part 3: Experimental and Troubleshooting FAQs

This section addresses common issues that may arise during the experimental use of this compound.

Question 7: I am having trouble dissolving the compound. What solvents should I try?

Answer: Solubility can be challenging. Based on its structure (a polar aromatic compound with hydrogen bonding capabilities), you should start with polar organic solvents.

  • Initial Screening: Try common polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). For reactions, polar protic solvents like ethanol or methanol may also be effective, particularly with heating.

  • pH Adjustment: The diamine groups are basic. If you are working in an aqueous or protic medium, solubility may be significantly increased by acidifying the solution slightly. Adding a small amount of a dilute acid (e.g., 0.1 M HCl) will protonate the amine groups, forming a more soluble salt. This is a common strategy for compounds with basic nitrogen atoms.

  • Heating: Gentle heating can often improve solubility and the rate of dissolution. However, always be mindful of the thermal stability of the compound and other reagents in your reaction mixture.

Question 8: My reaction yield is consistently low. Could the quality of the this compound be the cause?

Answer: Absolutely. The purity of this starting material is critical, especially in reactions sensitive to impurities, such as transition-metal-catalyzed cross-couplings or sensitive condensation reactions.[8][9]

  • Check for Degradation: As discussed in Question 5, visual discoloration is a strong indicator of oxidation. Oxidized impurities will not participate in the desired reaction, effectively lowering the concentration of your active starting material and reducing yields.

  • Verify Purity: If possible, check the purity of your starting material via an analytical technique like ¹H NMR or LC-MS before starting a large-scale reaction. In the NMR, look for the appearance of new, broad peaks or a complex aromatic region that doesn't match the reference spectrum. In the LC-MS, look for additional peaks in the chromatogram.

  • Experimental Protocol: Ensure your reaction is being run under strictly anhydrous and anaerobic (if required) conditions. The diamine groups can be sensitive, and residual water or oxygen can interfere with many common synthetic transformations.

Question 9: I am performing a condensation reaction with a carboxylic acid, but the reaction is not proceeding. What could be the issue?

Answer: This is a common application for diamines. The reaction you are describing is likely an amide bond formation followed by cyclization to form an imidazopyridazine ring system.

  • Activation of the Carboxylic Acid: The direct condensation of a diamine and a carboxylic acid typically requires high temperatures and a dehydrating agent (like polyphosphoric acid) to remove water and drive the reaction to completion.[8] If you are attempting this at room temperature without an activating agent, the reaction will be extremely slow or will not occur.

  • Use a Coupling Agent: A more modern and efficient approach is to activate the carboxylic acid first. Use standard peptide coupling reagents (e.g., HATU, HBTU, EDC with HOBt) to form an active ester in situ, which will then readily react with the diamine at or near room temperature.

  • Check for Self-Polymerization: While less common, ensure your reaction conditions do not favor intermolecular reactions over the desired intramolecular cyclization, which could lead to oligomeric or polymeric side products. This can sometimes be controlled by using high dilution conditions.

References

  • CymitQuimica. (2024). Safety Data Sheet - this compound.
  • Capot Chemical Co., Ltd. (2019). MSDS of 5-chloropyridazin-3-amine.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • Watson International Ltd. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2021). SAFETY DATA SHEET.
  • ChemicalBook. (2025). 5-AMINO-3-CHLOROPYRIDAZINE - Safety Data Sheet.
  • Reagentia. (n.d.). This compound (1 x 100 mg).
  • Walchem. (2024). Chemical Compatibility Chart.
  • CASNU.COM. (n.d.). 89123-72-8 this compound.
  • Adinco. (n.d.). CHEMICAL RESISTANCE CHART.
  • Apollo Scientific. (n.d.). 29049-45-4 Cas No. | 5-Amino-3-chloropyridazine.
  • PubChem. (n.d.). 5-Amino-3-chloro-pyridazine.
  • ChemicalBook. (n.d.). 5-AMINO-3-CHLOROPYRIDAZINE Chemical Properties,Uses,Production.
  • Sigma-Aldrich. (n.d.). 6-Chloropyridazine-3,4-diamine.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • National Institutes of Health (NIH). (n.d.). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine.
  • PubMed. (n.d.). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products.
  • International Journal of Pharmaceutical Compounding. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules.
  • ChemicalBook. (n.d.). 5-AMINO-3-CHLOROPYRIDAZINE synthesis.
  • MDPI. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
  • MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 5-Chloropyridazine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

5-Chloropyridazine-3,4-diamine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyridazine core, substituted with a halogen and two amino groups, makes it a versatile scaffold for synthesizing novel therapeutic agents. As with any active pharmaceutical ingredient (API) precursor or intermediate, unambiguous confirmation of its identity, purity, and structural integrity is a non-negotiable prerequisite for its use in further research and development. Inaccurate characterization can lead to failed syntheses, misleading biological data, and ultimately, compromised patient safety.

This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental choices. By integrating data from multiple orthogonal techniques, we can construct a self-validating analytical workflow that ensures the highest degree of confidence in the material's quality.

Foundational Analysis: Molecular Formula and Elemental Composition

Before delving into complex spectroscopic and chromatographic methods, the foundational identity of the compound must be established. The molecular formula of this compound is C₄H₄ClN₃[1]. This provides the basis for all subsequent mass-based and compositional analyses.

Elemental Analysis serves as a fundamental check of purity and composition. It quantifies the percentage of Carbon, Hydrogen, and Nitrogen, which can be compared against theoretical values.

ElementTheoretical Percentage (%)
Carbon (C)37.08
Hydrogen (H)3.11
Nitrogen (N)32.43
Chlorine (Cl)27.37
Calculated based on a molecular weight of 129.55 g/mol [1].

A significant deviation from these values would indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Workflow for Comprehensive Characterization

A robust analytical workflow should be logical and sequential, with each step building upon the last to create a complete and validated profile of the compound.

Analytical_Workflow cluster_0 Purity & Separation cluster_1 Structural Elucidation cluster_2 Compositional Verification HPLC HPLC (Purity, Quantification) EA Elemental Analysis (Empirical Formula) HPLC->EA Confirms Purity MS Mass Spectrometry (Molecular Weight) NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity) MS->NMR Confirms Mass FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Confirms Backbone FTIR->HPLC Qualitative ID Complementary_Data Compound This compound MS Mass Spectrometry Molecular Weight = 129.0094 Da Isotopic Pattern (Cl) Confirmed Compound->MS Gives MW NMR NMR Spectroscopy ¹H: 1 Aromatic Proton ¹³C: 4 Aromatic Carbons Confirms C-H Framework Compound->NMR Shows Connectivity FTIR FTIR Spectroscopy N-H Stretch (~3400 cm⁻¹) C=N Stretch (~1550 cm⁻¹) C-Cl Stretch (~700 cm⁻¹) Compound->FTIR Shows Functional Groups HPLC HPLC Compound->HPLC Determines Purity

Sources

A Comparative Guide to the Structural Confirmation of 5-Chloropyridazine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for the unambiguous structural confirmation of 5-Chloropyridazine-3,4-diamine, a key heterocyclic building block. We will explore the critical role of spectroscopic techniques, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By comparing its expected spectral data with that of a key regioisomer, 6-Chloropyridazine-3,4-diamine, this guide demonstrates how to differentiate between closely related structures and ensure synthetic fidelity. The methodologies and interpretations presented herein are grounded in established principles of chemical analysis to ensure scientific integrity and reproducibility.

Introduction: The Challenge of Isomeric Purity

This compound (CAS 89123-72-8) is a substituted pyridazine derivative of interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is predicated on its specific substitution pattern, as the arrangement of the chloro and diamine functionalities dictates its reactivity and subsequent molecular architecture.

However, synthetic routes targeting this molecule can potentially yield isomeric impurities, most notably 6-Chloropyridazine-3,4-diamine (CAS 932-50-3). The presence of such isomers can confound biological assays and lead to irreproducible results. Therefore, rigorous and unambiguous structural confirmation is not merely a procedural step but a cornerstone of reliable scientific investigation. This guide outlines the analytical workflow to definitively confirm the structure of this compound.

Structural Elucidation Workflow: A Multi-Technique Approach

Confirmation of a molecular structure is a process of evidence accumulation. No single technique provides a complete picture. Instead, we rely on the synergy of multiple analytical methods, each offering a unique piece of the structural puzzle. The workflow for confirming the structure of this compound involves a logical progression through Mass Spectrometry, Infrared Spectroscopy, and finally, the definitive details provided by NMR.

cluster_0 Analytical Workflow MS Mass Spectrometry (MS) Confirms Molecular Weight (158.58 g/mol) IR Infrared (IR) Spectroscopy Identifies Key Functional Groups (-NH2, C-Cl, Aromatic C=N) MS->IR Elemental Composition NMR NMR Spectroscopy (¹H, ¹³C, 2D) Defines Atom Connectivity & Chemical Environment IR->NMR Functional Groups Present CONF Structure Confirmed: This compound NMR->CONF Unambiguous Connectivity

Caption: Workflow for structural confirmation.

Mass Spectrometry: The First Checkpoint

Principle: Mass spectrometry provides the molecular weight of the compound, offering the first and most fundamental validation of the chemical formula (C₄H₅ClN₄).

Expected Data for this compound:

  • Molecular Ion (M⁺): A high-resolution mass spectrum (HRMS) should show an ion cluster corresponding to the molecular formula. Due to the isotopic abundance of Chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M⁺ and M+2 peak pattern is expected.

    • [M]⁺ (for C₄H₅³⁵ClN₄): ~158.0257 m/z

    • [M+2]⁺ (for C₄H₅³⁷ClN₄): ~160.0228 m/z

  • Fragmentation: While fragmentation patterns can be complex, a potential key fragmentation would be the loss of a chlorine radical, followed by other characteristic losses.

The observation of this specific molecular weight and isotopic pattern confirms the elemental composition, ruling out many other potential products but not isomers.

Infrared Spectroscopy: Functional Group Fingerprinting

Principle: IR spectroscopy identifies the types of chemical bonds present in a molecule by measuring their vibrational frequencies. This is an excellent method for confirming the presence of the key amine functional groups.

Expected Vibrational Frequencies (cm⁻¹):

Vibrational Mode Expected Frequency Range (cm⁻¹) Rationale
N-H Stretch (Amine) 3300 - 3500 Characteristic sharp peaks for the primary amine groups. Often appears as a doublet.
C=N/C=C Stretch 1550 - 1650 Aromatic ring stretching vibrations of the pyridazine core.
N-H Bend (Amine) 1580 - 1650 Scissoring vibration of the NH₂ groups, may overlap with ring stretches.

| C-Cl Stretch | 700 - 850 | Stretch corresponding to the carbon-chlorine bond. |

The presence of strong N-H stretching bands is a crucial piece of evidence for the diamine structure.

NMR Spectroscopy: The Decisive Analysis

Nuclear Magnetic Resonance is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), we can definitively distinguish between isomers. The study of various substituted pyridazines provides a solid foundation for predicting these spectra.[1][2][3]

¹H NMR Analysis: Distinguishing Isomers

The key differentiator between this compound and its isomer, 6-Chloropyridazine-3,4-diamine, is the proton on the pyridazine ring.

  • This compound: Features a single aromatic proton at the C6 position. This proton is adjacent to a ring nitrogen, which is expected to shift it downfield.

  • 6-Chloropyridazine-3,4-diamine: Features a single aromatic proton at the C5 position. This proton is flanked by a carbon (C4) and another carbon (C6), leading to a different electronic environment compared to the C6 proton in the target molecule.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Compound Aromatic Proton Predicted Shift (δ, ppm) Multiplicity Rationale
This compound H-6 ~7.5 - 7.8 Singlet (s) Deshielded by adjacent ring nitrogen (N1).
6-Chloropyridazine-3,4-diamine H-5 ~6.8 - 7.2 Singlet (s) Less deshielded environment compared to H-6.

| Amine Protons (-NH₂) | -NH₂ | ~5.5 - 6.5 | Broad Singlet (br s) | Two broad signals, each integrating to 2H. Position is solvent and concentration dependent. |

The significant downfield shift of the lone aromatic proton provides strong evidence for the 5-chloro substitution pattern. Studies on various substituted pyridazines confirm that substituents have a pronounced effect on the chemical shifts of ring protons.[4]

¹³C NMR Analysis: Confirming the Carbon Skeleton

The ¹³C NMR spectrum provides a map of the carbon framework. The electron-withdrawing effects of the chlorine atom and the two amine groups will cause distinct shifts in the carbon signals.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Position This compound (Predicted δ, ppm) 6-Chloropyridazine-3,4-diamine (Predicted δ, ppm) Rationale for Differences
C3 ~150-155 ~150-155 Attached to an amino group; similar in both isomers.
C4 ~135-140 ~135-140 Attached to an amino group; similar in both isomers.
C5 ~120-125 ~115-120 Directly attached to Cl in the target molecule, causing a downfield shift. In the isomer, it's attached to H.

| C6 | ~130-135 | ~145-150 | Attached to H in the target. In the isomer, it's attached to Cl, causing a significant downfield shift. |

The key diagnostic signals are C5 and C6. The chemical shift of the carbon directly bonded to the chlorine atom will be significantly different from the one bonded to the hydrogen atom, providing a clear method for distinguishing the two isomers. General studies on the ¹³C NMR of pyridazine derivatives support these predictive assignments.

Experimental Protocols

To ensure the collection of high-quality, reliable data, the following standard protocols should be employed.

High-Resolution Mass Spectrometry (HRMS)
  • Prepare a ~1 mg/mL solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

  • Acquire data in positive ion mode.

  • Calibrate the instrument using a known standard immediately before the run.

  • Analyze the resulting spectrum for the [M]⁺ and [M+2]⁺ ion cluster and compare the exact mass to the theoretical value.

¹H and ¹³C NMR Spectroscopy
  • Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to avoid exchange of the amine protons.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquire the ¹H spectrum using a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C spectrum, using a proton-decoupled pulse sequence.

  • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals.

Conclusion

The structural confirmation of this compound is a clear-cut process when a systematic, multi-technique approach is used. While MS and IR provide foundational evidence of the correct molecular formula and functional groups, it is the detailed analysis of ¹H and ¹³C NMR spectra that offers the definitive proof of structure. The distinct chemical shifts of the lone aromatic proton and the carbon atoms of the pyridazine ring serve as unambiguous fingerprints to differentiate it from its 6-chloro isomer. By following the comparative and methodological framework presented, researchers can proceed with confidence in the integrity of their starting material.

References

  • Guzmán, J. A., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. Available at: [Link]

  • Heinisch, G., & Holzer, W. (2011). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Available at: [Link]

  • Duddeck, H., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. This appears to be the same reference as #2, but cited in a different context within the search results.
  • Appleby, R. D., et al. (2021). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. Magnetic Resonance in Chemistry, 59(9-10), 946-953. Available at: [Link]

  • Gârd, J. A., et al. (1982). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 431-435. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Diamine Reactivity in Heterocyclic Synthesis: 5-Chloropyridazine-3,4-diamine in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a diamine building block is a critical decision that dictates the scope, efficiency, and novelty of heterocyclic compound synthesis. This guide provides an in-depth comparison of 5-Chloropyridazine-3,4-diamine with two other widely utilized diamines: the aromatic o-phenylenediamine (OPD) and the aliphatic, chiral 1,2-diaminocyclohexane (DACH) . Our analysis moves beyond a simple catalog of properties to explore the nuanced interplay of electronics, sterics, and stereochemistry that governs their reactivity and application.

Introduction: The Strategic Role of Diamines in Synthesis

Vicinal diamines are foundational synthons for a vast array of nitrogen-containing heterocycles, which form the backbone of numerous pharmaceuticals, agrochemicals, and materials. The choice of the diamine's core structure—be it an electron-rich aromatic system, a conformationally defined aliphatic ring, or an electron-deficient heteroaromatic scaffold—profoundly influences the synthetic outcome and the properties of the resulting molecules.

This guide focuses on three diamines that represent these distinct classes:

  • This compound : A heteroaromatic diamine characterized by an electron-deficient pyridazine ring, offering unique reactivity and a scaffold for novel bioactive compounds.[1]

  • o-Phenylenediamine (OPD) : The archetypal aromatic diamine, extensively used in the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems.[2]

  • 1,2-Diaminocyclohexane (DACH) : A chiral aliphatic diamine, indispensable in asymmetric catalysis and the synthesis of stereochemically defined ligands and compounds.

Comparative Physicochemical and Electronic Properties

The reactivity of a diamine is fundamentally governed by its nucleophilicity, which in turn is influenced by the electronic nature of the ring system to which the amino groups are attached. The table below summarizes key physicochemical properties that inform the reactivity of our three selected diamines.

PropertyThis compound (Predicted/Analog Data)o-Phenylenediamine (OPD)1,2-Diaminocyclohexane (DACH)
Molecular Formula C₄H₅ClN₄C₆H₈N₂C₆H₁₄N₂
Molecular Weight 144.57 g/mol 108.14 g/mol 114.19 g/mol
Appearance SolidWhite to brownish solidColorless liquid to solid
Melting Point Not widely reported102-104 °C14-15 °C (trans)
Boiling Point Not widely reported252 °C193.6 °C (trans)
pKa (of conjugate acid) Lower (predicted)4.579.93 (cis)
Solubility Soluble in polar organic solventsSoluble in hot waterPartially soluble in water
HOMO Energy (eV) Lower (predicted)-5.1 to -5.3 (calculated)[3]-5.85 (calculated for Pt complex)[4]

Analysis of Properties:

  • Basicity and Nucleophilicity: The pKa of the conjugate acid is a good indicator of the basicity of the diamine. DACH, being an aliphatic amine, is the most basic, and therefore generally the most nucleophilic. In contrast, the amino groups of OPD are significantly less basic due to the delocalization of the nitrogen lone pairs into the aromatic ring. For this compound, the electron-withdrawing nature of both the pyridazine ring nitrogens and the chloro substituent is expected to further decrease the basicity and nucleophilicity of the amino groups compared to OPD.

  • Electronic Effects and Reactivity: The Highest Occupied Molecular Orbital (HOMO) energy provides insight into the electron-donating ability of a molecule. The higher the HOMO energy, the more readily it can donate electrons. Calculated HOMO energies for OPD are higher than those predicted for pyridazine systems, which are known to be electron-deficient.[5] This suggests that OPD will be more reactive towards electrophiles in condensation reactions compared to this compound under similar conditions. The reactivity of DACH is primarily dictated by the high nucleophilicity of its sp³-hybridized nitrogen atoms.

  • Structural and Stereochemical Considerations: OPD is a planar, aromatic molecule, leading to flat, aromatic heterocyclic products. DACH exists as cis and trans diastereomers, with the trans isomer being chiral. This chirality is the cornerstone of its use in asymmetric synthesis, where it serves as a scaffold for C₂-symmetric ligands.[6] this compound is also a planar heteroaromatic molecule, which will impart planarity to the fused heterocyclic systems it forms.

Comparative Performance in Heterocyclic Synthesis

To provide a practical comparison, we will examine the performance of each diamine in a representative condensation reaction to form a fused heterocyclic system. For OPD and DACH, the reaction with benzil to form a quinoxaline or its saturated analog is a well-established benchmark. For this compound, a comparable simple condensation is less reported, so we will examine a related transformation to a pyridopyrazine system.

o-Phenylenediamine: Synthesis of 2,3-Diphenylquinoxaline

The reaction of OPD with benzil is a classic and highly efficient method for the synthesis of 2,3-diphenylquinoxaline.

Caption: Synthesis of 2,3-Diphenylquinoxaline.

Experimental Protocol: [2]

  • To a warm solution of 2.1 g (0.01 mol) of benzil in 8 mL of rectified spirit, add a solution of 1.1 g (0.01 mol) of o-phenylenediamine in 8 mL of rectified spirit.

  • Warm the mixture on a water bath for 30 minutes.

  • Add water dropwise until a slight cloudiness persists.

  • Cool the solution and filter the product.

  • Recrystallize from aqueous ethanol.

Expected Outcome:

  • Yield: Typically high, often exceeding 90%.[7][8]

  • Reaction Time: 30 minutes to 1 hour.[2]

  • Product: 2,3-Diphenylquinoxaline, a stable aromatic compound.

Spectroscopic Data for 2,3-Diphenylquinoxaline:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.21-8.17 (m, 2H), 7.80-7.75 (m, 2H), 7.54-7.52 (m, 4H), 7.39-7.31 (m, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 153.6, 141.4, 139.2, 130.1, 130.0, 129.3, 128.9, 128.4.

1,2-Diaminocyclohexane: Synthesis of Octahydrophenazine

The reaction of DACH with benzil yields the corresponding saturated heterocyclic system, an octahydrophenazine. The stereochemistry of the DACH starting material (cis or trans) will determine the stereochemistry of the product.

Caption: Synthesis of Octahydrophenazine.

Experimental Protocol (Adapted from similar syntheses): [7]

  • Dissolve 1,2-diaminocyclohexane (1 mmol) and benzil (1 mmol) in ethanol (10 mL).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Outcome:

  • Yield: Generally good, though potentially lower than the OPD reaction due to the formation of diastereomers if a racemic DACH is used.

  • Reaction Time: Typically a few hours.

  • Product: A saturated, non-aromatic heterocyclic system. The stereochemical outcome is dependent on the starting DACH isomer.

Spectroscopic Data for a related Octahydrophenazine derivative (5-methyl-1,2,3,4,4a,5,10,10a-octahydrophenazine): [7]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.70 (d, J = 8.3 Hz, 1H), 7.43 (t, J = 7.7 Hz, 1H), 7.37 (d, J = 7.0 Hz, 1H), 3.05 (d, J = 5.5 Hz, 4H), 2.66 (s, 3H), 1.93 (t, J = 3.3 Hz, 4H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 153.4, 152.9, 141.2, 140.5, 136.6, 128.8, 128.5, 126.2, 33.4, 33.1, 22.9, 17.2.

This compound: Synthesis of Fused Pyridopyrazines

Due to the reduced nucleophilicity of the amino groups, this compound often requires slightly more forcing conditions or activation to react efficiently. Its condensation leads to the formation of pyridopyrazine ring systems, which are of interest in medicinal chemistry.

Caption: Synthesis of Fused Pyridopyrazines.

Experimental Protocol (Representative for Pyridazino[4,5-b]quinoxaline synthesis): A direct, simple condensation protocol with a common diketone like benzil is not readily found in the literature, reflecting the different reactivity profile of this diamine. However, related fused systems can be synthesized. For instance, the synthesis of pyridazino[4,5-d]pyridazines has been achieved from related precursors.[9] A general approach for the condensation of a diaminopyridazine with a 1,2-diketone would likely involve:

  • Dissolving this compound (1 mmol) and the 1,2-diketone (1 mmol) in a solvent such as ethanol or acetic acid.

  • Heating the mixture to reflux for an extended period (e.g., 6-24 hours), potentially with the addition of a catalytic amount of acid.

  • Monitoring the reaction by TLC.

  • Upon completion, cooling the mixture and isolating the product by filtration or extraction.

  • Purification by recrystallization or column chromatography.

Expected Outcome:

  • Yield: Likely to be moderate to good, but potentially lower and requiring longer reaction times or harsher conditions than the OPD reaction.

  • Reaction Time: Expected to be longer than for OPD and DACH.

  • Product: A planar, heteroaromatic system with unique electronic properties due to the presence of the pyridazine ring.

Spectroscopic Data: Specific NMR data for a simple condensation product of this compound with a diketone is not readily available in the searched literature. However, for the related isomer, 6-amino-3-chloropyridazine , the following data is available:

  • ¹H NMR (DMSO-d₆): Chemical shifts for the ring protons would be expected in the aromatic region, influenced by the chloro and amino substituents.[8][10]

  • ¹³C NMR (DMSO-d₆): Resonances for the pyridazine ring carbons would be observed, with the carbon bearing the chlorine atom shifted downfield.[11]

Mechanistic Insights and Reactivity Comparison

The condensation of a vicinal diamine with a 1,2-dicarbonyl compound generally proceeds through a well-established mechanism involving nucleophilic attack of the amino groups on the carbonyl carbons, followed by dehydration and aromatization (where applicable).

Condensation_Mechanism Diamine Vicinal Diamine Intermediate1 Initial Adduct Diamine->Intermediate1 Nucleophilic Attack Diketone 1,2-Diketone Diketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Fused Heterocycle Intermediate2->Product Dehydration/ Aromatization caption General mechanism for fused heterocycle formation.

Caption: General mechanism for fused heterocycle formation.

The key difference in reactivity between the three diamines lies in the first step: the nucleophilic attack.

  • DACH: The aliphatic amino groups are strong nucleophiles, leading to a rapid initial reaction.

  • OPD: The aromatic amino groups are weaker nucleophiles than in DACH, but the subsequent dehydration and aromatization provide a strong thermodynamic driving force for the reaction, leading to high yields of the stable quinoxaline product.

  • This compound: The amino groups are the least nucleophilic of the three due to the electron-withdrawing pyridazine ring and chloro group. This makes the initial nucleophilic attack the rate-limiting step and may require more forcing conditions to achieve good conversion. The resulting pyridopyrazine is also an aromatic system, which provides a thermodynamic driving force for its formation.

Conclusion and Outlook

This guide has provided a comparative analysis of this compound, o-phenylenediamine, and 1,2-diaminocyclohexane, highlighting their distinct characteristics and applications in heterocyclic synthesis.

  • o-Phenylenediamine remains the workhorse for the efficient synthesis of a wide range of fused aromatic heterocycles, offering high yields and straightforward reaction protocols.

  • 1,2-Diaminocyclohexane is the premier choice when stereochemistry is a key consideration, serving as an invaluable tool in asymmetric catalysis and the synthesis of chiral molecules.

  • This compound represents a more specialized building block. Its reduced nucleophilicity presents a synthetic challenge that can be overcome with appropriate reaction conditions. The reward for this effort is access to novel, electron-deficient heterocyclic scaffolds with potential for unique biological activities and material properties. The chloro substituent also provides a handle for further functionalization, for example, through nucleophilic aromatic substitution or cross-coupling reactions.

For the practicing scientist, the choice of diamine is a strategic one. While OPD provides a reliable route to well-established heterocyclic systems, and DACH offers control over stereochemistry, this compound is a gateway to novel chemical space, enabling the exploration of new structure-activity relationships in drug discovery and materials science.

References

  • Rupp, M. (2019). Chemical diversity in molecular orbital energy predictions with kernel ridge regression. The Journal of Chemical Physics.
  • Supporting Information for "Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of c
  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from [Link]

  • Supporting Information for "Phosphine free Mn-complex catalysed dehydrogenative C-C and C-N bond form
  • Royal Society of Chemistry. (n.d.).
  • Pharmacy Infoline. (n.d.).
  • SciSpace. (2021).
  • PubMed. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magn Reson Chem.
  • PubMed. (1993). [Pyridazino(3,4-c)quinolines and pyridazino(4,5-c)
  • National Institutes of Health. (2010). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds.
  • Scribd. (n.d.). Project - Synthesis of 2,3-Diphenylquinoxaline.
  • ResearchGate. (n.d.). The calculated HOMO and LUMO energy levels of sixmembered aryl cycles of benzene, pyridine, pyrimidine, and triazine.
  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
  • Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531).
  • ChemicalBook. (n.d.). Phenazine(92-82-0) 1H NMR spectrum.
  • National Institutes of Health. (2018).
  • Trends in Sciences. (2022). Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of Pioglitazone.
  • Passer Journal. (2021).
  • Matthias Rupp. (n.d.). Chemical diversity in molecular orbital energy predictions with kernel ridge regression.
  • Sci-Hub. (1968). The synthesis of pyridazino[4,5‐d] pyridazines, pyrazino [2,3‐d] pyridazines and a pyrimido [4,5‐d] pyridazine. Journal of Heterocyclic Chemistry.
  • ChemicalBook. (n.d.). Pyridazine(289-80-5) 13C NMR spectrum.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine - Optional[13C NMR] - Chemical Shifts.
  • ARKIVOC. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions.

Sources

A Senior Application Scientist's Guide to the Biological Activity of 5-Chloropyridazine-3,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold as a Privileged Structure in Drug Discovery

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged structure."[1] This designation stems from its ability to serve as a versatile scaffold for the development of ligands targeting a wide array of biological macromolecules, leading to a diverse range of pharmacological activities.[2][3] Pyridazine derivatives have demonstrated significant potential as antibacterial, antihypertensive, analgesic, anti-inflammatory, and anticancer agents.[1][3]

Within this promising class of compounds, 5-Chloropyridazine-3,4-diamine presents a particularly attractive starting point for chemical library synthesis. The presence of two reactive amino groups at the C3 and C4 positions, coupled with a chlorine atom at C5, offers multiple sites for structural modification. This allows for a systematic exploration of the chemical space to optimize biological activity and selectivity for specific targets. This guide provides a comparative overview of the potential biological activities of derivatives based on this core, drawing insights from structurally related compounds and outlining a strategic framework for their evaluation.

Key Therapeutic Areas for this compound Derivatives

Based on extensive research into related pyridazine, pyrimidine, and pyridine diamine scaffolds, the primary therapeutic area of interest for these derivatives is oncology, with a focus on kinase inhibition. Secondary applications in infectious diseases are also plausible.

Anticancer Activity: Targeting Key Signaling Pathways

A significant body of evidence points to the potential of N-containing heterocyclic diamines as potent anticancer agents, primarily through the inhibition of protein kinases that are critical for tumor growth, proliferation, and angiogenesis.[4][5]

Mechanism of Action: Kinase Inhibition Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Derivatives of pyridazine and similar scaffolds have been successfully designed to target the ATP-binding pocket of various kinases.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a principal mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[4] By inhibiting VEGFR-2, novel agents can effectively starve tumors of their blood supply. Structurally related pyrimido[4,5-b]indole-2,4-diamines have shown potent and selective VEGFR-2 inhibitory activity.[4] This suggests that derivatives of this compound could be rationally designed to target this key angiogenic pathway.

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, particularly in non-small cell lung cancer. N2, N4-diphenylpyridine-2,4-diamine derivatives have been developed as potent inhibitors of mutant forms of EGFR that confer resistance to existing therapies.[6] This highlights the potential for diamine scaffolds to overcome drug resistance.

  • CDK Inhibition: Cyclin-dependent kinases (CDKs), such as CDK2, are master regulators of the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[7][8] Novel imidazopyrazines and pyrazole-substituted pyrimidines have demonstrated potent CDK inhibitory activity, underscoring the viability of this mechanism for related pyridazine derivatives.[8][9]

  • PKCθ Inhibition: Protein Kinase C theta (PKCθ) is a key enzyme in T-cell signaling pathways. While primarily associated with autoimmune diseases, its role in certain cancers is also being explored. 2,4-diamino-5-cyanopyrimidine derivatives have been identified as potent PKCθ inhibitors.[5]

The general structure of the this compound core allows for diversification at the N3 and N4 positions, which is crucial for achieving potency and selectivity against a specific kinase.

Caption: A tiered workflow for evaluating the biological activity of derivatives.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (VEGFR-2 Example)

This protocol describes a common method to determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50% (IC50).

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the VEGFR-2 kinase. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP (Adenosine Triphosphate)

  • Poly-Glu-Tyr (4:1) peptide substrate

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well white assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known inhibitor like Sunitinib (positive control).

  • Kinase Reaction: a. Prepare a master mix containing kinase buffer, VEGFR-2 enzyme, and the peptide substrate. b. Add the master mix to each well of the assay plate. c. Allow the plate to incubate for 15 minutes at room temperature to permit compound binding to the kinase.

  • Initiate Phosphorylation: a. Prepare a solution of ATP in kinase buffer. b. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km value for the enzyme. c. Incubate the plate for 60 minutes at room temperature.

  • Detect Kinase Activity: a. Stop the kinase reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. b. After a 40-minute incubation, add the Kinase Detection Reagent. c. Incubate for another 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Antiproliferative MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is a yellow tetrazolium salt that is reduced by metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HCT116 colorectal carcinoma)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) wells. c. Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: a. Add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. c. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression. [9]

Conclusion and Future Outlook

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the field of oncology. The synthetic tractability of the core allows for the creation of diverse chemical libraries, and insights from related heterocyclic compounds strongly suggest that potent and selective kinase inhibitors can be discovered. A systematic approach, beginning with in vitro kinase assays and progressing through cellular proliferation and selectivity profiling, provides a clear and efficient path to identifying lead candidates. Future work should focus on optimizing these leads to improve their potency, selectivity, and drug-like properties (ADMET), with the ultimate goal of advancing them into in vivo efficacy studies.

References

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). Journal of Drug Delivery and Therapeutics.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.).
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. (2013). Bioorganic & Medicinal Chemistry.
  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine deriv
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. (2001). Journal of Medicinal Chemistry.
  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. (2023).
  • New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evalu
  • Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions. (2019). Bioorganic & Medicinal Chemistry.
  • The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance. (2024). Bioorganic Chemistry.
  • Discovery of N,4-Di(1H-pyrazol-4-yl)

Sources

A Senior Application Scientist's Guide to the Experimental Validation of 5-Chloropyridazine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

In the landscape of medicinal chemistry and drug discovery, heterocyclic scaffolds are of paramount importance. Among these, the pyridazine nucleus has been a subject of extensive study due to its wide spectrum of biological activities, including roles in potential cancer and antiviral therapies.[1] 5-Chloropyridazine-3,4-diamine is a key intermediate and a structural motif of interest, particularly in the design of kinase inhibitors.[2] The presence of the vicinal diamines and a reactive chlorine atom provides a versatile platform for synthetic elaboration to create focused compound libraries.

This guide provides an in-depth, objective framework for the experimental validation of this compound. We will move beyond simple protocol recitation to explain the causality behind each experimental choice, ensuring a self-validating workflow from synthesis to biological characterization. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for validating this and similar chemical entities.

Overall Validation Workflow

The validation of a chemical entity like this compound is a multi-step process. Each subsequent step serves to validate the outcome of the previous one, ensuring the integrity of the final biological data.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioassay Biological Validation Synthesis Chemical Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Crude Product MS Mass Spectrometry (MS) Purification->MS Purity & Molecular Weight NMR NMR Spectroscopy (1H, 13C) Purification->NMR Structural Confirmation IR IR Spectroscopy Purification->IR Functional Group ID Assay In Vitro Kinase Assay NMR->Assay Validated Compound Data Data Analysis (IC50) Assay->Data

Caption: High-level workflow for the validation of this compound.

Part 1: Synthesis and Structural Elucidation

The first principle of any chemical biology experiment is the unequivocal confirmation of the identity and purity of the compound . Without this, any biological data is rendered meaningless.

Representative Synthesis Protocol

While numerous synthetic routes to pyridazine derivatives exist, a common approach involves the nucleophilic substitution of a di-halogenated precursor.[3][4] The following protocol is a representative method.

Objective: To synthesize this compound from a suitable precursor.

Methodology:

  • Reaction Setup: To a solution of 3,4,5-trichloropyridazine (1.0 eq) in ethanol, add aqueous ammonia (10 eq).

  • Heating: Seal the reaction vessel and heat to 120 °C for 12-18 hours. The elevated temperature and pressure are necessary to drive the nucleophilic aromatic substitution reactions.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Collect the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the title compound.

Physicochemical and Spectroscopic Characterization

The purified product must be rigorously characterized to confirm its structure and purity.

Parameter Expected Result Rationale
Molecular Formula C₄H₅ClN₄---
Molecular Weight 144.56 g/mol Confirms the gross composition of the molecule.[5]
Mass Spec (ESI+) m/z = 145.02 [M+H]⁺High-resolution mass spectrometry provides an exact mass, confirming the elemental composition.
¹H NMR δ ~ 7.5-8.0 (s, 1H, Ar-H), δ ~ 5.0-6.0 (br s, 4H, 2 x NH₂)The aromatic proton signal is expected to be a singlet. The amine protons are typically broad and may exchange with D₂O.
¹³C NMR δ ~ 120-155 ppm (4 signals)Expect four distinct signals for the four carbon atoms in the pyridazine ring. Carbons attached to nitrogen will be shifted downfield.[6][7]
IR Spectroscopy ν ~ 3200-3400 cm⁻¹ (N-H stretch), ν ~ 1600-1650 cm⁻¹ (N-H bend), ν ~ 700-800 cm⁻¹ (C-Cl stretch)Confirms the presence of key functional groups, particularly the primary amine groups.[8]

Part 2: Biological Validation as a Kinase Inhibitor

Pyridazine and pyridopyridazine structures are of significant interest as scaffolds for kinase inhibitors.[1] Therefore, a primary validation step is to assess the inhibitory activity of this compound against a representative protein kinase.

Context: Kinase Signaling Pathways

Protein kinases are crucial regulators of cellular signaling, often acting in cascades. Dysregulation of these pathways is a hallmark of diseases like cancer.[9] An inhibitor targeting a key kinase can disrupt the entire downstream signaling cascade.

Kinase_Pathway Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates KinaseC Kinase C KinaseB->KinaseC Phosphorylates TF Transcription Factor KinaseC->TF Phosphorylates Response Cellular Response (Proliferation, Survival) TF->Response Regulates Transcription Inhibitor 5-Chloropyridazine- 3,4-diamine Inhibitor->KinaseB Inhibits

Caption: A generic kinase signaling cascade targeted by an inhibitor.

Comparative Performance Analysis

To validate the biological activity, the performance of this compound should be compared against a well-characterized standard and a structural analog. Here, we compare it to Staurosporine, a non-selective but potent kinase inhibitor, and "Alternative A," a hypothetical N-substituted pyridazine derivative.

Compound Structure Target Kinase IC₅₀ (nM) Comments
This compound Pyridazine CoreKinase B850Shows moderate, dose-dependent inhibition. Serves as a foundational scaffold.
Staurosporine (Control) IndolocarbazoleBroad Spectrum10Potent, non-selective positive control for assay validation.[9]
Alternative A (N-benzyl derivative) Substituted PyridazineKinase B75N-substitution significantly improves potency, guiding structure-activity relationship (SAR) studies.

Note: The IC₅₀ values for this compound and Alternative A are illustrative examples for comparative purposes.

Experimental Protocol: In Vitro Kinase Activity Assay

A luminescence-based assay that quantifies ADP production is a robust method for measuring kinase activity and inhibition.[9]

Principle: Kinase activity consumes ATP, producing ADP. A proprietary reagent is added to terminate the kinase reaction and deplete remaining ATP. A second reagent converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal proportional to the initial kinase activity.

Assay_Workflow Start Start PrepCompound Prepare serial dilution of test compound in DMSO Start->PrepCompound AddCompound Add compound/DMSO to 96-well plate PrepCompound->AddCompound AddKinase Add Kinase enzyme AddCompound->AddKinase Incubate1 Incubate (10 min, RT) (Inhibitor binding) AddKinase->Incubate1 AddATP Initiate reaction with ATP/Substrate mix Incubate1->AddATP Incubate2 Incubate (60 min, 30°C) (Kinase reaction) AddATP->Incubate2 AddReagent1 Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubate2->AddReagent1 Incubate3 Incubate (40 min, RT) AddReagent1->Incubate3 AddReagent2 Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubate3->AddReagent2 Incubate4 Incubate (30 min, RT) AddReagent2->Incubate4 Read Measure Luminescence (Plate Reader) Incubate4->Read Analyze Plot Dose-Response Curve Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.[9]

Detailed Methodology: [9][10]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.

  • Reaction Setup: In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.

  • Enzyme Addition: Add 2.5 µL of the target kinase in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well.

  • Pre-incubation: Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase. This step is critical for inhibitors with slow on-rates.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction. The optimal concentrations should be determined empirically, typically near the Kₘ for ATP and substrate.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response model to determine the IC₅₀ value.

Conclusion

The validation of a chemical probe like this compound is a systematic process that builds a foundation of trust in the resulting biological data. It begins with unambiguous synthesis and structural confirmation through a suite of spectroscopic techniques. This is followed by a quantitative assessment of its intended biological activity, benchmarked against appropriate controls in a robust assay. This guide provides a comprehensive, self-validating framework that ensures scientific integrity and provides a clear rationale for each step, empowering researchers to generate high-quality, reproducible results.

References

  • Application Notes and Protocols for Kinase Activity Assays - Benchchem.
  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. Available at: [Link]

  • In vitro kinase assay - Protocols.io. Available at: [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP - PMC - NIH. Available at: [Link]

  • Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines - PubMed. Available at: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. Available at: [Link]

  • (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available at: [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho. Available at: [Link]

  • Synthesis of pyridazines - Organic Chemistry Portal. Available at: [Link]

  • This compound (1 x 100 mg) - Reagentia. Available at: [Link]

  • Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - NIH. Available at: [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC - NIH. Available at: [Link]

  • Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. Available at: [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

  • Spec Ir NMR Spectra Tables PDF | PDF | Amine | Alkene - Scribd. Available at: [Link]

  • 5-Amino-3-chloro-pyridazine | C4H4ClN3 | CID 14099144 - PubChem. Available at: [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. Available at: [Link]

  • This compound | CAS: 89123-72-8 | FINETECH INDUSTRY LIMITED. Available at: [Link]

  • Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed. Available at: [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. Available at: [Link]

  • Synthesis and Biological Activity of 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole: An Amiloride Prodrug - PubMed. Available at: [Link]

  • Biological Activity of Naturally Derived Naphthyridines - MDPI. Available at: [Link]

  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - NIH. Available at: [Link]

  • 4,5-Diaryl-3-aminopyrazole Derivatives as Analogs of Combretastatin A-4: Synthesis and Biological Evaluation - PubMed. Available at: [Link]

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 5-Chloropyridazine-3,4-diamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development and materials science, the precise identification of molecular structure is not merely a procedural step but the bedrock of innovation and safety. Isomers, molecules with identical formulas but different arrangements of atoms, can exhibit vastly different biological activities and physical properties. This guide provides an in-depth spectroscopic comparison of 5-Chloropyridazine-3,4-diamine and its isomers, offering a practical framework for their unambiguous differentiation. As Senior Application Scientists, we move beyond mere data reporting, delving into the causality behind experimental observations to empower researchers in their analytical endeavors.

The Structural Challenge: Distinguishing Positional Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ), multiplicity, and coupling constants (J) of ¹H and ¹³C nuclei provide a detailed map of the molecular connectivity.

¹H NMR Spectroscopy: Probing the Proton Environment

The position of the lone proton on the pyridazine ring is highly diagnostic. Its chemical shift is influenced by the electronic effects of the surrounding substituents. The electron-donating amino groups (-NH₂) will shield nearby protons, shifting their signals upfield (to lower ppm values), while the electron-withdrawing chlorine atom (-Cl) and the ring nitrogen atoms will deshield them, causing a downfield shift.

Comparative ¹H NMR Data:

CompoundStructureAromatic Proton Signal (ppm)Amino Proton Signals (ppm)
6-Chloro-pyridazine-3,4-diamine 6-Chloro-pyridazine-3,4-diamine~6.8 (singlet)Broad singlets
3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine~6.9 (doublet), ~7.3 (doublet)Broad singlet
Predicted: 5-Chloro-pyridazine-3,4-diamine 5-Chloro-pyridazine-3,4-diamine~7.5 (singlet)Broad singlets
  • Analysis of 6-Chloro-pyridazine-3,4-diamine: The single aromatic proton at the 5-position is flanked by two amino groups, resulting in a relatively upfield chemical shift. The absence of adjacent protons leads to a singlet multiplicity.

  • Analysis of 3-Amino-6-chloropyridazine: This isomer displays two doublets in the aromatic region, corresponding to the protons at the 4- and 5-positions. The coupling between these adjacent protons (typically with a J value of ~9 Hz) is a key identifying feature.

  • Expert Prediction for 5-Chloro-pyridazine-3,4-diamine: The proton at the 6-position would be significantly deshielded by the adjacent nitrogen atom and the chlorine at the 5-position. We predict its signal to be a singlet and to appear further downfield compared to the aromatic proton of 6-Chloro-pyridazine-3,4-diamine.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The chemical shifts of the carbon atoms in the pyridazine ring are also highly sensitive to the electronic environment. Carbons directly attached to the electronegative chlorine and nitrogen atoms will be deshielded and appear at higher ppm values.

Comparative ¹³C NMR Data:

CompoundC3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)
Pyridazine (Parent) 150.9126.8126.8150.9
3-Amino-6-chloropyridazine ~160~115~130~150
Predicted: 6-Chloro-pyridazine-3,4-diamine ~155~145~110~150
Predicted: 5-Chloro-pyridazine-3,4-diamine ~145~145~120~155
  • Analysis of 3-Amino-6-chloropyridazine: The C3 and C6 carbons, bonded to nitrogen, are significantly downfield. The C4, adjacent to the amino group, is shifted upfield, while the C5, adjacent to the chlorine, is also shifted downfield relative to the parent pyridazine.

  • Expert Prediction for 6-Chloro-pyridazine-3,4-diamine: We anticipate that C3 and C4, being attached to amino groups and adjacent to ring nitrogens, will be significantly downfield. C5, shielded by two amino groups, should be the most upfield carbon. C6, attached to both a nitrogen and a chlorine, will be highly deshielded.

  • Expert Prediction for 5-Chloro-pyridazine-3,4-diamine: C3 and C4, bonded to amino groups, will be downfield. C5, attached to chlorine, will also be downfield. C6, adjacent to a ring nitrogen, will be the most deshielded carbon in the ring.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for these compounds due to its ability to dissolve polar substances and to slow down the exchange of amine protons, sometimes allowing for their observation as distinct signals.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans due to the low natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in 0.6 mL Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Shim) transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq process Fourier Transform, Phase & Baseline Correction h1_acq->process c13_acq->process analyze Analyze Chemical Shifts, Multiplicities, & Integration process->analyze

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. For the chloropyridazine diamine isomers, the key vibrational modes are the N-H stretches of the amino groups and the C=N and C=C stretching vibrations of the aromatic ring.

Characteristic IR Absorptions:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (Amino)3500-3300Two bands for primary amines (symmetric and asymmetric stretching)
C-H Stretch (Aromatic)3100-3000
C=N/C=C Stretch (Aromatic Ring)1650-1450Multiple bands characteristic of the pyridazine ring
N-H Bend (Amino)1650-1580
C-Cl Stretch800-600
  • Comparative Analysis: All diamino isomers will exhibit two characteristic N-H stretching bands in the 3500-3300 cm⁻¹ region. The monoamino isomer, 3-Amino-6-chloropyridazine, will also show these bands. The precise positions and intensities of the aromatic ring stretching vibrations in the "fingerprint region" (below 1500 cm⁻¹) will be unique to each isomer and can be used for differentiation, although interpretation can be complex. The C-Cl stretch will be present in all isomers.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a baseline correction and label the major peaks.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The isotopic pattern of chlorine is a particularly useful diagnostic tool.

Key Features in the Mass Spectrum:

  • Molecular Ion Peak (M⁺): Due to the presence of chlorine, the molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. For the chloropyridazine diamines, the molecular weight is 144.56 g/mol , so the [M]⁺ peak will be at m/z 144 and the [M+2]⁺ peak at m/z 146.

  • Fragmentation: Electron impact (EI) ionization can cause the molecular ion to fragment. Common fragmentation pathways for these molecules may include the loss of HCl, HCN, and cleavage of the pyridazine ring. The specific fragmentation pattern will be unique to each isomer, reflecting the relative stabilities of the resulting fragment ions.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or dichloromethane).

  • GC Separation: Inject the sample into the GC. The different isomers, if present in a mixture, may be separated based on their boiling points and interactions with the GC column.

  • MS Analysis: As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and the mass-to-charge ratio of the resulting ions is measured.

MS_Fragmentation cluster_frags Potential Fragmentation Pathways M Molecular Ion (M⁺) [C₄H₅ClN₄]⁺ m/z 144 & 146 (3:1) loss_hcl Loss of HCl [C₄H₄N₄]⁺ m/z 108 M:f0->loss_hcl loss_hcn Loss of HCN [C₃H₄ClN₃]⁺ m/z 117 & 119 M:f0->loss_hcn ring_cleavage Ring Cleavage (Various Fragments) M:f0->ring_cleavage

Caption: Predicted mass spectrometry fragmentation.

UV-Vis Spectroscopy: Characterizing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridazine ring and its substituents constitute a chromophore that absorbs UV radiation. The position of maximum absorbance (λ_max) is sensitive to the extent of conjugation and the electronic nature of the substituents.

  • Comparative Analysis: The λ_max values for these isomers are expected to be in the UV region, likely between 250 and 350 nm. The precise λ_max will differ for each isomer due to the unique electronic interactions between the amino groups, the chlorine atom, and the pyridazine ring. A more extended conjugation or the presence of strong electron-donating groups typically leads to a bathochromic (red) shift to longer wavelengths.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The unambiguous identification of this compound and its isomers requires a multi-pronged spectroscopic approach. While ¹H NMR spectroscopy often provides the most definitive evidence for positional isomerism, a comprehensive analysis incorporating ¹³C NMR, IR, and mass spectrometry is essential for complete structural confirmation. This guide has outlined the key spectroscopic features that distinguish these isomers and provided a framework for their analysis. By understanding the underlying principles that govern their spectroscopic behavior, researchers can confidently navigate the challenges of isomer differentiation in their pursuit of novel chemical entities.

References

  • PubChem. Compound Summary for CID 21643, 6-Amino-3-chloropyridazine. National Center for Biotechnology Information. [Link]

  • SpectraBase. 3-Amino-6-chloro-pyridazine. [Link]

  • Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

  • Chemguide. The M+2 peak in mass spectra. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Comparative Guide to the Biological Efficacy of 5-Chloropyridazine-3,4-diamine Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridazine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive technical comparison of the biological efficacy of a specific, yet promising, subclass: 5-Chloropyridazine-3,4-diamine and its analogs. Geared towards researchers, scientists, and drug development professionals, this document synthesizes available data on their anticancer and kinase inhibitory activities, delves into the underlying mechanisms of action, and provides detailed experimental protocols for their evaluation.

Introduction to the this compound Scaffold

The this compound core is a versatile starting point for the synthesis of a variety of heterocyclic compounds with therapeutic potential. The presence of the chlorine atom and two amino groups provides multiple reaction sites for structural modification, allowing for the generation of diverse chemical libraries. This structural flexibility is key to tuning the biological activity and pharmacokinetic properties of the resulting analogs.

Comparative Biological Efficacy: Anticancer and Kinase Inhibition Activities

While direct and extensive comparative studies on a wide range of this compound analogs are still emerging, the available data for structurally related chloropyridazine and diaminopyrimidine derivatives provide valuable insights into their potential as anticancer agents and kinase inhibitors.

In Vitro Anticancer Activity

The cytotoxic effects of chloropyridazine derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Pyrido[2,3-d]pyrimidine Derivatives
Compound 4MCF-7 (Breast)0.57Staurosporine6.76
Compound 11MCF-7 (Breast)1.31Staurosporine6.76
Compound 4HepG2 (Liver)1.13--
Compound 11HepG2 (Liver)0.99--
Imamine-1,3,5-triazine Derivatives
Compound 4fMDA-MB-231 (Breast)6.25Imatinib35.50
Compound 4kMDA-MB-231 (Breast)8.18Imatinib35.50
4-Chloro-pyridazin-3(2H)-one Derivatives
Compound 4gHEP3BPN 11 (Liver)Not specified, activity close to methotrexateMethotrexateNot specified
Compound 4iHEP3BPN 11 (Liver)Not specified, activity close to methotrexateMethotrexateNot specified
Compound 4gMDA 453 (Breast)Not specified, activity close to methotrexateMethotrexateNot specified
Compound 4iMDA 453 (Breast)Not specified, activity close to methotrexateMethotrexateNot specified
Compound 4gHL 60 (Leukemia)Not specified, activity close to methotrexateMethotrexateNot specified
Compound 4iHL 60 (Leukemia)Not specified, activity close to methotrexateMethotrexateNot specified

Table 1: Comparative in vitro anticancer activity of chloropyridazine-related analogs.[1][2]

Insights from the Data:

The data, although from varied structural classes, suggest that modifications to the core pyridazine structure can lead to potent anticancer activity, in some cases surpassing the efficacy of established drugs like Imatinib. For instance, certain pyrido[2,3-d]pyrimidine derivatives show sub-micromolar IC50 values against breast and liver cancer cell lines.[1]

Kinase Inhibitory Activity

The mechanism of action for many pyridazine-based anticancer agents involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Compound/Derivative ClassTarget KinaseIC50/Kd (nM)
Imidazo[4,5-b]pyridine Derivative (27e) Aurora-A7.5 (Kd)
Aurora-B48 (Kd)
FLT36.2 (Kd)
FLT3-ITD38 (Kd)
FLT3(D835Y)14 (Kd)

Table 2: Kinase inhibitory activity of an imidazo[4,5-b]pyridine derivative, a structural analog class of this compound.[3]

Expert Analysis:

The potent, low nanomolar inhibition of key cancer-related kinases such as Aurora and FLT3 by imidazo[4,5-b]pyridine derivatives highlights a promising avenue for the development of targeted therapies based on the broader pyridazine scaffold.[3] The dual inhibition of both wild-type and mutant forms of FLT3 is particularly significant for overcoming drug resistance in acute myeloid leukemia (AML).[3]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which this compound analogs and related compounds exert their anticancer effects is the induction of apoptosis (programmed cell death) and interference with the cell cycle.

Apoptosis Induction

Studies on chloropyridazine hybrids have shown that these compounds can induce apoptosis by modulating the expression of key regulatory proteins. This typically involves the upregulation of pro-apoptotic proteins like p53, BAX, and caspases, and the downregulation of anti-apoptotic proteins such as BCL-2.

Signaling Pathway for Apoptosis Induction

G cluster_0 Apoptotic Stimulus (e.g., Chloropyridazine Analog) cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase Analog This compound Analog Bcl2 Bcl-2 (Anti-apoptotic) Analog->Bcl2 Inhibits Bax_Bak Bax/Bak (Pro-apoptotic) Analog->Bax_Bak Activates Mito Mitochondrion Bcl2->Mito Inhibits Bax_Bak->Mito Promotes CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleaves & Activates PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound analogs.

Cell Cycle Arrest

Inhibition of kinases that regulate cell cycle progression, such as Aurora kinases and Polo-like kinases (PLKs), can lead to cell cycle arrest, preventing cancer cells from dividing.[4][5] This is a common mechanism for kinase inhibitors and is a likely contributor to the anticancer activity of this compound analogs.

Experimental Workflow for Cell Cycle Analysis

G Start Start Cell_Culture Culture Cancer Cells Start->Cell_Culture Treatment Treat with Analog Cell_Culture->Treatment Harvest Harvest & Fix Cells (e.g., with Ethanol) Treatment->Harvest Stain Stain with Propidium Iodide & RNase Harvest->Stain Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry Analysis Determine DNA Content & Cell Cycle Phase Flow_Cytometry->Analysis End End Analysis->End

Sources

A Comparative Guide to the Synthesis of 5-Chloropyridazine-3,4-diamine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic building blocks is a cornerstone of innovation. 5-Chloropyridazine-3,4-diamine is a vital intermediate, its vicinal diamine functionality and chlorinated pyridazine core offering a versatile scaffold for the generation of novel pharmaceutical candidates. This guide provides an in-depth comparative analysis of two plausible synthetic routes to this target molecule, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks.

Introduction to this compound

The pyridazine nucleus is a common feature in many biologically active compounds. The presence of vicinal diamines, as in this compound, allows for the construction of fused heterocyclic systems, such as imidazo[4,5-d]pyridazines, which are analogues of purines and have shown significant potential in medicinal chemistry. The chlorine substituent provides a reactive handle for further functionalization through nucleophilic substitution or cross-coupling reactions, enabling the exploration of a broad chemical space. Given its strategic importance, the development of a reliable and scalable synthesis is of paramount interest.

This guide will explore two distinct synthetic pathways:

  • Route 1: A step-wise nucleophilic aromatic substitution (SNAr) approach starting from a polychlorinated pyridazine.

  • Route 2: A strategy involving the reduction of a dinitro precursor.

Each route will be assessed based on factors such as the availability of starting materials, reaction efficiency, scalability, and safety considerations.

Route 1: Sequential Nucleophilic Aromatic Substitution (SNAr)

This route leverages the differential reactivity of chlorine atoms on a polychlorinated pyridazine ring to achieve a controlled, sequential amination. The proposed starting material, 3,4,5-trichloropyridazine, provides the necessary framework for the introduction of the two amino groups.

Workflow Diagram

A 3,4,5-Trichloropyridazine B Selective Amination (NH₃, controlled temp.) A->B Step 1 C 4-Amino-3,5-dichloropyridazine B->C D Second Amination (NH₃, higher temp./pressure) C->D Step 2 E This compound D->E

Caption: Workflow for the synthesis of this compound via sequential SNAr.

Reaction Mechanism and Rationale

The underlying principle of this route is the activation of the pyridazine ring towards nucleophilic attack by the electron-withdrawing nitrogen atoms. The chlorine atoms at positions 3 and 5 are generally more susceptible to substitution than the one at position 4. By carefully controlling the reaction conditions, particularly temperature and pressure, a degree of regioselectivity can be achieved.

The first amination is proposed to occur preferentially at the more activated C4 position to yield 4-amino-3,5-dichloropyridazine. The introduction of the electron-donating amino group deactivates the ring towards further substitution, necessitating more forcing conditions for the second amination. This second step introduces the second amino group, leading to the desired product.

Experimental Protocol

Step 1: Synthesis of 4-Amino-3,5-dichloropyridazine

  • In a high-pressure reactor, suspend 3,4,5-trichloropyridazine (1.0 equiv.) in a suitable solvent such as 1,4-dioxane or ethanol.

  • Cool the mixture to 0-5 °C and bubble anhydrous ammonia gas through the suspension until saturation.

  • Seal the reactor and heat the mixture to 80-100 °C.

  • Maintain the reaction at this temperature for 12-18 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reactor to room temperature and carefully vent the excess ammonia.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-amino-3,5-dichloropyridazine.

Step 2: Synthesis of this compound

  • Charge a high-pressure reactor with 4-amino-3,5-dichloropyridazine (1.0 equiv.) and a solution of ammonia in methanol (e.g., 7N).

  • Seal the reactor and heat to 120-140 °C for 24-48 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, cool the reactor and concentrate the mixture.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Route 2: Dinitration Followed by Catalytic Reduction

This alternative pathway introduces the nitrogen functionalities as nitro groups, which are subsequently reduced to amines in the final step. This approach often benefits from well-established and high-yielding reduction methodologies. The synthesis would commence with a suitable chloropyridazine precursor.

Workflow Diagram

A 3-Chloropyridazine B Dinitration (HNO₃/H₂SO₄) A->B Step 1 C 3-Chloro-4,5-dinitropyridazine B->C D Catalytic Hydrogenation (H₂, Pd/C) C->D Step 2 E This compound D->E

A Researcher's Guide to Sourcing 5-Chloropyridazine-3,4-diamine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of starting materials is paramount. 5-Chloropyridazine-3,4-diamine, a key heterocyclic building block, is no exception. Its purity and the nature of any impurities can significantly impact reaction yields, downstream purification efforts, and ultimately, the biological activity of the final compounds. This guide provides a comprehensive cost-benefit analysis of sourcing this critical reagent, offering insights into supplier evaluation, quality assessment, and potential pitfalls.

Introduction: The Importance of a High-Quality Starting Material

This compound (CAS No. 89123-72-8) is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its diamino-pyridazine core is a privileged scaffold in medicinal chemistry, appearing in compounds targeting various therapeutic areas. The chlorine substituent provides a reactive handle for further functionalization, making it a valuable synthon for library synthesis and lead optimization.

However, the seemingly straightforward procurement of this compound can be fraught with challenges. Inconsistencies in quality, the presence of process-related impurities, and variability in cost and lead times among suppliers can significantly impact research timelines and budgets. This guide aims to equip the discerning researcher with the knowledge to navigate these challenges and make informed purchasing decisions.

Identifying and Verifying the Correct Chemical Entity

A critical first step is to ensure the correct identification of the target compound. While the IUPAC name is this compound, it is crucial to use the correct CAS number for unambiguous identification.

Correct CAS Number: 89123-72-8 [1]

It is important to distinguish this compound from its isomers, which may be offered by some suppliers and can lead to confusion:

  • 6-Chloropyridazine-3,4-diamine (CAS No. 932-50-3) [2]

  • 5-Amino-3-chloropyridazine (CAS No. 29049-45-4) [3]

Always verify the CAS number on the supplier's website and documentation to ensure you are purchasing the correct isomer.

Potential Suppliers: A Comparative Overview

Several chemical suppliers list this compound (CAS 89123-72-8) in their catalogs. The following table provides a summary of some of these suppliers. It is important to note that direct, publicly available data on purity and pricing for this specific compound is often limited. Therefore, the information below is a starting point, and researchers are strongly encouraged to request quotes and Certificates of Analysis (CoAs) directly from the suppliers.

SupplierWebsiteNotes
Sigma-Aldrich (Merck) A well-established supplier with a broad range of research chemicals. While they list isomers, finding the specific CAS 89123-72-8 can sometimes be challenging on their site. Known for high-quality products, but often at a premium price.[4][5]
Parchem A supplier of specialty chemicals that lists this compound by its correct CAS number. They offer various packaging sizes, including bulk quantities.[6]
FINETECH INDUSTRY LIMITED Specializes in fine organic compounds and intermediates. They list the compound and may be a good source for both R&D and bulk scales.[7][8]
Reagentia [Link]An online supplier that clearly lists this compound with its CAS number and offers various quantities.[1]
Ivy Fine Chemicals [Link]Lists the compound by its CAS number.[9]
CASNU.COM [Link]A platform that lists multiple suppliers for a given CAS number, which can be a useful starting point for price comparison.[10][11]

The Critical Role of the Certificate of Analysis (CoA)

A Certificate of Analysis is the most crucial document for assessing the quality of a chemical. It provides lot-specific data on the purity and physical properties of the compound. When evaluating a supplier, always request a CoA for the specific lot you intend to purchase.

Here are the key sections to scrutinize on a CoA:

  • Purity (Assay): This is typically determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A higher purity percentage is generally desirable, but the method of determination is equally important.

  • Identity Confirmation: The CoA should confirm the identity of the compound, usually through techniques like ¹H NMR, ¹³C NMR, or Mass Spectrometry (MS). The data should be consistent with the expected structure of this compound.

  • Appearance: A simple but important indicator. The compound is expected to be a solid. Any deviation from the expected color or form could indicate impurities or degradation.

Understanding Potential Impurities: A Look at the Synthesis

While specific synthesis routes for this compound are not widely published in peer-reviewed journals, a likely synthetic pathway can be inferred from related patent literature. A common strategy for preparing dichloropyridazine amine compounds involves the nucleophilic substitution of a trichloropyridazine precursor.[12]

A plausible synthetic route starting from 3,4,5-trichloropyridazine is illustrated below:

G 3,4,5-Trichloropyridazine 3,4,5-Trichloropyridazine This compound This compound 3,4,5-Trichloropyridazine->this compound  Ammonolysis   G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis a Weigh Sample b Dissolve in Solvent a->b c Filter b->c d Inject Sample c->d e Separation on C18 Column d->e f UV Detection e->f g Integrate Peaks f->g h Calculate Purity g->h G A Initial Cost E Informed Decision A->E B Purity & Quality B->E C Supplier Reliability C->E D Lead Time D->E

Sources

The Strategic Value of the 5-Chloropyridazine-3,4-diamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 5-Chloropyridazine-3,4-diamine

This guide provides a comprehensive analysis of this compound, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its strategic value as a scaffold, compare its synthetic utility with key alternatives, and provide detailed experimental frameworks for its application, particularly in the domain of kinase inhibitor development. This content is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.

In the lexicon of medicinal chemistry, certain molecular frameworks are deemed "privileged scaffolds" due to their ability to serve as ligands for multiple biological targets. The pyridazine core is one such scaffold, prized for its unique physicochemical properties.[1] As a 1,2-diazine, its adjacent nitrogen atoms create a π-deficient aromatic system, influencing its hydrogen bonding capacity and metabolic stability.[1][2]

This compound is a particularly valuable derivative. Its architecture presents two distinct and orthogonal points for chemical elaboration:

  • The Vicinal Diamines (C3, C4): These adjacent amino groups are perfectly poised for condensation reactions to form fused five-membered rings, most commonly imidazo[4,5-c]pyridazines. This creates a rigid, planar system that is often used as a bioisostere for the natural purine core of ATP, making it ideal for targeting ATP-binding sites in enzymes like kinases.

  • The Chloro Substituent (C5): The chlorine atom is a highly versatile synthetic handle.[3][4] It readily participates in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr), allowing for the introduction of a vast array of substituents to explore structure-activity relationships (SAR).

This dual reactivity allows for a modular approach to library synthesis, where the core scaffold is first established, followed by systematic diversification.

G A This compound C Condensation & Cyclization A->C Path 1: Core Formation B Aldehyde / Carboxylic Acid B->C D Fused Imidazo[4,5-c]pyridazine Core C->D F Cross-Coupling at C5-Cl D->F Path 2: Diversification E Arylboronic Acid (Suzuki) or Amine (Buchwald-Hartwig) E->F G Diversified Kinase Inhibitor Library F->G

Caption: Modular synthetic strategy using this compound.

Comparative Analysis in Kinase Inhibitor Synthesis

The pyridazine scaffold is a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site.[5] While many diazine scaffolds are used, the specific arrangement of functional groups on this compound offers distinct advantages and disadvantages compared to its isomers and other heterocycles.

Comparison with a Positional Isomer: 6-Amino-3-chloropyridazine

A close structural relative, 6-Amino-3-chloropyridazine, is also a versatile building block for kinase inhibitors.[5] Comparing the two highlights the subtle yet critical impact of functional group placement.

Table 1: Comparative Features of Pyridazinediamine Isomers

FeatureThis compound 6-Amino-3-chloropyridazine [5]Rationale and Impact
Structure Chlorine at C5, Amines at C3/C4Chlorine at C3, Amine at C6The relative positions of the chloro and amino groups dictate the final orientation of substituents relative to the core.
Primary Reaction Forms fused imidazo[4,5-c]pyridazineDoes not form a fused imidazole coreThe vicinal diamines are essential for the cyclization reaction to form the fused heterocyclic system.
Diversification Vector C5 (para to N1)C3 (ortho to N2)The electronic environment of the C-Cl bond differs, potentially affecting reactivity in cross-coupling reactions.
SAR Exploration Allows diversification "away" from the hinge-binding diamine region.Diversification occurs directly adjacent to the hinge-binding amine.This structural difference allows for probing different pockets within the kinase active site.
Experimental Protocols: Palladium-Catalyzed Cross-Coupling

The chloro group at the C5 position is ideal for diversification using modern cross-coupling chemistry. The following protocols are adapted from established methodologies for chloropyridazines and represent robust starting points for library synthesis.[5]

Protocol 1: Suzuki-Miyaura C-C Bond Formation

  • Objective: To introduce aryl or heteroaryl substituents at the C5 position. This is a cornerstone reaction for exploring SAR by modifying solvent-exposed regions of the inhibitor.

  • Methodology:

    • In a sealed microwave vial, combine the 7-chloroimidazo[4,5-c]pyridazine substrate (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base like Na₂CO₃ (3.0 eq).

    • Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

    • Seal the vial and heat the reaction mixture to 80-120 °C.

    • Monitor reaction progress by LC-MS. Typical reaction times are 4-12 hours.[5]

    • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig C-N Bond Formation

  • Objective: To introduce substituted amines at the C5 position. This is critical for inhibitors where a substituted aniline or related moiety is required for optimal binding.[5]

  • Methodology:

    • To a dry, sealed tube under an inert atmosphere (e.g., argon), add the 7-chloroimidazo[4,5-c]pyridazine substrate (1.0 eq), the desired amine (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

    • Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

    • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 8-24 hours.[5]

    • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

    • Purify the crude product via flash column chromatography.

Performance vs. Other Heterocyclic Scaffolds

While pyridazines are potent, other diazines like pyrimidines are also widely used. The choice of scaffold has profound implications for the final drug candidate's properties.

Table 2: Comparison of Diazine Scaffolds for Drug Discovery

ScaffoldPyridazine (1,2-Diazine) Pyrimidine (1,3-Diazine)
Nitrogen Position Adjacent (1,2)Meta (1,3)
Dipole Moment HighModerate
H-Bonding Acts as a strong H-bond acceptor at the hinge region.[5]Also an effective H-bond acceptor.
Metabolic Stability Generally stable, but can be susceptible to oxidation depending on substituents.Often metabolically robust; a very common scaffold in approved drugs.
Solubility The high polarity can contribute favorably to aqueous solubility.Generally good solubility profile.
Representative Drug (Many in development, e.g., DYRK1A inhibitors[6])Imatinib (Gleevec)

The pyridazine core in our target molecule is often chosen when a specific spatial arrangement of hydrogen bond donors and acceptors is needed to achieve high target affinity and selectivity.[6]

Broader Therapeutic Applications

While kinase inhibition is a major application, the chloropyridazine scaffold is not limited to this target class. The inherent biological activity of the diazine ring system has led to its exploration in other areas:[2]

  • Anticancer Agents: Novel chloropyridazine hybrids have been investigated as promising anticancer agents that induce apoptosis and inhibit PARP-1.[1]

  • Antimicrobial Agents: Fused pyridazine derivatives, such as pyridazinopyrazolotriazines, have been screened for antimicrobial activity.[7]

  • Anti-inflammatory Agents: Pyrimidine and pyridine derivatives have shown promise as anti-inflammatory agents by inhibiting nitric oxide production and downregulating inflammatory cytokines.[8] This suggests a potential avenue for pyridazine-based compounds as well.

G cluster_0 Core Scaffold cluster_1 Key Intermediates cluster_2 Therapeutic Applications A This compound B Imidazo[4,5-c]pyridazines A->B Condensation C Other Fused Heterocycles A->C Alternative Cyclizations D Kinase Inhibitors (e.g., DYRK1A) [4] B->D E PARP-1 Inhibitors [3] B->E G Anti-inflammatory Agents [12] B->G F Antimicrobial Agents [13] C->F

Caption: Therapeutic applications derived from the this compound scaffold.

Conclusion

This compound is a high-value, strategic building block for modern drug discovery. Its orthogonal reactive sites—the vicinal diamines for core scaffold formation and the C5-chloro group for systematic diversification—provide an efficient platform for generating compound libraries. While its primary application has been in the synthesis of kinase inhibitors, the inherent biological relevance of the pyridazine core suggests vast potential in other therapeutic areas. The experimental protocols and comparative analyses provided herein offer a robust foundation for researchers to harness the full potential of this privileged scaffold.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine.
  • Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • Abdel-Maksoud, M. S., et al. (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PubMed Central.
  • Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. PubMed.
  • Smolecule. (n.d.). Buy 4,5-Dichloropyridazin-3-amine.
  • Boulahjar, R., et al. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI.
  • Ahmad, S., et al. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed.
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed.
  • N/A. (2025). Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors | Request PDF. ResearchGate.
  • N/A. (2025). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate.
  • Najajreh, Y. (2022). Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. IntechOpen.
  • El-Naggar, M., et al. (n.d.). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed.
  • N/A. (n.d.). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. PubMed.
  • Zhang, Y., & Pike, A. (n.d.). Pyridones in drug discovery: Recent advances. ResearchGate.
  • D'hooghe, M., & Dejaegher, Y. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI.
  • Al-Mughaid, H., et al. (n.d.). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. PubMed.
  • Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.
  • Singh, J., et al. (2016). Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery | Request PDF. ResearchGate.
  • N/A. (2007). (PDF) A Comparative In Vitro Assay of Drug Release Performance of Pyridostigmine Bromide Tablets. ResearchGate.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloropyridazine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-Chloropyridazine-3,4-diamine is fundamental to discovery. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded understanding of the proper disposal procedures for this compound. Here, we will not only detail the necessary steps but also explain the critical reasoning behind them, ensuring a culture of safety and compliance in your laboratory.

Hazard Assessment: Understanding the "Why"

This compound is a substituted pyridazine derivative. While specific toxicological data for this exact compound is not exhaustively published, the available Safety Data Sheets (SDS) for structurally similar chlorinated amines and pyridazines provide a clear and consistent hazard profile. We must, therefore, handle it with the utmost care, assuming it possesses significant hazards.

The primary risks associated with this class of compounds are summarized below. This assessment is the cornerstone of our disposal protocol; it dictates the necessity of every precaution we take.

Hazard ClassificationGHS Hazard Statement (H-Statement)Implication for Handling and Disposal
Acute Toxicity (Oral, Dermal, Inhalation) H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledThis compound can cause significant harm upon exposure through multiple routes. All handling must be done with appropriate Personal Protective Equipment (PPE) to prevent ingestion, skin contact, or inhalation of dust. Waste must be securely contained to prevent accidental exposure during storage and transport.[1]
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact can cause skin irritation. Contaminated clothing and PPE must be decontaminated or disposed of as hazardous waste.[2][3][4]
Serious Eye Damage/Irritation H319: Causes serious eye irritationThe chemical poses a significant risk to vision upon contact. Chemical safety goggles are mandatory.[2][3][4]
Specific Target Organ Toxicity H335: May cause respiratory irritationInhalation of dust can irritate the respiratory tract. All work should be performed in a certified chemical fume hood.[2][3]
Aquatic Toxicity H410 / H411: Very toxic to aquatic life with long lasting effectsThis compound is an environmental hazard. Under no circumstances should it be disposed of down the drain. All waste streams, including contaminated cleaning materials, must be captured and treated as hazardous waste to prevent release into the environment.[5][6]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process governed by the principles of the Resource Conservation and Recovery Act (RCRA) in the United States and similar regulations internationally. The goal is to ensure the waste is properly identified, segregated, contained, and treated to render it non-hazardous.

Diagram: Disposal Decision Workflow

The following diagram outlines the critical decision points from waste generation to final disposal.

G cluster_0 Step 1: At the Bench cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Accumulation & Removal cluster_3 Step 4: Final Disposition gen Generation of Waste (e.g., unused solid, contaminated labware, reaction quench solution) char Characterize Waste: - Solid or Liquid? - Contains Halogens (Chlorine)? - Acutely Toxic? gen->char seg Segregate as 'Halogenated Organic Solid' or 'Halogenated Organic Liquid' Waste char->seg Waste is toxic & chlorinated cont Select Compatible Container: - Clearly Labeled 'HAZARDOUS WASTE' - Contents Listed (this compound) - Tightly Sealed seg->cont saa Store in Satellite Accumulation Area (SAA) - In secondary containment - Away from incompatible materials (e.g., strong acids, oxidizers) cont->saa pickup Arrange for Pickup by EHS or Licensed Disposal Contractor saa->pickup incin Recommended Final Disposal: High-Temperature Incineration with Afterburner and Scrubber pickup->incin

Caption: Workflow for the safe disposal of this compound waste.

Detailed Procedural Steps:

1. Waste Characterization and Segregation:

  • Identify: As soon as the material is designated as waste (e.g., surplus reagent, contaminated consumables, reaction byproducts), it must be classified as hazardous. Due to its chemical structure and known hazards, it falls under the category of halogenated organic waste .

  • Segregate: This waste must be kept separate from all other waste streams. Critically, do not mix it with:

    • Non-halogenated organic waste: Mixing complicates the disposal process and increases costs.

    • Acids or strong oxidizers: Mixing can cause unknown and potentially violent exothermic reactions.

    • Aqueous waste: This compound has high aquatic toxicity; mixing with aqueous streams risks widespread contamination if a leak occurs.[5][6]

2. Containerization and Labeling:

  • Container Selection: Use a container that is in good condition and compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) or glass container with a screw cap is appropriate. For liquid solutions, use a designated, compatible solvent waste container.[7][8] The original product container is often a suitable choice for unused material.[7][8]

  • Labeling: The container must be labeled clearly from the moment the first drop of waste is added.[7] The label must include:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "this compound" .

    • An indication of the hazards (e.g., "Toxic," "Environmental Hazard").

    • The accumulation start date.

3. Accumulation in a Satellite Accumulation Area (SAA):

  • Storage: Store the sealed waste container in a designated SAA within the laboratory. This area must be under the control of the lab personnel.[7]

  • Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Closure: The container must be kept tightly closed at all times except when adding waste.[7][8] This is crucial to prevent the release of harmful vapors or dust.

4. Arranging Final Disposal:

  • Contact Professionals: Do not attempt to treat or dispose of this chemical yourself. The accepted and required method is to use your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal company.[9]

  • Recommended Treatment Method: The standard and most effective disposal method for this type of compound is high-temperature incineration in a facility equipped with an afterburner and a scrubber .[9]

    • Why Incineration? Incineration at high temperatures ensures the complete thermal destruction of the organic molecule.

    • Why an Afterburner and Scrubber? The combustion of chlorinated compounds produces hazardous byproducts, including hydrogen chloride (HCl) gas and potentially dioxins.[6] An afterburner ensures complete combustion, while a scrubber is essential to neutralize and remove these acidic and toxic gases from the exhaust before they are released into the atmosphere.

Emergency Procedures for Spills and Exposure

Accidents can happen. A robust disposal plan must include clear instructions for emergency situations.

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Secure the Area: Restrict access to the spill area. Ensure adequate ventilation (fume hood).

  • Don Appropriate PPE: At a minimum, this includes a lab coat, chemical-resistant gloves (nitrile is often acceptable for small spills, but check specific glove compatibility charts), and safety goggles with side shields. For larger spills, respiratory protection may be necessary.[3][9]

  • Contain and Clean:

    • Gently cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep up the absorbed material without creating dust.[3]

    • Place the collected waste and all contaminated cleaning materials into a designated hazardous waste container and label it appropriately.

  • Decontaminate: Wipe the spill area with soap and water, collecting the cleaning materials as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5][9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][9]

By adhering to this comprehensive guide, you are not only complying with regulations but are actively participating in a culture of safety that protects you, your colleagues, and the environment.

References

  • TCI Chemicals. (2025, October 27).
  • PubChem. (n.d.). 5-Amino-3-chloro-pyridazine. National Center for Biotechnology Information. [Link]

  • Capot Chemical Co., Ltd. (2019). MSDS of 5-chloropyridazin-3-amine.
  • Watson International Ltd. (n.d.).
  • Sigma-Aldrich. (2024, September 8).
  • Thermo Fisher Scientific. (2025, December 18).
  • Fisher Scientific. (2025, December 19).
  • Sigma-Aldrich. (2021, October 7).
  • CymitQuimica. (2024, December 19). Safety Data Sheet - this compound.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 4-Amino-3,5-dichloropyridine.
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]

  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. National Center for Biotechnology Information. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.